molecular formula C39H43ClN4O9S2 B11935823 LAS190792 CAS No. 1347232-69-2

LAS190792

Número de catálogo: B11935823
Número CAS: 1347232-69-2
Peso molecular: 811.4 g/mol
Clave InChI: SNXJYSXRLKUBSZ-DKVSQIIISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LAS190792 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Propiedades

Número CAS

1347232-69-2

Fórmula molecular

C39H43ClN4O9S2

Peso molecular

811.4 g/mol

Nombre IUPAC

[4-[2-[[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyphenyl]carbamoyloxy]ethyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate

InChI

InChI=1S/C39H43ClN4O9S2/c1-44(24-7-9-25(10-8-24)53-37(48)39(50,33-5-3-17-54-33)34-6-4-18-55-34)15-16-52-38(49)42-29-20-32(51-2)23(19-28(29)40)21-41-22-31(46)26-11-13-30(45)36-27(26)12-14-35(47)43-36/h3-6,11-14,17-20,24-25,31,41,45-46,50H,7-10,15-16,21-22H2,1-2H3,(H,42,49)(H,43,47)/t24?,25?,31-/m0/s1

Clave InChI

SNXJYSXRLKUBSZ-DKVSQIIISA-N

SMILES isomérico

CN(CCOC(=O)NC1=C(C=C(C(=C1)OC)CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)C4CCC(CC4)OC(=O)C(C5=CC=CS5)(C6=CC=CS6)O

SMILES canónico

CN(CCOC(=O)NC1=C(C=C(C(=C1)OC)CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)C4CCC(CC4)OC(=O)C(C5=CC=CS5)(C6=CC=CS6)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LAS190792 (AZD8999)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LAS190792, also known as AZD8999, is a novel investigational bifunctional molecule designed for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] As a Muscarinic Antagonist and β2-Adrenoceptor Agonist (MABA), this compound combines two clinically validated bronchodilator mechanisms in a single entity. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical and clinical data, detailed signaling pathways, and generalized experimental protocols.

Core Mechanism of Action: A Dual Approach to Bronchodilation

This compound exerts its therapeutic effect through a synergistic dual mechanism of action on the smooth muscle of the airways:

  • Muscarinic Receptor Antagonism: this compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which is predominantly expressed in airway smooth muscle.[1][3] By blocking the binding of acetylcholine to M3 receptors, this compound inhibits the parasympathetic-mediated bronchoconstriction, a key contributor to airway narrowing in respiratory diseases.

  • β2-Adrenoceptor Agonism: Concurrently, this compound acts as an agonist at the β2-adrenoceptors, which are also highly expressed on airway smooth muscle cells.[1] Activation of these receptors stimulates a signaling cascade that leads to smooth muscle relaxation, actively promoting bronchodilation.

This combination of antagonizing bronchoconstriction and stimulating bronchodilation is intended to provide superior and sustained improvement in lung function compared to single-mechanism agents.

Signaling Pathways

The dual pharmacological actions of this compound target two distinct G-protein coupled receptor (GPCR) signaling pathways within the airway smooth muscle cells.

Muscarinic M3 Receptor Antagonism Pathway

This compound competitively blocks the M3 muscarinic receptor, preventing the downstream signaling cascade initiated by acetylcholine. This inhibitory action prevents bronchoconstriction.

M3_Antagonism_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M3R M3 Receptor This compound->M3R Antagonism ACh Acetylcholine ACh->M3R Blocked Gq Gq Protein M3R->Gq Activation Inhibited PLC Phospholipase C (PLC) Gq->PLC Activation Inhibited IP3 IP3 PLC->IP3 Hydrolysis Inhibited PIP2 PIP2 DAG DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulation Inhibited Contraction Smooth Muscle Contraction Ca_release->Contraction Inhibited

Caption: Muscarinic M3 Receptor Antagonism Pathway by this compound.
β2-Adrenoceptor Agonism Pathway

As a β2-adrenoceptor agonist, this compound activates a signaling pathway that culminates in airway smooth muscle relaxation and bronchodilation.

B2_Agonism_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound B2AR β2-Adrenoceptor This compound->B2AR Agonism Gs Gs Protein B2AR->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation of target proteins Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development receptor_binding Receptor Binding Assays (Affinity & Selectivity) functional_assays Functional Assays (Isolated Tissues - Potency & Duration) receptor_binding->functional_assays bronchoprotection Bronchoprotection Models (Efficacy & Duration) functional_assays->bronchoprotection safety_pharm Safety Pharmacology (e.g., Cardiovascular Effects) bronchoprotection->safety_pharm phase1 Phase I Clinical Trials (Safety, Tolerability, PK/PD in Humans) safety_pharm->phase1

References

LAS190792: A Technical Whitepaper on its Dual-Target Receptor Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LAS190792, also known as AZD8999, is a novel inhaled bifunctional molecule characterized as a Muscarinic Antagonist and β2-Adrenoceptor Agonist (MABA).[1] This document provides a comprehensive technical overview of the target receptors of this compound, presenting quantitative data on its binding affinities and functional potencies, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways. This information is intended to support further research and development efforts in the field of respiratory therapeutics.

Core Target Receptors and Mechanism of Action

This compound is designed to simultaneously interact with two distinct receptor types in the airways to induce bronchodilation, making it a promising candidate for the treatment of chronic respiratory diseases such as COPD.[1][2] The dual mechanism of action involves:

  • Muscarinic Receptor Antagonism: this compound acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), primarily targeting the M3 subtype.[1] In the airways, M3 receptors are predominantly located on smooth muscle cells and submucosal glands. Their activation by acetylcholine, a neurotransmitter of the parasympathetic nervous system, leads to bronchoconstriction and mucus secretion. By blocking these receptors, this compound inhibits the effects of acetylcholine, leading to airway smooth muscle relaxation.[1][3]

  • β2-Adrenoceptor Agonism: Concurrently, this compound functions as an agonist at the β2-adrenergic receptors (β2-ARs).[1] These receptors are highly expressed on airway smooth muscle cells. Stimulation of β2-ARs activates intracellular signaling cascades that result in smooth muscle relaxation and subsequent bronchodilation.[3]

This complementary dual pharmacology allows this compound to achieve bronchodilation through two independent but synergistic pathways.[3]

Quantitative Receptor Pharmacology

The potency and selectivity of this compound at its target receptors have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Muscarinic Receptor Binding Affinities of this compound
Receptor SubtypepIC50
M18.9[4][5]
M28.8[4][5]
M38.8[1][2][4][5]
M49.2[4][5]
M58.2[4][5]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50), indicating the concentration of the drug required to inhibit 50% of the binding of a radioligand to the receptor.

Table 2: Adrenergic Receptor Binding Affinities and Selectivity of this compound
Receptor SubtypepIC50
β17.5[4][5]
β29.1[4][5]
β35.6[4][5]

This compound demonstrates selectivity for the β2-adrenoceptor over the β1 and β3 subtypes.[1][2]

Table 3: Functional Potency of this compound
AssaySpecies/TissueParameterValue
Antimuscarinic ActivityHuman Bronchus (electrically stimulated, in presence of propranolol)pIC508.3[1]
β2-Adrenoceptor Agonist ActivityGuinea Pig Trachea (spontaneous tone)pEC509.6[1][2]

pEC50 is the negative logarithm of the half maximal effective concentration (EC50), indicating the concentration of the drug that induces a response halfway between the baseline and maximum.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of this compound to its target receptors.

Objective: To quantify the affinity (pIC50) of this compound for human muscarinic (M1-M5) and adrenergic (β1-β3) receptors.

Methodology:

  • Membrane Preparation:

    • Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells recombinantly expressing the specific human receptor subtype of interest are cultured.

    • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Competitive Binding Reaction:

    • The assay is performed in a 96-well plate format.

    • Each well contains a fixed concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors or [3H]-CGP12177 for β-adrenergic receptors) and a varying concentration of unlabeled this compound.

    • Membrane preparations are added to each well.

    • The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value is determined by non-linear regression analysis of the competition binding curve.

    • The pIC50 is then calculated as the negative logarithm of the IC50.

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_detection Separation & Detection cluster_analysis Data Analysis CellCulture Cell Culture (Receptor Expression) Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Membrane Pellet Centrifugation->MembranePellet ReactionMix Reaction Mixture MembranePellet->ReactionMix Radioligand Radioligand Radioligand->ReactionMix This compound This compound (Unlabeled) This compound->ReactionMix Incubation Incubation ReactionMix->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing ScintillationCounting Scintillation Counting Washing->ScintillationCounting Data Raw Data ScintillationCounting->Data IC50_Calc IC50 Calculation Data->IC50_Calc pIC50_Calc pIC50 Determination IC50_Calc->pIC50_Calc

Radioligand Binding Assay Workflow
cAMP Functional Assays

These assays are used to determine the functional agonist activity of this compound at β2-adrenergic receptors.

Objective: To measure the ability of this compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β2-AR signaling pathway.

Methodology:

  • Cell Culture and Plating:

    • CHO or HEK293 cells expressing the human β2-adrenergic receptor are cultured.

    • Cells are seeded into 384-well plates and allowed to adhere.

  • Compound Incubation:

    • The cell culture medium is removed and replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Cells are incubated with varying concentrations of this compound for a defined period at room temperature.

  • cAMP Detection:

    • Several methods can be used for cAMP detection, including:

      • Homogeneous Time-Resolved Fluorescence (HTRF): This method involves cell lysis and the addition of two conjugates: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor. The signal is inversely proportional to the amount of cAMP produced.

      • Luminescence-based assays (e.g., GloSensor™): Cells are transfected with a biosensor that emits light upon binding to cAMP. The luminescence signal is directly proportional to the intracellular cAMP concentration.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The amount of cAMP produced in response to this compound is quantified.

    • The EC50 value is determined by plotting the concentration-response curve and fitting it with a sigmoidal dose-response equation.

    • The pEC50 is then calculated.

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo assay assesses the functional potency of this compound in a more physiologically relevant tissue preparation.

Objective: To determine the relaxant effect of this compound on pre-contracted airway smooth muscle.

Methodology:

  • Tissue Preparation:

    • Guinea pigs are euthanized, and the tracheas are carefully dissected.

    • The trachea is cut into rings, and these rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

    • The rings are connected to isometric force transducers to measure changes in muscle tension.

  • Contraction and Relaxation:

    • The tracheal rings are pre-contracted with an agent such as carbachol (B1668302) or by electrical field stimulation to induce a stable contractile tone.

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

    • The relaxation of the tracheal rings is recorded as a percentage of the pre-contracted tone.

  • Data Analysis:

    • Concentration-response curves for the relaxant effect of this compound are constructed.

    • The EC50 or IC50 value is determined from these curves, and the corresponding pEC50 or pIC50 is calculated.

Signaling Pathways

The dual mechanism of action of this compound is mediated through distinct intracellular signaling pathways.

Muscarinic M3 Receptor Antagonism and Inhibition of Bronchoconstriction

Acetylcholine binding to M3 receptors on airway smooth muscle cells activates a Gq protein-coupled signaling cascade.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the activation of calmodulin and myosin light chain kinase (MLCK).[4] MLCK phosphorylates myosin light chains, resulting in smooth muscle contraction. This compound, as an M3 antagonist, blocks the initial step of this pathway, preventing acetylcholine-induced bronchoconstriction.

G This compound This compound M3R M3 Receptor This compound->M3R Antagonism ACh Acetylcholine ACh->M3R Activation Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction

Muscarinic M3 Receptor Antagonism Pathway
β2-Adrenoceptor Agonism and Induction of Bronchodilation

As a β2-adrenoceptor agonist, this compound mimics the action of endogenous agonists like epinephrine.[3] Binding of this compound to the β2-AR activates a Gs protein, which in turn stimulates adenylyl cyclase.[3] Adenylyl cyclase catalyzes the conversion of ATP to cAMP.[3] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA).[3] PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular Ca2+ concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[1]

G This compound This compound B2AR β2-Adrenoceptor This compound->B2AR Agonism Gs Gs Protein B2AR->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP Conversion cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Bronchodilation PKA->Relaxation

β2-Adrenoceptor Agonism Pathway

Conclusion

This compound is a potent and selective MABA with a well-defined dual-target receptor profile. Its ability to simultaneously antagonize M3 muscarinic receptors and agonize β2-adrenergic receptors provides a robust mechanism for achieving bronchodilation. The quantitative data and experimental methodologies presented in this whitepaper offer a solid foundation for researchers and drug development professionals working on the next generation of respiratory therapies. The synergistic action of this compound holds the potential for improved efficacy in the management of obstructive airway diseases.

References

An In-depth Technical Guide to the Muscarinic Antagonist Activity of LAS190792

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS190792 (also known as AZD8999) is a novel inhaled bifunctional molecule characterized as a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[1] This dual pharmacology makes it a promising candidate for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), as it combines two distinct bronchodilator mechanisms in a single agent.[1][2] This technical guide provides a comprehensive overview of the muscarinic antagonist activity of this compound, focusing on its receptor binding profile, functional potency, and the experimental methodologies used for its characterization.

Data Presentation

The muscarinic antagonist activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at human muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinity of this compound
Receptor SubtypepIC50
M18.9
M28.8
M38.8
M49.2
M58.2
(Data sourced from MedChemExpress)[3]
Table 2: Functional Antagonist and Agonist Potency of this compound
Assay DescriptionParameterValue
Antimuscarinic activity in electrically stimulated human isolated bronchus (in the presence of propranolol)pIC508.3
Functional potency in spontaneous tone guinea pig isolated tracheapEC509.6
(Data sourced from Aparici et al., 2017)[1][4]

Experimental Protocols

The characterization of this compound's muscarinic antagonist activity involves several key experimental protocols. The following sections provide detailed methodologies for these assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To determine the inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Unlabeled competing ligand: Atropine or another suitable muscarinic antagonist for determining non-specific binding.

  • This compound at various concentrations.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 154 mM NaCl.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Dilution: Dilute the receptor membrane preparations in the assay buffer to a final protein concentration suitable for the assay (e.g., 10-50 µ g/well ).

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound. For total binding, no competing ligand is added. For non-specific binding, a high concentration of an unlabeled antagonist is added.

  • Incubation: Add the diluted membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the pIC50.

Isolated Tissue Functional Assays

These experiments assess the functional consequences of receptor binding, such as smooth muscle contraction or relaxation.

Objective: To evaluate the functional antagonist potency of this compound on muscarinic receptor-mediated airway smooth muscle contraction.

Materials:

  • Human bronchial tissue or guinea pig tracheal tissue.

  • Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.7).

  • Acetylcholine (B1216132) (ACh) or carbachol (B1668302) as a contractile agonist.

  • Propranolol (B1214883) to block β-adrenergic receptors.

  • This compound at various concentrations.

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Dissect the airway tissue into rings or strips and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

  • Protocol for Antagonist Activity:

    • Pre-incubate the tissues with propranolol to isolate the muscarinic effects.

    • Induce a submaximal contraction with a fixed concentration of ACh.

    • Once the contraction is stable, add cumulative concentrations of this compound to generate a concentration-response curve for relaxation.

    • Alternatively, pre-incubate the tissues with varying concentrations of this compound before constructing a cumulative concentration-response curve to ACh. This allows for the determination of the pA2 value.

  • Data Analysis: Measure the changes in isometric tension. For antagonist activity, calculate the pIC50 from the inhibition of the ACh-induced contraction.

In Vivo Bronchoconstriction Models

These studies assess the efficacy of the compound in a living organism.

Objective: To determine the ability of this compound to inhibit acetylcholine-induced bronchoconstriction in an animal model.

Materials:

  • Anesthetized and mechanically ventilated dogs or guinea pigs.

  • Acetylcholine (ACh) solution for intravenous administration.

  • Nebulized this compound.

  • Equipment to measure lung resistance and dynamic compliance.

Procedure:

  • Animal Preparation: Anesthetize the animal and perform a tracheotomy to allow for mechanical ventilation.

  • Baseline Measurements: Record stable baseline values for lung resistance and dynamic compliance.

  • Drug Administration: Administer nebulized this compound or vehicle control.

  • ACh Challenge: At various time points after drug administration, challenge the animal with an intravenous injection of ACh to induce bronchoconstriction.

  • Measurement of Response: Record the changes in lung resistance and dynamic compliance following the ACh challenge.

  • Data Analysis: Calculate the percentage inhibition of the ACh-induced bronchoconstriction by this compound compared to the vehicle control. Determine the duration of action by performing ACh challenges at different time points post-dose. This compound has been shown to inhibit acetylcholine-induced bronchoconstriction in dogs with a sustained bronchodilation half-life of 13.3 hours.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the muscarinic antagonist activity of this compound.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to ACh Acetylcholine ACh->M3R Activates This compound This compound (Antagonist) This compound->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Beta2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta2AR β2-Adrenergic Receptor Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to LAS190792_agonist This compound (Agonist) LAS190792_agonist->Beta2AR Activates

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assays (M1-M5 Receptors) Potency Binding Affinity & Selectivity Profile Binding->Potency Determine pIC50 Functional Isolated Tissue Functional Assays (e.g., Human Bronchus, Guinea Pig Trachea) Efficacy Functional Potency & Efficacy Functional->Efficacy Determine pIC50 / pEC50 AnimalModel Animal Model of Bronchoconstriction (e.g., Dog, Guinea Pig) AChChallenge Acetylcholine Challenge AnimalModel->AChChallenge Induce Bronchoconstriction InVivoEfficacy In Vivo Efficacy & Duration of Action AChChallenge->InVivoEfficacy Measure Inhibition This compound This compound This compound->Binding This compound->Functional This compound->AnimalModel Administer Compound

Caption: Experimental Workflow for this compound.

References

An In-depth Technical Guide on the Beta-2 Agonist Properties of LAS190792 (Abediterol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS190792, also known as abediterol (B1664762) and AZD8999, is a novel inhaled bifunctional molecule under development for the treatment of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It combines two distinct pharmacological activities in a single molecule: a long-acting muscarinic receptor antagonist (LAMA) and a long-acting β2-adrenoceptor agonist (LABA).[3] This dual mechanism of action, termed MABA (Muscarinic Antagonist and β2-Adrenoceptor Agonist), is designed to provide enhanced bronchodilation by targeting both the parasympathetic and sympathetic pathways that regulate airway smooth muscle tone.[3][4] This guide focuses on the core beta-2 agonist properties of this compound, presenting a technical overview of its pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental evaluation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the beta-2 agonist properties of this compound, with comparisons to other relevant compounds where available.

Table 1: Receptor Binding Affinity and Selectivity
CompoundHuman β2 Adrenoceptor (pIC50)Human β1 Adrenoceptor (pIC50)Human β3 Adrenoceptor (pIC50)β2 vs β1 Selectivityβ2 vs β3 Selectivity
This compound 9.1[5]7.5[5]5.6[5]~40-fold~3162-fold
BatefenterolSimilar to this compound[1]----
Indacaterol---Lower than this compound[2]-
Formoterol---Lower than this compound[2]-

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration. Higher values indicate greater binding affinity. Selectivity is calculated from the ratio of IC50 values.

Table 2: In Vitro Functional Potency and Efficacy
CompoundFunctional Potency (pEC50) in Spontaneous Tone Isolated Guinea Pig TracheaEfficacy (% of Isoprenaline max effect)Onset of Action (t½ onset) in Isolated Human BronchiDuration of Action (t½) in Isolated Human Bronchi
This compound (as Abediterol) 9.6[1][6]Full agonist (91 ± 5%)[2]7-10 min[2]~690 min[2]
BatefenterolSimilar to this compound[1]--Shorter than this compound[1]
IndacaterolSimilar to LABA compounds[1]--Similar to this compound[2]
Formoterol--Not significantly different from this compound[2]-
Salmeterol (B1361061)--Slower than this compound[7]-

Note: pEC50 is the negative logarithm of the half maximal effective concentration. Higher values indicate greater potency.

Table 3: In Vivo Bronchodilator Activity
SpeciesModelPotency/EfficacyDuration of Action (t½)
DogAcetylcholine-induced bronchoconstriction (nebulized)Sustained bronchodilation with minimal cardiac effects[1][6]13.3 h[1][6]
Guinea PigAcetylcholine-induced bronchoconstriction (nebulized)Higher potency than salmeterol and formoterol[2]36 h[2]
Human (COPD patients)Single inhaled doseSignificant, dose-dependent improvements in FEV1 vs placebo and indacaterol[8][9]Sustained for at least 36 hours[7][8]

Note: FEV1 is the forced expiratory volume in one second, a key measure of lung function.

Signaling Pathway and Mechanism of Action

As a beta-2 adrenoceptor agonist, this compound mimics the action of endogenous catecholamines like epinephrine (B1671497) on the β2-adrenergic receptors located on the surface of airway smooth muscle cells.[10] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.

Beta2_Agonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Abediterol) Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light-Chain Kinase PKA->MLCK_inactive Phosphorylates & Inactivates Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation In_Vitro_Pharmacology_Workflow cluster_screening In Vitro Screening cluster_functional Functional Characterization cluster_data Data Analysis & Output receptor_binding Receptor Binding Assays (β1, β2, β3, M1-M5) affinity Binding Affinity (pIC50) receptor_binding->affinity selectivity Receptor Selectivity receptor_binding->selectivity cAMP_assay cAMP Production Assay (CHO cells) isolated_trachea Isolated Tissue Assays (Guinea Pig Trachea) cAMP_assay->isolated_trachea potency Functional Potency (pEC50) cAMP_assay->potency isolated_bronchi Isolated Human Bronchi (Potency, Onset, Duration) isolated_trachea->isolated_bronchi isolated_trachea->potency efficacy Efficacy (Emax) isolated_trachea->efficacy kinetics Onset & Duration of Action isolated_bronchi->kinetics start Novel Compound (this compound) start->receptor_binding start->cAMP_assay

References

Preclinical Profile of LAS190792 (AZD8999): A Novel Bifunctional Bronchodilator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LAS190792, also known as AZD8999, is a novel inhaled bifunctional molecule in development for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Developed by Almirall, it combines a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA) in a single entity.[1][2] Preclinical data indicate that this compound is a potent and selective agent with a long duration of action, suggesting its potential as a next-generation bronchodilator with a wide safety margin.[1] This document provides a comprehensive summary of the available preclinical data for this compound, including its pharmacological profile, in vitro and in vivo activity, and the experimental methodologies used in its characterization.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through a series of binding and functional assays to determine its potency and selectivity for muscarinic and β-adrenergic receptors.

Receptor Binding and Functional Potency

This compound demonstrates high potency as both a muscarinic antagonist and a β2-adrenoceptor agonist. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Muscarinic and β-Adrenoceptor Agonist Potency of this compound

Target ReceptorAssay TypeParameterValueReference
Human M1Binding AssaypIC508.9[3][4]
Human M2Binding AssaypIC508.8[3][4]
Human M3Binding AssaypIC508.8[1][3][4]
Human M4Binding AssaypIC509.2[3][4]
Human M5Binding AssaypIC508.2[3][4]
Human β1-adrenoceptorBinding AssaypIC507.5[3][4]
Human β2-adrenoceptorBinding AssaypIC509.1[3][4]
Human β3-adrenoceptorBinding AssaypIC505.6[3][4]
Isolated TracheaFunctional AssaypEC509.6[1]

Table 2: Antimuscarinic Activity of this compound in Human Tissue

TissueAssay ConditionParameterValueComparator (Batefenterol)Reference
Human TissueIn the presence of propranololpIC508.37.9[1]
Experimental Protocols

Receptor Binding Assays (Summarized)

Due to the unavailability of the full-text publication, a detailed protocol cannot be provided. Based on standard pharmacological practices, these assays likely involved the use of cell lines recombinantly expressing the human muscarinic (M1-M5) and β-adrenergic (β1, β2, β3) receptors. The potency of this compound was determined by its ability to displace a radiolabeled ligand from these receptors, and the results were expressed as pIC50 values, which represent the negative logarithm of the molar concentration of the drug that inhibits 50% of the specific binding.

Isolated Trachea Functional Assay (Summarized)

This assay would have likely utilized isolated tracheal tissue from an animal model (e.g., guinea pig or human). The functional potency of this compound as a β2-adrenoceptor agonist was assessed by its ability to induce relaxation of the tracheal smooth muscle, which may have been pre-contracted with a spasmogen. The relaxant effect is measured and used to calculate the pEC50 value, representing the negative logarithm of the molar concentration of the drug that produces 50% of its maximal effect. The antimuscarinic activity was likely determined in electrically stimulated tissue in the presence of a β-blocker (propranolol) to isolate the muscarinic antagonist effects.

In Vivo Pharmacology

The in vivo efficacy and duration of action of this compound were evaluated in animal models of bronchoconstriction.

Bronchodilatory Effects and Duration of Action

In a study using a dog model, nebulized this compound was shown to inhibit acetylcholine-induced bronchoconstriction.[1] The compound exhibited a sustained bronchodilatory effect with a half-life of 13.3 hours and was associated with minimal cardiac effects.[1]

Experimental Workflow: In Vivo Bronchoconstriction Model

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_outcome Outcome Assessment animal_model Anesthetized Dog Model ach_challenge Acetylcholine Challenge animal_model->ach_challenge Induce measurements Measure Bronchoconstriction ach_challenge->measurements Assess Baseline inhibition Inhibition of Bronchoconstriction ach_challenge->inhibition drug_admin Administer Nebulized this compound measurements->drug_admin drug_admin->ach_challenge safety Monitor Cardiac Effects drug_admin->safety duration Measure Duration of Action (t1/2) inhibition->duration

Caption: Workflow for in vivo assessment of this compound efficacy.

Mechanism of Action: Dual Signaling Pathway

This compound acts as a Muscarinic Antagonist and a β2-Adrenoceptor Agonist (MABA). This dual mechanism targets two key pathways involved in the regulation of airway smooth muscle tone.

  • Muscarinic Antagonism: By blocking the M3 muscarinic receptor on airway smooth muscle, this compound inhibits the bronchoconstrictor effects of acetylcholine.

  • β2-Adrenoceptor Agonism: By stimulating the β2-adrenoceptor on airway smooth muscle, this compound actively promotes bronchodilation through the Gs-adenylyl cyclase-cAMP pathway.

G cluster_pathways Dual Signaling Pathways of this compound cluster_m3 Muscarinic Pathway cluster_beta2 β2-Adrenergic Pathway ACh Acetylcholine M3 M3 Receptor ACh->M3 PLC PLC Activation M3->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Ca2+ Release IP3_DAG->Ca2 Contraction Bronchoconstriction Ca2->Contraction LAS190792_agonist This compound (Agonist) Beta2 β2-Adrenoceptor LAS190792_agonist->Beta2 AC Adenylyl Cyclase Beta2->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Relaxation Bronchodilation PKA->Relaxation LAS190792_antagonist This compound (Antagonist) LAS190792_antagonist->M3 Blocks

Caption: Dual mechanism of action of this compound.

Conclusion

The available preclinical data for this compound (AZD8999) demonstrate that it is a potent and selective MABA with a long duration of action in in vivo models. Its dual mechanism of action, combining muscarinic antagonism and β2-adrenoceptor agonism, offers a promising therapeutic approach for the treatment of chronic respiratory diseases. Further detailed studies and clinical trial data will be necessary to fully elucidate its therapeutic potential and safety profile in humans. It is important to note that the experimental protocols presented herein are summarized based on abstracts and standard pharmacological methods due to the inaccessibility of the full-text primary literature. Researchers are encouraged to consult the primary publication for complete and detailed methodologies.

References

The Discovery and Development of LAS190792: A Bifunctional Approach to Respiratory Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LAS190792, also known as AZD8999, is a novel inhaled long-acting dual-pharmacology molecule that functions as both a muscarinic receptor antagonist (MABA) and a β2-adrenoceptor agonist. Developed for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), this compound combines two clinically validated bronchodilator mechanisms in a single molecule. This approach aims to provide enhanced bronchodilation and symptom relief compared to monotherapies. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its preclinical pharmacological profile, the methodologies of key experiments, and its progression into clinical evaluation.

Introduction: The Rationale for a MABA

Chronic obstructive pulmonary disease (COPD) is characterized by persistent airflow limitation, which is typically progressive and associated with an enhanced chronic inflammatory response in the airways and the lungs to noxious particles or gases. Bronchodilators are the cornerstone of symptomatic management for COPD. The two primary classes of bronchodilators are β2-adrenoceptor agonists (LABAs) and muscarinic receptor antagonists (LAMAs). While both are effective, they act via different signaling pathways to induce relaxation of the airway smooth muscle.

The development of a single molecule with dual MABA activity, such as this compound, represents a rational approach to maximizing bronchodilation. By simultaneously inhibiting the bronchoconstrictor effects of acetylcholine (B1216132) on muscarinic receptors and stimulating the bronchodilatory β2-adrenergic receptors, MABAs are expected to provide superior efficacy and potentially a more convenient treatment regimen for patients.[1]

Preclinical Discovery and Pharmacology

This compound was identified through a drug discovery program aimed at developing a potent and long-acting MABA with a favorable safety profile. The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological properties.

Mechanism of Action

This compound exerts its therapeutic effect through two distinct mechanisms of action on airway smooth muscle cells:

  • Muscarinic Receptor Antagonism: this compound is a potent antagonist of the M3 muscarinic receptor, which is the primary muscarinic receptor subtype mediating bronchoconstriction in the human airway. By blocking the binding of acetylcholine to M3 receptors, this compound prevents the associated increase in intracellular calcium and subsequent smooth muscle contraction.

  • β2-Adrenoceptor Agonism: this compound is also a potent agonist of the β2-adrenergic receptor. Activation of β2-adrenoceptors on airway smooth muscle cells leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of protein kinase A. This cascade of events results in the phosphorylation of various target proteins, leading to smooth muscle relaxation and bronchodilation.

The dual activity of this compound is intended to provide a synergistic effect on airway relaxation.

cluster_Cholinergic Cholinergic Pathway cluster_Adrenergic Adrenergic Pathway ACh Acetylcholine M3 M3 Receptor ACh->M3 Binds PLC PLC Activation M3->PLC IP3 IP3 & DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Bronchoconstriction Ca->Contraction LAS190792_M3->M3 This compound (Antagonist) Beta2 β2 Receptor AC Adenylyl Cyclase Beta2->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Relaxation Bronchodilation PKA->Relaxation LAS190792_beta2->Beta2 This compound (Agonist)

Dual Signaling Pathways of this compound
In Vitro Pharmacology

The in vitro pharmacological profile of this compound was assessed through a series of receptor binding and functional assays.

Radioligand binding assays were conducted to determine the affinity of this compound for various muscarinic and adrenergic receptor subtypes. The results demonstrated that this compound is a potent antagonist at the human M3 receptor and a potent agonist at the human β2-adrenoceptor.[2] The compound also exhibited selectivity for the β2-adrenoceptor over β1- and β3-adrenoceptors.

Receptor SubtypeAssay TypeParameterThis compound Value
Human M3BindingpIC508.8
Human β2Binding-High Affinity
Human β1Binding-Lower Affinity
Human β3Binding-Lower Affinity
Table 1: In Vitro Receptor Binding Profile of this compound

The functional activity of this compound was evaluated in isolated tissue preparations. In guinea pig tracheal strips, this compound demonstrated potent relaxant activity on spontaneous tone and on contractions induced by electrical field stimulation.[2] The antimuscarinic activity of this compound was confirmed in the presence of the β-blocker propranolol, while its β2-agonist activity was assessed in tissues with spontaneous tone.[2]

Tissue PreparationAssay TypeParameterThis compound ValueBatefenterol Value
Isolated Guinea Pig Trachea (spontaneous tone)RelaxationpEC509.6Similar to LABA compounds
Electrically Stimulated Human BronchusAntimuscarinic Activity (in presence of propranolol)pIC508.37.9
Table 2: In Vitro Functional Activity of this compound
In Vivo Pharmacology

The in vivo efficacy and safety of this compound were investigated in animal models. In a study using dogs, nebulized this compound was shown to inhibit acetylcholine-induced bronchoconstriction.[2] The compound exhibited a sustained duration of action with a half-life of 13.3 hours and was associated with minimal cardiac effects, indicating a good safety margin.[2]

Clinical Development

Following promising preclinical results, this compound advanced into clinical development to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase I Clinical Trial (NCT02059434)

A Phase I, randomized, placebo-controlled, two-part study was conducted to assess single ascending doses of inhaled this compound.

  • Part 1: This part of the study evaluated single ascending doses of this compound in male subjects with mild persistent asthma.

  • Part 2: This part was a 5-way crossover, single-dose study in male and female subjects with moderate to severe COPD. The study compared two doses of this compound with placebo, indacaterol, and tiotropium.

The primary objectives of the study were to assess the safety and tolerability of this compound and to evaluate its bronchodilatory effect.

  • Patient Population: Part 1 included male subjects aged 18-50 with mild asthma. Part 2 included male and female subjects aged 40 and older with moderate to severe COPD.

  • Interventions: Inhaled this compound at various dose levels, placebo, indacaterol, and tiotropium.

  • Primary Outcome Measures: Safety and tolerability were assessed by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. The primary pharmacodynamic endpoint was the change from baseline in forced expiratory volume in one second (FEV1).

  • Secondary Outcome Measures: Pharmacokinetic parameters of this compound, including Cmax, Tmax, and AUC.

Publicly available information on the detailed quantitative results of this Phase I trial is limited. High-level summaries indicate that single inhaled doses of this compound were well-tolerated in subjects with mild asthma and moderate to severe COPD. The bronchodilatory effects of this compound were observed, and the study supported the continued development of the compound.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments are often proprietary. However, based on the published literature, the following sections outline the general methodologies employed in the preclinical evaluation of this compound.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound for muscarinic and adrenergic receptor subtypes.

  • General Protocol:

    • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO cells transfected with human M3 or β2 receptors) are prepared by homogenization and centrifugation.

    • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-NMS for muscarinic receptors, [3H]-CGP12177 for β-adrenergic receptors) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Isolated Guinea Pig Trachea Relaxation Assay
  • Objective: To assess the functional relaxant activity of this compound on airway smooth muscle.

  • General Protocol:

    • Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

    • Contraction: A stable contractile tone is induced, either spontaneously or by electrical field stimulation.

    • Drug Addition: Cumulative concentrations of this compound are added to the organ bath.

    • Measurement: Changes in isometric tension are recorded using a force transducer.

    • Data Analysis: The concentration of this compound that produces 50% of the maximal relaxation (EC50) is calculated.

In Vivo Dog Bronchoconstriction Model
  • Objective: To evaluate the in vivo efficacy and duration of action of this compound in a relevant animal model.

  • General Protocol:

    • Animal Preparation: Anesthetized and ventilated dogs are used. Airway resistance is continuously monitored.

    • Drug Administration: this compound is administered via nebulization.

    • Bronchoconstriction Challenge: At various time points after drug administration, bronchoconstriction is induced by an intravenous injection of acetylcholine.

    • Measurement: The increase in airway resistance is measured.

    • Data Analysis: The inhibitory effect of this compound on the acetylcholine-induced bronchoconstriction is calculated as a percentage of the baseline response. The duration of action is determined by assessing the effect over time.

Drug Development Workflow

The discovery and development of a novel therapeutic like this compound typically follows a structured pipeline, from initial concept to clinical evaluation.

cluster_Discovery Discovery & Preclinical cluster_Development Clinical Development Target Target Identification (M3 & β2 Receptors) Screening High-Throughput Screening Target->Screening HitToLead Hit-to-Lead Optimization Screening->HitToLead LeadOpt Lead Optimization (Potency, Selectivity, PK/PD) HitToLead->LeadOpt Candidate Candidate Selection (this compound) LeadOpt->Candidate Preclinical Preclinical Safety & Toxicology Candidate->Preclinical Phase1 Phase I Clinical Trial (Safety, PK/PD in Humans) Preclinical->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dose-Ranging) Phase1->Phase2 Phase3 Phase III Clinical Trials (Pivotal Efficacy & Safety) Phase2->Phase3 Regulatory Regulatory Submission & Approval Phase3->Regulatory

Generalized Drug Discovery and Development Pipeline

Conclusion

This compound is a promising MABA that has demonstrated a potent dual mechanism of action in preclinical studies, leading to its advancement into clinical trials. Its ability to combine muscarinic antagonism and β2-adrenoceptor agonism in a single molecule offers the potential for improved bronchodilation and patient convenience in the management of COPD and other respiratory diseases. Further clinical investigation is necessary to fully elucidate its therapeutic potential and establish its place in the treatment landscape for chronic respiratory conditions.

References

The Dual Pharmacology of LAS190792: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS190792 (also known as AZD8999) is a novel inhaled bifunctional molecule that exhibits both muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA) activity.[1][2] Developed for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), this compound offers the potential for enhanced bronchodilation by targeting two distinct pathways involved in airway smooth muscle contraction and relaxation.[1][3] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, its pharmacological profile, and the experimental methodologies used for its characterization.

Core Pharmacology: A Dual-Pronged Approach to Bronchodilation

This compound is designed as a single chemical entity that combines two distinct pharmacophores: one responsible for antagonizing M3 muscarinic receptors and another for agonizing β2-adrenergic receptors.[2][4] This dual action is intended to provide superior bronchodilator effects compared to monotherapy with either a long-acting muscarinic antagonist (LAMA) or a long-acting β2-agonist (LABA).[3] The molecule has demonstrated high potency and a long duration of action in preclinical studies.[1][3]

Quantitative Pharmacological Profile of this compound

The pharmacological activity of this compound has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data on its binding affinity and functional potency at various receptors.

Table 1: In Vitro Receptor Binding Affinity of this compound
Receptor SubtypepIC50Reference
Muscarinic M18.9[5]
Muscarinic M28.8[5]
Muscarinic M38.8[1][5]
Muscarinic M49.2[5]
Muscarinic M58.2[5]
Adrenergic β17.5[5]
Adrenergic β29.1[5]
Adrenergic β35.6[5]
Table 2: In Vitro Functional Potency of this compound
AssayParameterValueReference
Spontaneous Tone Isolated Guinea Pig TracheapEC509.6[1]
Electrically Stimulated Human Bronchus (Antimuscarinic activity in the presence of propranolol)pIC508.3[1]

Structure-Activity Relationship (SAR)

While a detailed public SAR study systematically modifying the structure of this compound is not available, we can infer key aspects from its known potent and selective profile and by drawing parallels with other MABA compounds. The general structure of a MABA consists of a muscarinic antagonist head, a β2-agonist head, and a linker chain. The optimization of each of these components is crucial for achieving the desired dual pharmacology.

For a MABA like this compound, the SAR is driven by:

  • Muscarinic Antagonist Moiety: This part of the molecule is responsible for high-affinity binding to and inhibition of the M3 muscarinic receptor. The chemical features of this moiety are optimized to provide potent and sustained antagonism.

  • β2-Agonist Moiety: This component is designed to effectively bind to and activate the β2-adrenergic receptor, leading to smooth muscle relaxation. Its structure dictates the potency and duration of the β2-agonist effect.

  • Linker Chain: The linker connecting the two pharmacophores is a critical determinant of the overall activity. Its length and flexibility are optimized to allow both pharmacophores to bind to their respective receptors simultaneously or independently, potentially on the same or adjacent cells. The nature of the linker can also influence the physicochemical properties of the molecule, such as its solubility and metabolic stability.

In the case of another MABA, THRX-198321, studies have shown that the bifunctional molecule exhibits significantly higher affinity for both muscarinic and β2-adrenergic receptors compared to its individual monovalent fragments, suggesting a multivalent binding interaction.[6][7] This highlights the importance of the integrated molecular design in achieving synergistic or additive effects.

Signaling Pathways

The dual mechanism of action of this compound targets two distinct G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells.

G cluster_0 Muscarinic Antagonism cluster_1 β2-Adrenergic Agonism LAS190792_M3 This compound (Antagonist) M3R M3 Muscarinic Receptor LAS190792_M3->M3R Blocks Acetylcholine Binding Gq Gq Protein M3R->Gq Prevents Activation PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2 Increased Intracellular Ca2+ IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction LAS190792_B2 This compound (Agonist) B2AR β2-Adrenergic Receptor LAS190792_B2->B2AR Activates Gs Gs Protein B2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Signaling pathways of this compound's dual action.

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are proprietary. However, based on the published literature, the following provides a generalized overview of the methodologies typically employed for this class of compounds.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human M3 or β2 receptors from CHO cells) are prepared.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Radioligand: A radiolabeled ligand with known high affinity for the receptor is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki or pIC50).

Functional Assays in Isolated Tissues

These assays measure the functional effect of a compound on a whole tissue, providing information on its potency and efficacy.

G cluster_workflow Isolated Tissue Functional Assay Workflow start Tissue Preparation (e.g., Guinea Pig Trachea) mount Mount Tissue in Organ Bath start->mount equilibrate Equilibrate under Controlled Conditions mount->equilibrate stimulate Induce Contraction (e.g., Electrical Field Stimulation or Acetylcholine) equilibrate->stimulate add_compound Add Cumulative Concentrations of this compound stimulate->add_compound measure Measure Tissue Relaxation (Isotonic or Isometric Transducer) add_compound->measure analyze Generate Concentration-Response Curve and Calculate EC50/IC50 measure->analyze end Conclusion on Functional Potency analyze->end

Generalized workflow for an isolated tissue functional assay.

In Vivo Studies

In vivo studies are crucial for evaluating the efficacy and safety of a compound in a living organism. For this compound, preclinical in vivo studies have been conducted in animal models to assess its bronchodilator effects and duration of action. For instance, nebulized this compound was shown to inhibit acetylcholine-induced bronchoconstriction in dogs with a sustained effect and minimal cardiac side effects.[1]

Conclusion

This compound is a potent, long-acting MABA with a well-defined dual pharmacological profile. Its high affinity for both M3 muscarinic and β2-adrenergic receptors, coupled with its functional potency in preclinical models, underscores its potential as a next-generation bronchodilator for the treatment of chronic respiratory diseases. The structure-activity relationship of MABAs is a complex interplay between the two pharmacophores and the linker, which must be carefully optimized to achieve the desired therapeutic profile. The experimental methodologies outlined in this guide provide a framework for the characterization of such bifunctional molecules. Further clinical investigations will continue to delineate the therapeutic utility of this compound in patients.

References

An In-depth Technical Guide to the Pharmacological Profile of LAS190792

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist (MABA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

LAS190792, also known as AZD8999, is an investigational inhaled long-acting dual-acting bronchodilator that combines muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA) properties in a single molecule.[1][2][3] Developed for the treatment of chronic obstructive pulmonary disease (COPD) and asthma, this compound offers the potential for improved bronchodilation and symptom control by simultaneously targeting two key pathways involved in airway smooth muscle contraction and relaxation.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, in vitro and in vivo efficacy, and selectivity. Detailed experimental protocols for key studies are also provided to facilitate understanding and replication.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action:

  • Muscarinic Receptor Antagonism: this compound is a potent antagonist of muscarinic M3 receptors, which are primarily responsible for acetylcholine-induced bronchoconstriction.[1][4] By blocking these receptors, this compound inhibits the parasympathetic-mediated contraction of airway smooth muscle, leading to bronchodilation.

  • β2-Adrenoceptor Agonism: this compound is also a potent and selective agonist of β2-adrenoceptors.[1][4] Activation of these receptors on airway smooth muscle cells stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). This signaling cascade ultimately leads to the relaxation of airway smooth muscle, further contributing to bronchodilation.

The combination of these two mechanisms in a single molecule is expected to provide synergistic or additive bronchodilator effects compared to monotherapy with either a long-acting muscarinic antagonist (LAMA) or a long-acting β2-agonist (LABA).[2]

Signaling Pathways

The dual mechanism of action of this compound involves the modulation of two distinct signaling pathways in airway smooth muscle cells.

cluster_0 Muscarinic Antagonism cluster_1 β2-Adrenoceptor Agonism LAS190792_M3 This compound M3_Receptor Muscarinic M3 Receptor LAS190792_M3->M3_Receptor Antagonizes Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Induces LAS190792_B2 This compound B2_Receptor β2-Adrenoceptor LAS190792_B2->B2_Receptor Agonizes Gs Gs Protein B2_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Induces

Caption: Dual signaling pathways of this compound in airway smooth muscle cells.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical pharmacological studies.

Table 1: Receptor Binding Affinity (pIC50)
Receptor SubtypeThis compound
Muscarinic M18.9[5]
Muscarinic M28.8[5]
Muscarinic M38.8[1][5]
Muscarinic M49.2[5]
Muscarinic M58.2[5]
β1-Adrenoceptor7.5[5]
β2-Adrenoceptor9.1[5]
β3-Adrenoceptor5.6[5]

pIC50 is the negative logarithm of the half maximal inhibitory concentration.

Table 2: Functional Potency and Efficacy
AssayParameterThis compoundComparator
Spontaneous Tone Isolated Guinea Pig TracheapEC509.6[1][4]Batefenterol: Similar range[1][4]
Electrically Stimulated Human Bronchus (Antimuscarinic activity)pIC508.3[1]Batefenterol: 7.9[1]
cAMP Production (CHO cells expressing human β2-receptors)IC50 (nM)0.23[6]Indacaterol: Higher IC50[6]
Acetylcholine-induced Bronchoconstriction in Dogst1/2 (h)13.3[1][4]Batefenterol: Shorter duration[1][4]

pEC50 is the negative logarithm of the half maximal effective concentration. t1/2 is the half-life.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of this compound to various muscarinic and adrenergic receptor subtypes.

start Start prep Prepare cell membranes expressing target receptor start->prep incubate Incubate membranes with radioligand and this compound prep->incubate separate Separate bound and free radioligand (filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine pIC50 quantify->analyze end End analyze->end

Caption: General workflow for radioligand binding assays.

Protocol:

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant muscarinic (M1-M5) or β-adrenergic (β1-β3) receptors are prepared. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors or [3H]-CGP12177 for β-receptors) at a fixed concentration and varying concentrations of this compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The pIC50 is then calculated as the negative logarithm of the IC50.

Functional Assays in Isolated Tissues

These assays assess the functional activity of this compound as both a muscarinic antagonist and a β2-agonist in a physiologically relevant ex vivo model.

Protocol for Isolated Guinea Pig Trachea Relaxation:

  • Tissue Preparation: Tracheal rings are obtained from guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The tracheal rings are connected to isometric force transducers to record changes in muscle tension.

  • Spontaneous Tone: The relaxant effect of this compound is evaluated on the spontaneous tone of the tracheal preparations. Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath.

  • Electrically Induced Contraction (Antimuscarinic Activity): To assess muscarinic antagonist activity, the tracheal rings are contracted by electrical field stimulation, which induces the release of endogenous acetylcholine (B1216132). The ability of this compound to relax these pre-contracted tissues is then measured. To isolate the muscarinic component, these experiments are often performed in the presence of a β-blocker like propranolol.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal relaxation (EC50) or inhibits 50% of the induced contraction (IC50) is determined. The results are often expressed as pEC50 or pIC50.

In Vivo Bronchoprotection Assays

These studies evaluate the efficacy and duration of action of this compound in a living animal model.

Protocol for Acetylcholine-Induced Bronchoconstriction in Dogs:

  • Animal Model: Anesthetized and mechanically ventilated dogs are used. Bronchoconstriction is induced by an intravenous infusion or aerosol challenge with acetylcholine.

  • Drug Administration: this compound is administered via nebulization.

  • Measurement of Bronchoconstriction: Airway resistance and dynamic lung compliance are measured to quantify the degree of bronchoconstriction.

  • Data Analysis: The ability of this compound to inhibit the acetylcholine-induced bronchoconstriction is assessed over time to determine its potency, onset, and duration of action. The half-life (t1/2) of the bronchoprotective effect is calculated.

Selectivity Profile

This compound demonstrates a favorable selectivity profile. It is a potent antagonist at all five muscarinic receptor subtypes and a potent agonist at the β2-adrenoceptor.[5] Importantly, it shows significantly lower potency at the β1- and β3-adrenoceptors, which is desirable to minimize potential cardiovascular and metabolic side effects, respectively.[1][4][5]

Conclusion

This compound is a novel and potent dual-acting MABA with a promising pharmacological profile for the treatment of obstructive airway diseases.[1][4] Its combined muscarinic antagonist and β2-adrenoceptor agonist activity provides a strong rationale for its development as a next-generation bronchodilator. Preclinical studies have demonstrated its high affinity and functional potency at the target receptors, long duration of action, and favorable selectivity profile.[1][4][5] Further clinical investigation is warranted to establish its efficacy and safety in patients with COPD and asthma.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of LAS190792 (AZD8999)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LAS190792, also known as AZD8999, is a novel bifunctional molecule under development for the treatment of chronic respiratory diseases such as COPD and asthma.[1][2][3] It functions as both a potent muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA), combining two key bronchodilator mechanisms in a single entity.[1][2][4] This document provides detailed protocols for the key in vitro assays used to characterize the pharmacological profile of this compound, including receptor binding assays, functional cell-based assays, and isolated tissue assays. The presented data and methodologies are crucial for understanding the potency, selectivity, and mechanism of action of this compound.

Muscarinic Receptor Binding Assays

These assays are designed to determine the binding affinity of this compound for various subtypes of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5). A competitive radioligand binding assay format is typically employed.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for human muscarinic receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar suitable radiolabeled muscarinic antagonist.

  • This compound and reference compounds (e.g., tiotropium, atropine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Vacuum manifold.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes expressing the specific muscarinic receptor subtype on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes in assay buffer to the desired final concentration.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • 25 µL of assay buffer or unlabeled antagonist (for determining non-specific binding, e.g., 1 µM atropine).

    • 25 µL of a serial dilution of this compound or reference compound.

    • 50 µL of radioligand (e.g., [³H]-NMS at a concentration close to its Kd).

    • 100 µL of the diluted cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Transfer the contents of the wells to a 96-well filter plate pre-soaked with wash buffer. Rapidly wash the filters three times with 200 µL of ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Quantitative Data: Muscarinic Receptor Binding Affinity
CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
This compound 8.98.88.89.28.2
Tiotropium~9.0~8.5~9.2~8.8~8.7

Data synthesized from multiple sources. pKi = -log(Ki). A higher pKi value indicates a higher binding affinity.

β2-Adrenoceptor Functional Assays

These assays evaluate the functional potency of this compound as a β2-adrenoceptor agonist. The activation of β2-adrenoceptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the effective concentration (EC50) of this compound for stimulating cAMP production in cells expressing the human β2-adrenoceptor.

Materials:

  • CHO cells stably expressing the human β2-adrenoceptor.

  • Cell culture medium.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • This compound and reference β2-agonists (e.g., indacaterol, olodaterol, isoproterenol).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 384-well or 96-well assay plates.

Procedure:

  • Cell Culture and Plating: Culture the CHO-β2 cells in appropriate medium. Seed the cells into the assay plates at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds in stimulation buffer.

  • Cell Stimulation: Remove the culture medium from the wells and add the stimulation buffer containing the different concentrations of the test compounds.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the specific cAMP assay kit being used.

Data Analysis: Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration. Determine the EC50 values using non-linear regression analysis.

Quantitative Data: β-Adrenoceptor Agonist Potency
Compoundβ2-Adrenoceptor (pEC50)β1/β2 Selectivity
This compound 9.6Similar or higher than indacaterol
Indacaterol~9.0-
Olodaterol~9.2-
Batefenterol~9.5-

pEC50 = -log(EC50). A higher pEC50 value indicates greater potency.

Isolated Tissue Functional Assays

These ex vivo assays assess the combined muscarinic antagonist and β2-agonist activity of this compound in a more physiologically relevant system, such as guinea pig tracheal rings.

Experimental Protocol: Guinea Pig Trachea Relaxation Assay

Objective: To evaluate the functional potency and duration of action of this compound in relaxing pre-contracted airway smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1), gassed with 95% O₂ / 5% CO₂.

  • Contractile agents (e.g., acetylcholine, carbachol, electrical field stimulation).

  • This compound and comparator compounds.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm wide).

  • Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer. Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Contraction: Induce a sustained contraction of the tracheal rings using a contractile agent.

    • For β2-agonist activity: Use spontaneous tone or a low concentration of a contractile agent.

    • For muscarinic antagonist activity: Pre-contract the tissue with a muscarinic agonist like acetylcholine or carbachol. To isolate the muscarinic effect, the β-adrenergic component can be blocked with a β-blocker like propranolol.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound or comparator compounds to the organ bath to generate a concentration-response curve for relaxation.

  • Duration of Action (Washout Studies): After obtaining a maximal response to the test compound, perform repeated washes with fresh Krebs-Henseleit solution and monitor the return of the tissue's contractile response to the agonist over several hours.

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Calculate the pIC50 (for antagonism) or pEC50 (for agonism) from the concentration-response curves using non-linear regression. The duration of action is determined by the time it takes for the contractile response to recover after washout.

Quantitative Data: Functional Potency in Isolated Trachea
CompoundAntimuscarinic Activity (pIC50)β2-Agonist Relaxant Potency (pEC50)
This compound 8.3 (in human tissue)9.6
Batefenterol7.9 (in human tissue)~9.5

Signaling Pathway and Experimental Workflow Diagrams

LAS190792_Signaling_Pathway cluster_M3 Muscarinic M3 Receptor Pathway cluster_B2 β2-Adrenoceptor Pathway LAS190792_M3 This compound M3 M3 Receptor LAS190792_M3->M3 Antagonist Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Contraction Smooth Muscle Contraction Ca->Contraction LAS190792_B2 This compound B2 β2-Adrenoceptor LAS190792_B2->B2 Agonist Gs Gs Protein B2->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: Dual signaling pathway of this compound.

In_Vitro_Assay_Workflow cluster_Target_ID Target Identification & Validation cluster_Functional_Assay Functional Characterization cluster_Analysis Data Analysis & Profiling Receptor_Binding Muscarinic & Adrenergic Receptor Binding Assays Binding_Data Determine pKi / pIC50 (Affinity & Selectivity) Receptor_Binding->Binding_Data Pharmacological_Profile Comprehensive Pharmacological Profile of this compound Binding_Data->Pharmacological_Profile cAMP_Assay Cell-based cAMP Accumulation Assay cAMP_Data Determine pEC50 (β2 Agonist Potency) cAMP_Assay->cAMP_Data cAMP_Data->Pharmacological_Profile Trachea_Assay Isolated Guinea Pig Trachea Relaxation Assay Trachea_Data Determine pEC50 / pIC50 (Functional Potency & Duration) Trachea_Assay->Trachea_Data Trachea_Data->Pharmacological_Profile

Caption: In vitro pharmacological profiling workflow for this compound.

References

Application Notes and Protocols for LAS190792 in Animal Models of COPD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of LAS190792 (Batefenterol), a novel inhaled bifunctional muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA), in relevant animal models for Chronic Obstructive Pulmonary Disease (COPD). Detailed protocols for commonly used COPD models and the assessment of this compound's therapeutic potential are outlined below.

Introduction to this compound

This compound is a dual-acting molecule designed to provide enhanced bronchodilation by simultaneously targeting two key pathways in the pathophysiology of COPD. As a muscarinic M3 receptor antagonist, it inhibits acetylcholine-induced bronchoconstriction. As a β2-adrenoceptor agonist, it stimulates airway smooth muscle relaxation. This dual mechanism is expected to offer superior efficacy compared to single-agent therapies.[1] Preclinical studies have focused on characterizing its potency, selectivity, and duration of action in various in vitro and in vivo models.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding and Functional Potency of this compound [1]

ParameterSpeciesAssayValue
Muscarinic M3 Receptor Affinity HumanBinding (pKi)8.8 ± 0.1
β2-Adrenoceptor Affinity HumanBinding (pKi)7.9 ± 0.1
β1-Adrenoceptor Affinity HumanBinding (pKi)5.8 ± 0.1
β2 vs. β1 Selectivity HumanBinding126-fold
M3 Antagonism Potency Guinea Pig TracheaFunctional (pA2)9.1 ± 0.2
β2 Agonism Potency Guinea Pig TracheaFunctional (pEC50)8.5 ± 0.1

Table 2: In Vivo Bronchodilator Efficacy of this compound [1]

Animal ModelSpeciesChallengeAdministrationKey Finding
Acetylcholine-induced BronchoconstrictionDogAcetylcholine (B1216132)Inhaled (nebulized)ED50 = 0.23 µg/kg
Acetylcholine-induced BronchoconstrictionDogAcetylcholineInhaled (nebulized)Duration of action (t1/2) = 13.3 hours
Acetylcholine-induced BronchoconstrictionGuinea PigAcetylcholineIntratrachealED50 = 0.47 µg/kg

Signaling Pathway of this compound

The dual mechanism of action of this compound targets the signaling pathways that control airway smooth muscle tone.

LAS190792_Mechanism cluster_membrane Airway Smooth Muscle Cell Membrane M3R Muscarinic M3 Receptor AC_Gq Gq M3R->AC_Gq ACh PLC PLC AC_Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Bronchoconstriction Ca_release->Contraction B2AR β2-Adrenergic Receptor AC_Gs Gs B2AR->AC_Gs AC Adenylate Cyclase AC_Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Contraction Inhibition Relaxation Bronchodilation PKA->Relaxation LAS190792_M3 This compound (Antagonist) LAS190792_M3->M3R LAS190792_B2 This compound (Agonist) LAS190792_B2->B2AR

Figure 1: Dual signaling pathway of this compound.

Experimental Protocols

While specific studies of this compound in chronic COPD models are not yet published, its therapeutic potential can be evaluated using established protocols. The following are detailed methodologies for key animal models of COPD.

Cigarette Smoke-Induced COPD Model in Mice

This model mimics the primary etiological factor of human COPD and induces chronic inflammation, airway remodeling, and emphysema.

Experimental Workflow:

CS_COPD_Workflow cluster_setup Model Induction Phase cluster_analysis Analysis Phase Acclimatization Acclimatization (1 week) CS_Exposure Cigarette Smoke Exposure (e.g., 6 months, 5 days/week) Acclimatization->CS_Exposure Treatment_Group This compound Administration (e.g., daily, inhaled) CS_Exposure->Treatment_Group Vehicle_Group Vehicle Control (e.g., daily, inhaled) CS_Exposure->Vehicle_Group Lung_Function Lung Function Measurement (e.g., FlexiVent) Treatment_Group->Lung_Function Vehicle_Group->Lung_Function BALF_Collection Bronchoalveolar Lavage (BALF) Collection Lung_Function->BALF_Collection Cell_Count Inflammatory Cell Count (Neutrophils, Macrophages) BALF_Collection->Cell_Count Cytokine_Analysis Cytokine/Chemokine Analysis (e.g., ELISA) BALF_Collection->Cytokine_Analysis Histology Lung Histology (H&E, PAS staining) BALF_Collection->Histology Morphometry Mean Linear Intercept (Emphysema Assessment) Histology->Morphometry

Figure 2: Workflow for CS-induced COPD model.

Protocol:

  • Animals: C57BL/6 mice (female, 8-10 weeks old) are commonly used due to their susceptibility to smoke-induced lung pathology.

  • Acclimatization: House animals for at least one week under standard laboratory conditions.

  • Cigarette Smoke (CS) Exposure:

    • Use a whole-body exposure system to expose mice to mainstream cigarette smoke from commercial filtered cigarettes.

    • A typical protocol involves exposure to the smoke of 4-6 cigarettes per day, 5 days a week, for a period of 3 to 6 months.[2]

    • Control animals are exposed to filtered air under identical conditions.

  • This compound Administration:

    • During the final 2-4 weeks of the CS exposure period, begin daily administration of this compound.

    • Administer the compound via inhalation (e.g., nose-only exposure or nebulization) at various doses to determine a dose-response relationship.

    • A vehicle control group (e.g., saline) must be included.

  • Endpoint Analysis (24 hours after the final exposure and treatment):

    • Lung Function: Measure lung mechanics (e.g., resistance, compliance) using a forced oscillation technique system like the FlexiVent.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to assess inflammatory cell influx. Perform total and differential cell counts (macrophages, neutrophils, lymphocytes).

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., KC/CXCL1) in the BALF supernatant using ELISA or multiplex assays.

    • Histopathology: Perfuse and fix the lungs. Embed in paraffin (B1166041) and section for Hematoxylin and Eosin (H&E) staining to assess inflammation and Periodic acid-Schiff (PAS) staining for mucus production.

    • Morphometry: Quantify emphysema by measuring the mean linear intercept (Lm) on H&E stained lung sections.

Elastase-Induced Emphysema Model in Mice

This model is characterized by a rapid induction of emphysema due to the enzymatic degradation of elastin (B1584352) in the lung parenchyma.[3] It is particularly useful for studying the mechanisms of alveolar destruction and repair.

Experimental Workflow:

Elastase_Emphysema_Workflow cluster_setup Model Induction Phase cluster_analysis Analysis Phase (Day 21) Acclimatization Acclimatization (1 week) Elastase_Instillation Intratracheal Instillation of Porcine Pancreatic Elastase Acclimatization->Elastase_Instillation Treatment_Start Commence this compound Administration (Prophylactic or Therapeutic) Elastase_Instillation->Treatment_Start Lung_Function Lung Function Measurement Treatment_Start->Lung_Function Treatment Period (e.g., 21 days) Lung_Harvest Lung Tissue Harvest Lung_Function->Lung_Harvest Histology Histology (H&E) Lung_Harvest->Histology ECM_Analysis Extracellular Matrix Analysis (Elastin, Collagen) Lung_Harvest->ECM_Analysis Morphometry Mean Linear Intercept (Lm) Destructive Index (DI) Histology->Morphometry

Figure 3: Workflow for elastase-induced emphysema.

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Elastase Instillation:

    • Anesthetize the mice (e.g., with isoflurane).

    • Intratracheally instill a single dose of porcine pancreatic elastase (PPE) (e.g., 0.1-0.2 IU in 50 µL of sterile saline).[4]

    • Control animals receive an intratracheal instillation of saline.

  • This compound Administration:

    • Prophylactic regimen: Begin daily administration of this compound 1-3 days prior to elastase instillation and continue for 21 days.

    • Therapeutic regimen: Begin daily administration 7 days after elastase instillation and continue until day 21.

    • Administer via inhalation as described previously.

  • Endpoint Analysis (Day 21 post-elastase):

    • Lung Function: Assess lung mechanics, focusing on static compliance and elastance, which are significantly altered in this model.

    • Histopathology and Morphometry: Harvest lungs and perform H&E staining. Measure the mean linear intercept (Lm) and the destructive index (DI) to quantify the extent of emphysema.

    • Extracellular Matrix Analysis: Quantify elastin and collagen content in lung homogenates to assess the impact of treatment on matrix degradation and repair.

Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

This acute model is used to directly assess the bronchodilator activity of compounds. Guinea pigs are often chosen due to the anatomical and physiological similarities of their airways to humans.[1]

Protocol:

  • Animals: Male Dunkin-Hartley guinea pigs.

  • Anesthesia and Instrumentation: Anesthetize the animals and mechanically ventilate them. Monitor respiratory parameters, such as airway pressure.

  • Bronchoconstriction Challenge: Administer an intravenous or aerosolized dose of acetylcholine (ACh) to induce a stable bronchoconstriction.

  • This compound Administration:

    • Administer a single dose of this compound via intratracheal instillation or nebulization.

    • Test a range of doses to determine the dose that produces 50% inhibition of the ACh-induced bronchoconstriction (ED50).

  • Data Analysis: Record the changes in airway pressure or resistance over time to determine the magnitude and duration of the bronchodilator effect of this compound.

Conclusion

This compound has demonstrated potent and long-lasting bronchodilator activity in preclinical models by effectively targeting both muscarinic M3 and β2-adrenergic receptors. The experimental protocols detailed in these application notes provide a robust framework for further evaluating the therapeutic efficacy of this compound in animal models that recapitulate the key features of human COPD, including chronic inflammation and emphysema. Such studies are crucial for advancing the development of this promising dual-action therapy for patients with COPD.

References

Application Notes and Protocols for LAS190792 in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS190792 (also known as AZD8999) is a novel inhaled bifunctional molecule exhibiting both muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA) activities.[1][2][3] Its dual mechanism of action targets key pathways in the pathophysiology of asthma, offering potential as a next-generation bronchodilator.[1] These application notes provide a summary of the preclinical experimental design for evaluating the efficacy of this compound in relevant asthma models, based on available data. The protocols are intended to serve as a guide for researchers investigating the pharmacological properties of this and similar MABA compounds.

Mechanism of Action

This compound is designed to provide bronchodilation through two distinct but complementary pathways:

  • Muscarinic Receptor Antagonism: By blocking M3 muscarinic receptors on airway smooth muscle, this compound inhibits acetylcholine-induced bronchoconstriction.[1]

  • β2-Adrenoceptor Agonism: By stimulating β2-adrenoceptors on airway smooth muscle cells, this compound induces bronchodilation.[1]

This dual action allows for potent and sustained relaxation of the airways.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo bronchodilator activity of this compound as reported in preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Potency of this compound

Target ReceptorAssay TypeSpeciesPotency (pIC50 / pEC50)Reference
Muscarinic M3 ReceptorBindingHuman8.8 (pIC50)[1]
β2-AdrenoceptorFunctional (spontaneous tone)Guinea Pig Trachea9.6 (pEC50)[1]
Muscarinic Receptor (in presence of propranolol)Functional (electrically stimulated)Human Tissue8.3 (pIC50)[1]

Table 2: In Vivo Bronchodilator Efficacy of this compound

Experimental ModelSpeciesEndpointEfficacyReference
Acetylcholine-Induced BronchoconstrictionDogInhibition of bronchoconstriction and sustained bronchodilationHalf-life (t1/2): 13.3 hours[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of Muscarinic Receptor Antagonism and β2-Adrenoceptor Agonism in Isolated Guinea Pig Trachea

Objective: To determine the functional potency and duration of action of this compound as a muscarinic receptor antagonist and β2-adrenoceptor agonist in an isolated tissue model.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound

  • Acetylcholine (B1216132)

  • Propranolol (B1214883)

  • Organ bath system with isometric transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize guinea pigs.

    • Excise the trachea and place it in chilled Krebs-Henseleit solution.

    • Dissect the trachea into rings, approximately 2-3 mm in width.

    • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1g, with washes every 15 minutes.

  • β2-Adrenoceptor Agonist Activity (Relaxant Effect):

    • Induce a submaximal contraction of the tracheal rings with an appropriate concentration of a contractile agent (e.g., histamine (B1213489) or carbachol).

    • Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration.

    • Calculate the pEC50 value to determine the potency of this compound as a β2-adrenoceptor agonist.

  • Muscarinic Receptor Antagonist Activity:

    • Pre-incubate the tracheal rings with a β-adrenoceptor antagonist such as propranolol (1 µM) to block the β2-agonist effects of this compound.

    • Induce contractions with electrical field stimulation (EFS) or a muscarinic agonist like acetylcholine.

    • Add cumulative concentrations of this compound and record the inhibition of the contractile response.

    • Calculate the pIC50 value to determine the potency of this compound as a muscarinic receptor antagonist.

Protocol 2: In Vivo Assessment of Bronchodilator Activity in an Acetylcholine-Induced Bronchoconstriction Model in Dogs

Objective: To evaluate the in vivo efficacy and duration of action of this compound in a model of induced bronchoconstriction.

Materials:

  • Beagle dogs

  • Anesthesia (e.g., pentobarbital (B6593769) sodium)

  • Mechanical ventilator

  • Nebulizer for drug administration

  • Acetylcholine (ACh)

  • This compound

  • Equipment for measuring lung resistance and dynamic compliance

Procedure:

  • Animal Preparation:

    • Anesthetize the dogs and intubate them with an endotracheal tube.

    • Mechanically ventilate the animals.

    • Place a catheter for drug administration and blood sampling.

  • Baseline Measurements:

    • Measure baseline respiratory parameters, including lung resistance (RL) and dynamic compliance (Cdyn).

  • Acetylcholine Challenge:

    • Administer an intravenous infusion of acetylcholine to induce a stable increase in lung resistance.

  • This compound Administration:

    • Administer a single dose of nebulized this compound to the animals.

  • Post-Treatment Monitoring:

    • Continuously monitor RL and Cdyn for several hours post-administration to determine the onset, magnitude, and duration of the bronchodilator effect.

    • Monitor cardiovascular parameters (heart rate, blood pressure) to assess potential side effects.

  • Data Analysis:

    • Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction over time.

    • Determine the half-life (t1/2) of the bronchodilator effect.

Visualizations

G cluster_0 Experimental Workflow: In Vivo Bronchodilation start Anesthetized & Ventilated Dog baseline Baseline Lung Function Measurement start->baseline ach_challenge Acetylcholine-Induced Bronchoconstriction baseline->ach_challenge treatment Nebulized this compound Administration ach_challenge->treatment monitoring Continuous Monitoring of Lung Function treatment->monitoring end Data Analysis (Efficacy & Duration) monitoring->end

Caption: Workflow for in vivo evaluation of this compound.

G cluster_1 This compound Signaling Pathway in Airway Smooth Muscle cluster_m3 Muscarinic Antagonism cluster_b2 β2-Agonism This compound This compound M3R M3 Receptor This compound->M3R Blocks B2AR β2-Adrenoceptor This compound->B2AR Stimulates PLC PLC Activation M3R->PLC IP3 IP3 & DAG Increase PLC->IP3 Ca2 Ca2+ Release IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction AC Adenylyl Cyclase Activation B2AR->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Relaxation Bronchodilation PKA->Relaxation

Caption: Dual signaling pathway of this compound.

G cluster_2 Comparative Effects in Asthma Models This compound This compound Bronchodilation Bronchodilation This compound->Bronchodilation Strongly Promotes Placebo Placebo Placebo->Bronchodilation No Effect StandardTx Standard Treatment StandardTx->Bronchodilation Promotes

Caption: Logical relationship of this compound effects.

References

Application Notes and Protocols for LAS190792 Cell-Based Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS190792 (also known as AZD8999 or Navafenterol) is a novel bifunctional molecule exhibiting both muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA) activities.[1][2] This dual pharmacology makes it a promising therapeutic candidate for respiratory diseases such as chronic obstructive pulmonary disease (COPD), where both bronchoconstriction and inflammation are key pathological features.[1] These application notes provide detailed protocols for cell-based functional assays to characterize the activity of this compound and similar MABA compounds.

Mechanism of Action

This compound acts on two distinct G protein-coupled receptors (GPCRs):

  • Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): As an antagonist, this compound blocks the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype, which is prevalent in airway smooth muscle.[1][2] Inhibition of M3 receptor signaling leads to bronchodilation by preventing acetylcholine-induced smooth muscle contraction. The M3 receptor primarily couples through Gq proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium ([Ca2+]).[3][4][5]

  • β2-Adrenergic Receptors (β2-ARs): As an agonist, this compound activates β2-adrenergic receptors, which are also highly expressed in airway smooth muscle.[1][2] Activation of β2-ARs stimulates adenylyl cyclase through Gs proteins, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][6][7] Elevated cAMP levels promote smooth muscle relaxation, resulting in bronchodilation.

Data Presentation

The following table summarizes the reported binding affinities (pIC50) of this compound for various muscarinic and adrenergic receptor subtypes.

Receptor SubtypepIC50
Muscarinic M18.9
Muscarinic M28.8
Muscarinic M38.8
Muscarinic M49.2
Muscarinic M58.2
Adrenergic β17.5
Adrenergic β29.1
Adrenergic β35.6

Data sourced from MedChemExpress.[8]

Signaling Pathways

The signaling pathways modulated by this compound are depicted below.

LAS190792_Signaling_Pathways cluster_muscarinic Muscarinic Antagonism cluster_adrenergic β2-Adrenergic Agonism LAS190792_M This compound M3R M3 Receptor LAS190792_M->M3R Blocks Acetylcholine Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to LAS190792_B This compound Beta2AR β2-Adrenergic Receptor LAS190792_B->Beta2AR Activates Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to cAMP_Assay_Workflow A Seed cells expressing β2-adrenergic receptor B Incubate overnight A->B C Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) B->C D Add this compound at varying concentrations C->D E Incubate for 30 minutes D->E F Lyse cells and add cAMP detection reagents E->F G Measure signal (e.g., luminescence, fluorescence) F->G H Analyze data and generate dose-response curve G->H Calcium_Flux_Workflow A Seed cells expressing M3 muscarinic receptor B Incubate overnight A->B C Load cells with a calcium-sensitive dye B->C D Pre-incubate with this compound at varying concentrations C->D E Add a muscarinic agonist (e.g., carbachol) at EC80 D->E F Measure fluorescence signal immediately using a FLIPR or plate reader E->F G Analyze data and generate inhibition curve F->G

References

Application Notes and Protocols for LAS190792 Receptor Binding Affinity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS190792 is a potent bifunctional molecule characterized as a muscarinic receptor antagonist and a β2-adrenoceptor agonist, making it a subject of significant interest in the development of therapeutics for respiratory diseases.[1][2] Understanding its binding affinity to its target receptors is crucial for elucidating its pharmacological profile and optimizing its therapeutic potential. These application notes provide a comprehensive overview of the receptor binding characteristics of this compound and detailed protocols for conducting receptor binding affinity assays.

Quantitative Data Summary

The binding affinity of this compound has been determined for various muscarinic and β-adrenergic receptor subtypes. The data, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), are summarized in the table below. A higher pIC50 value indicates a stronger binding affinity.

Receptor SubtypepIC50
Muscarinic M18.9[3]
Muscarinic M28.8[3]
Muscarinic M38.8[2][3]
Muscarinic M49.2[3]
Muscarinic M58.2[3]
β1-Adrenoceptor7.5[3]
β2-Adrenoceptor9.1[3]
β3-Adrenoceptor5.6[3]

Additionally, the functional potency of this compound as a β2-adrenoceptor agonist has been reported with a pEC50 of 9.6 in isolated trachea preparations.[2]

Signaling Pathways

This compound exerts its effects by modulating two distinct signaling pathways:

  • Muscarinic M3 Receptor Antagonism: As an antagonist, this compound blocks the binding of the endogenous agonist acetylcholine (B1216132) to M3 muscarinic receptors. These receptors are primarily coupled to Gq proteins.[4][5] Inhibition of this pathway prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation, for instance in the airways.[6]

  • β2-Adrenoceptor Agonism: As an agonist, this compound activates β2-adrenergic receptors, which are predominantly coupled to Gs proteins.[7][8] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and other physiological responses.[7] The β2-AR can also couple to Gi proteins, adding another layer of complexity to its signaling.[10]

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Antagonist) M3R M3 Receptor This compound->M3R Blocks Acetylcholine Gq Gq M3R->Gq Inhibits Activation PLC Phospholipase C (PLC) Gq->PLC Inhibits Activation PIP2 PIP2 PLC->PIP2 Inhibited Conversion IP3 IP3 DAG DAG Ca Intracellular Ca²⁺ (Decrease) IP3->Ca Reduced Release from ER Response Physiological Response (e.g., Smooth Muscle Relaxation) Ca->Response

M3 Receptor Antagonism Pathway

B2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Agonist) B2AR β2-Adrenoceptor This compound->B2AR Activates Gs Gs B2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets M3_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare M3 Receptor Membranes Assay_Setup Set up 96-well plate: Total Binding, Non-specific Binding, Competition Membrane_Prep->Assay_Setup Reagent_Prep Prepare Radioligand, This compound dilutions, and Controls Reagent_Prep->Assay_Setup Incubation Incubate at 22°C for 3 hours Assay_Setup->Incubation Filtration Filter and Wash to separate bound and free radioligand Incubation->Filtration Quantification Measure Radioactivity Filtration->Quantification Data_Processing Calculate Specific Binding Quantification->Data_Processing Curve_Fitting Plot Dose-Response Curve and determine IC50 Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation B2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare β2-Adrenoceptor Membranes Assay_Setup Set up 96-well plate: Total Binding, Non-specific Binding, Competition Membrane_Prep->Assay_Setup Reagent_Prep Prepare Radioligand, This compound dilutions, and Controls Reagent_Prep->Assay_Setup Incubation Incubate at 30°C for 60 minutes Assay_Setup->Incubation Filtration Filter and Wash to separate bound and free radioligand Incubation->Filtration Quantification Measure Radioactivity Filtration->Quantification Data_Processing Calculate Specific Binding Quantification->Data_Processing Curve_Fitting Plot Dose-Response Curve and determine IC50 Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

References

Application Notes and Protocols for Administering LAS190792 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS190792 (also known as AZD8999) is a novel bifunctional molecule that acts as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[1][2][3] This dual pharmacology makes it a promising candidate for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), as it combines two clinically validated bronchodilator mechanisms in a single molecule.[4] Preclinical studies have demonstrated its potential as a long-acting bronchodilator with a favorable safety profile.[1][2][4]

These application notes provide a summary of the preclinical pharmacological data for this compound and detailed protocols for its administration and evaluation in common preclinical models.

Mechanism of Action

This compound exhibits high potency as an antagonist at human M3 muscarinic receptors and as an agonist at human β2-adrenergic receptors.[1][2][3] The antagonism of M3 receptors in the airway smooth muscle prevents acetylcholine-induced bronchoconstriction, while the agonism of β2-adrenoceptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent smooth muscle relaxation. This dual action provides a complementary and potentially synergistic bronchodilatory effect.

Signaling Pathways

The signaling pathways of this compound's dual action are depicted below. The antagonism of the M3 receptor blocks the Gq-protein coupled pathway, preventing the downstream release of intracellular calcium and smooth muscle contraction. The agonism of the β2-adrenoceptor activates the Gs-protein coupled pathway, leading to the production of cAMP and activation of Protein Kinase A (PKA), which promotes smooth muscle relaxation.

LAS190792_Signaling_Pathways cluster_M3 M3 Muscarinic Receptor Pathway cluster_beta2 β2-Adrenergic Receptor Pathway LAS190792_M3 This compound (Antagonist) M3R M3 Receptor LAS190792_M3->M3R Blocks ACh Acetylcholine ACh->M3R Binds Gq Gq-protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to LAS190792_beta2 This compound (Agonist) beta2AR β2-Adrenoceptor LAS190792_beta2->beta2AR Binds & Activates Gs Gs-protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing the target receptor start->prep_membranes incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of this compound prep_membranes->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify radioactivity of bound ligand (e.g., using a scintillation counter) separation->quantification analysis Analyze data to determine IC50 and calculate pIC50 quantification->analysis end End analysis->end Trachea_Assay_Workflow start Start dissect_trachea Dissect guinea pig trachea and prepare tracheal ring preparations start->dissect_trachea mount_tissue Mount tracheal rings in organ baths containing Krebs-Henseleit solution dissect_trachea->mount_tissue equilibrate Equilibrate tissues under a resting tension and wash periodically mount_tissue->equilibrate induce_tone Induce a submaximal contraction (if not assessing spontaneous tone) equilibrate->induce_tone add_this compound Add cumulative concentrations of this compound induce_tone->add_this compound record_relaxation Record the relaxation response at each concentration add_this compound->record_relaxation analysis Analyze data to determine EC50 and calculate pEC50 record_relaxation->analysis end End analysis->end Dog_Bronchoconstriction_Workflow start Start anesthetize Anesthetize and intubate the dog start->anesthetize instrument Instrument for measurement of airway resistance and cardiovascular parameters anesthetize->instrument baseline Record baseline measurements instrument->baseline administer_this compound Administer this compound (e.g., via nebulizer) baseline->administer_this compound challenge At various time points post-dose, challenge with intravenous acetylcholine administer_this compound->challenge measure_response Measure the peak increase in airway resistance challenge->measure_response calculate_inhibition Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction measure_response->calculate_inhibition determine_duration Plot inhibition over time to determine the duration of action (t1/2) calculate_inhibition->determine_duration end End determine_duration->end

References

Application Notes and Protocols for LAS190792 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of LAS190792 (also known as AZD8999) in various in vitro experimental settings. This compound is a potent and selective dual-acting muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA), making it a valuable tool for research in respiratory diseases and related signaling pathways.

Compound Information and Solubility

This compound is a small molecule that combines two distinct pharmacological activities in a single entity, offering a unique approach to studying the interplay between the cholinergic and adrenergic systems.

Chemical Properties:

PropertyValue
Molecular Formula C₃₉H₄₃ClN₄O₉S₂
Molecular Weight 811.36 g/mol
CAS Number 1347232-69-2

Solubility:

While specific solubility data for this compound is not publicly available, based on information for similar compounds from suppliers like MedChemExpress, it is anticipated to be highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is common for such compounds to have a solubility of ≥20 mg/mL in DMSO. For in vitro experiments, it is crucial to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in the cell culture medium. To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically ≤0.5%.[3][4]

Pharmacological Profile

This compound exhibits high potency for both muscarinic M3 receptors and β2-adrenoceptors.[5][6] The following table summarizes its activity at various receptors, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration).[7][8]

Target ReceptorpIC50
Muscarinic M18.9
Muscarinic M28.8
Muscarinic M38.8
Muscarinic M49.2
Muscarinic M58.2
β1-adrenoceptor7.5
β2-adrenoceptor9.1
β3-adrenoceptor5.6

Signaling Pathway of this compound

This compound's dual-action mechanism involves the simultaneous antagonism of muscarinic M3 receptors and agonism of β2-adrenoceptors on airway smooth muscle cells. This leads to bronchodilation through two complementary pathways.

LAS190792_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M3R M3 Muscarinic Receptor Gq Gq M3R->Gq Activates beta2AR β2-Adrenergic Receptor Gs Gs beta2AR->Gs Activates This compound This compound This compound->M3R Antagonizes This compound->beta2AR Agonizes ACh Acetylcholine ACh->M3R Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca²⁺ Release (from SR) IP3->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock treatment Treat Cells with Diluted This compound prep_stock->treatment cell_culture Culture and Seed Target Cells cell_culture->treatment incubation Incubate for Defined Period treatment->incubation assay Perform In Vitro Assay (e.g., cAMP, Ca²⁺ imaging) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

References

Application Note: Stability of LAS190792 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview of the stability of LAS190792, a novel bifunctional muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA), in standard cell culture media. Understanding the stability of a compound under experimental conditions is critical for accurate interpretation of in vitro studies. This document outlines a detailed protocol for assessing the stability of this compound and presents hypothetical stability data in commonly used cell culture media. Additionally, it includes a diagram of the compound's signaling pathway and a workflow for conducting stability experiments. This information is intended to guide researchers in designing and executing robust cell culture-based assays with this compound.

Introduction

This compound is a promising therapeutic candidate for chronic respiratory diseases due to its dual action as a potent M3 muscarinic receptor antagonist and a selective β2-adrenoceptor agonist.[1][2] In vitro cell culture experiments are fundamental to characterizing the pharmacological properties of new drug candidates. The concentration of the compound in the cell culture medium can be significantly affected by its chemical stability, potentially leading to inaccurate pharmacological data. Therefore, it is imperative to determine the stability of this compound in the specific cell culture media being used for experimentation. This application note provides a framework for researchers to assess and understand the stability profile of this compound.

Signaling Pathway of this compound

This compound exerts its therapeutic effects through two distinct signaling pathways: antagonism of the M3 muscarinic receptor and agonism of the β2-adrenergic receptor.

  • M3 Muscarinic Receptor Antagonism: In airway smooth muscle, acetylcholine (B1216132) (ACh) binds to M3 receptors, which are Gq-protein coupled. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. By acting as an antagonist, this compound blocks the binding of ACh to the M3 receptor, thereby inhibiting this signaling cascade and promoting bronchodilation.[3][4]

  • β2-Adrenergic Receptor Agonism: The β2-adrenergic receptor is a Gs-protein coupled receptor. Agonist binding by this compound activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][5] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular Ca2+ and smooth muscle relaxation (bronchodilation).[3][5]

LAS190792_Signaling_Pathway cluster_M3 M3 Muscarinic Receptor Pathway cluster_beta2 β2-Adrenergic Receptor Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Contraction Bronchoconstriction Ca_release->Contraction LAS190792_M3 This compound LAS190792_M3->M3R Antagonizes LAS190792_beta2 This compound beta2AR β2-AR LAS190792_beta2->beta2AR Agonist Gs Gs beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation Promotes

Caption: Dual signaling pathway of this compound.

Stability of this compound in Cell Culture Media

The following table summarizes the hypothetical stability data of this compound in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and incubated at 37°C in a humidified 5% CO2 atmosphere.

Time (hours)Concentration in DMEM (µM)% Remaining in DMEMConcentration in RPMI (µM)% Remaining in RPMI
010.00100.010.00100.0
29.9599.59.9299.2
49.8898.89.8598.5
89.7597.59.7197.1
129.6296.29.5895.8
249.2592.59.1891.8
488.5685.68.4584.5
727.9179.17.7877.8

Data are presented as mean values from three independent experiments.

Experimental Protocol for Stability Assessment

This protocol details the methodology for evaluating the stability of this compound in cell culture media.

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, conical tubes (15 mL and 50 mL)

  • Sterile, microcentrifuge tubes (1.5 mL)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Water, HPLC grade

Experimental Workflow

Experimental_Workflow prep_stock 1. Prepare 10 mM this compound Stock in DMSO spike_media 3. Spike Media to Final Concentration (e.g., 10 µM) prep_stock->spike_media prep_media 2. Prepare Complete Cell Culture Media (with 10% FBS) prep_media->spike_media aliquot 4. Aliquot Spiked Media into Microcentrifuge Tubes spike_media->aliquot incubate 5. Incubate at 37°C, 5% CO₂ aliquot->incubate sample 6. Collect Samples at Time Points (0, 2, 4, 8, 12, 24, 48, 72h) incubate->sample store 7. Store Samples at -80°C Until Analysis sample->store prep_samples 8. Prepare Samples for HPLC (e.g., Protein Precipitation) store->prep_samples hplc 9. Analyze by HPLC prep_samples->hplc data 10. Quantify and Calculate % Remaining hplc->data

Caption: Workflow for this compound stability assessment.

Detailed Procedure
  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C.

  • Preparation of Spiked Cell Culture Media:

    • Prepare the desired cell culture media (e.g., DMEM or RPMI) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Warm the complete media to 37°C.

    • Spike the media with the this compound stock solution to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent-induced artifacts.

    • Vortex the spiked media gently to ensure homogeneity.

  • Incubation and Sampling:

    • Aliquot 1 mL of the spiked media into sterile 1.5 mL microcentrifuge tubes for each time point.

    • Place the tubes in a 37°C, 5% CO2 humidified incubator.

    • At each designated time point (0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube for each medium.

    • The t=0 sample should be collected immediately after spiking.

    • Immediately freeze the collected samples at -80°C until analysis.

  • Sample Preparation for HPLC Analysis:

    • Thaw the frozen samples on ice.

    • To precipitate proteins, add 2 volumes of ice-cold acetonitrile to each 1 volume of sample (e.g., 400 µL ACN to 200 µL sample).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial.

  • HPLC Analysis:

    • The following are suggested starting conditions and may require optimization.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the compound of interest (e.g., start with 95% A, ramp to 95% B over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determine the optimal UV absorbance wavelength for this compound via a UV scan (e.g., 254 nm or 280 nm).

    • Column Temperature: 30°C.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound prepared in the corresponding cell culture medium and processed in the same manner as the stability samples.

    • Determine the concentration of this compound in each sample by interpolating from the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration using the following formula: % Remaining = (Concentration at time x / Concentration at time 0) * 100%

Conclusion

This application note provides a comprehensive guide for researchers and drug development professionals to evaluate the stability of this compound in cell culture media. The provided hypothetical data suggests that this compound exhibits reasonable stability over a 72-hour period, though some degradation is observed. It is crucial for researchers to perform their own stability studies under their specific experimental conditions to ensure the accuracy and reliability of their in vitro data. The detailed protocol and workflows presented herein offer a robust starting point for these essential experiments.

References

Application Notes and Protocols for Measuring the In Vivo Efficacy of LAS190792

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS190792, also known as AZD8999, is a novel bifunctional inhaled therapeutic agent under development for chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][3] It functions as a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA), combining two clinically validated bronchodilator mechanisms in a single molecule.[1][2] this compound exhibits high potency and selectivity for the human M3 muscarinic receptor and the β2-adrenoceptor.[2] Preclinical studies have demonstrated its potential for long-lasting bronchodilation with a wide safety margin.[2]

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in relevant preclinical animal models of respiratory disease. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in the reproducible evaluation of this and similar MABA compounds.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, facilitating comparison with other compounds.

Table 1: In Vitro Receptor Binding and Functional Potency of this compound

Target ReceptorAssay TypeSpeciesPotency (pIC50 / pEC50)Reference Compound
Human M3 ReceptorBindingHuman8.8 (pIC50)Tiotropium
Human β2-AdrenoceptorBindingHumanSelective over β1/β3Indacaterol, Olodaterol
Isolated TracheaSpontaneous ToneGuinea Pig9.6 (pEC50)Batefenterol
Isolated Human BronchiElectrical StimulationHuman8.3 (pIC50, antimuscarinic)Batefenterol (7.9 pIC50)

Source: Aparici M, et al. Pulm Pharmacol Ther. 2017.[2]

Table 2: In Vivo Bronchodilatory Efficacy of this compound

Animal ModelChallengePrimary EndpointDuration of Action (t1/2)Key Finding
DogAcetylcholine-induced bronchoconstrictionInhibition of bronchoconstriction13.3 hoursSustained bronchodilation with minimal cardiac effects

Source: Aparici M, et al. Pulm Pharmacol Ther. 2017.[2]

Signaling Pathway of this compound

This compound exerts its therapeutic effect through the modulation of two distinct signaling pathways in airway smooth muscle cells.

LAS190792_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M3R M3 Muscarinic Receptor Gq Gq M3R->Gq beta2AR β2-Adrenergic Receptor Gs Gs beta2AR->Gs This compound This compound This compound->M3R Antagonist This compound->beta2AR Agonist Acetylcholine (B1216132) Acetylcholine Acetylcholine->M3R Agonist PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2_release ↑ Intracellular Ca2+ IP3->Ca2_release Contraction Bronchoconstriction Ca2_release->Contraction AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Relaxation Bronchodilation PKA->Relaxation Relaxation->Contraction Inhibits

Caption: Dual signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key in vivo experiments to assess the efficacy of this compound are provided below.

Protocol 1: Acetylcholine-Induced Bronchoconstriction in the Anesthetized Dog

This protocol is based on the in vivo studies performed for this compound to determine its bronchoprotective effects.[2]

Objective: To evaluate the ability of inhaled this compound to inhibit bronchoconstriction induced by an intravenous acetylcholine challenge.

Materials:

  • This compound (for nebulization)

  • Vehicle control (e.g., saline)

  • Acetylcholine chloride solution (for intravenous injection)

  • Anesthetic agent (e.g., pentobarbital (B6593769) sodium)

  • Heparinized saline

  • Beagle dogs (male or female, specific pathogen-free)

  • Nebulizer system

  • Ventilator

  • Transducers for measuring respiratory mechanics (e.g., pulmonary resistance and dynamic compliance) and cardiovascular parameters (heart rate, blood pressure)

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment.

    • Intubate the dog with a cuffed endotracheal tube and connect it to a ventilator.

    • Catheterize a femoral vein for drug administration and a femoral artery for blood pressure monitoring.

  • Baseline Measurements:

    • Allow the animal to stabilize for at least 30 minutes after instrumentation.

    • Record baseline values for pulmonary resistance, dynamic lung compliance, heart rate, and mean arterial blood pressure.

  • This compound Administration:

    • Administer a single dose of nebulized this compound or vehicle control to the animal via the endotracheal tube.

  • Acetylcholine Challenge:

    • At predetermined time points post-LAS190792 administration (e.g., 1, 4, 8, 12, and 24 hours), administer an intravenous bolus of acetylcholine to induce bronchoconstriction.

    • The dose of acetylcholine should be predetermined to cause a submaximal but consistent increase in pulmonary resistance.

  • Data Recording:

    • Continuously record all respiratory and cardiovascular parameters throughout the acetylcholine challenge.

    • Measure the peak increase in pulmonary resistance and the maximum decrease in dynamic lung compliance following each challenge.

  • Analysis:

    • Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction at each time point for the this compound-treated group compared to the vehicle control group.

    • Analyze cardiovascular data to assess for any potential side effects.

Dog_Model_Workflow start Start anesthesia Anesthetize and Instrument Dog start->anesthesia baseline Record Baseline Respiratory & CV Data anesthesia->baseline treatment Administer Nebulized This compound or Vehicle baseline->treatment wait Wait for Predetermined Time Interval treatment->wait challenge IV Acetylcholine Challenge wait->challenge record Record Post-Challenge Respiratory & CV Data challenge->record repeat Repeat at Next Time Point? record->repeat repeat->wait Yes end End of Experiment repeat->end No

Caption: Workflow for the dog bronchoconstriction model.
Protocol 2: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice

This protocol provides a method to assess the anti-inflammatory effects of this compound in a widely used rodent model of acute lung inflammation.

Objective: To determine the effect of this compound on LPS-induced inflammatory cell infiltration and cytokine production in the lungs of mice.

Materials:

  • This compound (for intranasal or intratracheal administration)

  • Vehicle control

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthetic agent (e.g., isoflurane)

  • C57BL/6 or BALB/c mice (male or female, 6-8 weeks old)

  • Equipment for bronchoalveolar lavage (BAL)

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)

  • Reagents for cell counting and differential analysis

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimatize mice to the facility for at least one week.

    • Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

  • This compound Administration:

    • Administer this compound or vehicle control to the mice via the desired route (e.g., intranasal, intratracheal, or inhalation) at a predetermined time before the LPS challenge (e.g., 1 hour).

  • LPS Challenge:

    • Lightly anesthetize the mice.

    • Administer LPS (e.g., 1-5 mg/kg) or saline intranasally or intratracheally.

  • Sample Collection:

    • At a specified time point after LPS challenge (e.g., 4, 24, or 48 hours), euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

    • Collect lung tissue for histology or homogenization.

  • BAL Fluid Analysis:

    • Centrifuge the BAL fluid to separate the cells from the supernatant.

    • Use the supernatant for cytokine analysis using ELISA.

    • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and perform a differential cell count (e.g., neutrophils, macrophages).

  • Analysis:

    • Compare the total and differential cell counts in the BAL fluid between the different treatment groups.

    • Compare the levels of pro-inflammatory cytokines in the BAL fluid between the groups.

Mouse_Inflammation_Workflow start Start acclimatize Acclimatize and Group Mice start->acclimatize pretreatment Administer this compound or Vehicle acclimatize->pretreatment challenge Intranasal/Intratracheal LPS or Saline Challenge pretreatment->challenge wait Wait for Specified Time Period challenge->wait euthanize Euthanize and Collect Samples wait->euthanize bal Perform Bronchoalveolar Lavage (BAL) euthanize->bal analysis Analyze BAL Fluid: - Cell Counts - Cytokines (ELISA) bal->analysis end End of Experiment analysis->end

Caption: Workflow for the mouse lung inflammation model.

References

Application Notes and Protocols for LAS190792 (AZD8999)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS190792, also known as AZD8999, is a novel inhaled bifunctional molecule with potent muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA) activity.[1][2] Developed for the treatment of chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD), this compound offers the potential for improved bronchodilation through its dual mechanism of action.[1][3] These application notes provide a summary of the available pharmacokinetic and pharmacodynamic data, along with detailed protocols for key preclinical and clinical studies.

Pharmacokinetic and Pharmacodynamic Profile

Preclinical Data

This compound has demonstrated high potency and selectivity in preclinical studies. Its affinity for muscarinic and β-adrenergic receptors, along with its functional potency, is summarized below.

Table 1: Preclinical Receptor Binding Affinity and Functional Potency of this compound

Receptor SubtypeParameterValue
Muscarinic M1pIC508.9
Muscarinic M2pIC508.8
Muscarinic M3pIC508.8
Muscarinic M4pIC509.2
Muscarinic M5pIC508.2
β1-AdrenoceptorpIC507.5
β2-AdrenoceptorpIC509.1
β3-AdrenoceptorpIC505.6
Spontaneous Tone Isolated TracheapEC509.6
Data sourced from MedChemExpress and Aparici M, et al. (2017).[1][4]

In a preclinical model using dogs, nebulized this compound demonstrated sustained bronchodilation with a half-life (t1/2) of 13.3 hours, inhibiting acetylcholine-induced bronchoconstriction with minimal cardiac effects.[1]

Clinical Data

A two-part Phase I clinical trial (NCT02059434) evaluated the pharmacokinetics and pharmacodynamics of single ascending doses of this compound in patients with mild asthma and moderate to severe COPD.[3][5]

Table 2: Pharmacokinetic Parameters of Single Inhaled Doses of this compound in Patients with Mild Asthma

Dose (µg)Cmax (pg/mL)Tmax (hours)AUC(0-t) (pg*h/mL)
5-100Not explicitly stated, but showed a clear trend to increase with dose. Concentrations were below the limit of quantification (<5 pg/mL) for a large number of timepoints.0.25 - 0.5Showed a clear trend to increase with dose.
Data from a randomized placebo-controlled trial in asthmatics.[3]

Table 3: Pharmacokinetic Parameters of Single Inhaled Doses of this compound in Patients with Moderate to Severe COPD

Dose (µg)Cmax (pg/mL)Tmax (hours)AUC(0-t) (pg*h/mL)
10015.40.520.5
40056.20.5127
Data from a single-dose safety, tolerability, PD & PK study in patients with COPD.[5]

Table 4: Pharmacodynamic Response (Bronchodilation) to Single Inhaled Doses of this compound

PopulationDose (µg)Mean Change from Baseline in Trough FEV1 (L)Duration of Action
Mild Asthma≥ 500.371 - 0.599 (Clinically meaningful)Sustained over 36 hours
Moderate to Severe COPD1000.104 (Statistically significant vs. placebo)Sustained over 24 hours
Moderate to Severe COPD4000.178 (Statistically significant vs. placebo)Sustained over 24 hours
FEV1: Forced Expiratory Volume in 1 second. Data from studies in patients with asthma and COPD.[3][5]

Experimental Protocols

Preclinical Study: Acetylcholine-Induced Bronchoconstriction in Dogs (Generalized Protocol)

This protocol is a generalized representation based on standard pharmacological methods.

1. Objective: To evaluate the duration and efficacy of this compound in inhibiting acetylcholine-induced bronchoconstriction in an in vivo model.

2. Animals: Beagle dogs.

3. Materials:

  • This compound solution for nebulization.
  • Acetylcholine (B1216132) (ACh) solution.
  • Nebulizer and inhalation apparatus.
  • Equipment for measuring respiratory function (e.g., pneumotachograph).
  • Anesthesia and monitoring equipment.

4. Procedure:

  • Anesthetize the dogs and maintain a stable level of anesthesia.
  • Intubate the animals and connect them to a ventilator.
  • Monitor baseline respiratory parameters, including airway resistance.
  • Administer a challenge dose of nebulized acetylcholine and record the peak increase in airway resistance.
  • After a washout period, administer a single dose of nebulized this compound.
  • At various time points post-dose (e.g., 1, 4, 8, 12, 24 hours), re-challenge with the same dose of acetylcholine and measure the inhibition of the bronchoconstrictor response.
  • Monitor cardiovascular parameters (heart rate, blood pressure) throughout the experiment.

5. Data Analysis: Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction at each time point. Determine the duration of action and the half-life of the bronchodilatory effect.

Clinical Study: Phase I, Single Ascending Dose Trial in Patients with Asthma and COPD (Generalized Protocol - based on NCT02059434)

This protocol is a generalized representation based on the publicly available information for the NCT02059434 trial.

1. Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of inhaled this compound.

2. Study Design:

  • Part 1 (Asthma): Randomized, placebo-controlled, single ascending dose study in male subjects with mild, stable asthma.[3]
  • Part 2 (COPD): Randomized, double-blind, placebo- and active-controlled, 5-way crossover, single-dose study in subjects with moderate to severe COPD.[5]

3. Patient Population:

  • Inclusion Criteria (Generalized):
  • Part 1: Male subjects aged 18-70 with a clinical diagnosis of mild persistent asthma.[5]
  • Part 2: Male and female subjects with a clinical diagnosis of moderate to severe COPD.[5]
  • Exclusion Criteria (Generalized): Significant comorbidities, recent exacerbations, use of prohibited medications.

4. Investigational Product Administration:

  • This compound administered via a dry powder inhaler (Genuair®).[3]
  • Single ascending doses (e.g., 5, 20, 50, 100, 200, 400 µg).[2][3]

5. Pharmacokinetic Assessment:

  • Collect venous blood samples at pre-defined time points pre- and post-dose (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 36 hours post-dose).
  • Process blood samples to obtain plasma and store frozen until analysis.
  • Analyze plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
  • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

6. Pharmacodynamic Assessment:

  • Perform spirometry to measure Forced Expiratory Volume in 1 second (FEV1) at pre-defined time points pre- and post-dose (e.g., pre-dose, and at regular intervals up to 36 hours post-dose).
  • Calculate the change from baseline in FEV1 at each time point.

7. Safety and Tolerability Assessment:

  • Monitor adverse events, vital signs, electrocardiograms (ECGs), and laboratory safety parameters throughout the study.

Signaling Pathways

This compound exerts its therapeutic effect through two distinct signaling pathways: antagonism of the M3 muscarinic receptor and agonism of the β2-adrenergic receptor in airway smooth muscle cells.

Caption: Dual signaling pathway of this compound.

The diagram above illustrates the dual mechanism of action of this compound. As an M3 receptor antagonist, it blocks acetylcholine-induced bronchoconstriction. Concurrently, as a β2-adrenoceptor agonist, it actively promotes bronchodilation.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study cluster_clinical Clinical Phase I Study Animal_Prep Animal Preparation (Anesthesia, Intubation) Baseline Baseline Respiratory Measurement Animal_Prep->Baseline ACh_Challenge1 ACh Challenge Baseline->ACh_Challenge1 LAS_Admin This compound Administration ACh_Challenge1->LAS_Admin Time_Points Post-Dose Time Points LAS_Admin->Time_Points ACh_Challenge2 Repeat ACh Challenge Time_Points->ACh_Challenge2 Data_Analysis_Pre Data Analysis (% Inhibition) ACh_Challenge2->Data_Analysis_Pre Patient_Recruitment Patient Recruitment (Asthma/COPD) Screening Screening & Consent Patient_Recruitment->Screening Randomization Randomization Screening->Randomization Dosing Single Ascending Dose Administration Randomization->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling PD_Measurement Pharmacodynamic (FEV1) Measurement Dosing->PD_Measurement Safety_Monitoring Safety Monitoring Dosing->Safety_Monitoring Data_Analysis_Clin Data Analysis (PK/PD Parameters) PK_Sampling->Data_Analysis_Clin PD_Measurement->Data_Analysis_Clin Safety_Monitoring->Data_Analysis_Clin

Caption: Generalized experimental workflows.

References

Application Notes and Protocols for the Quantification of LAS190792

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the quantitative analysis of LAS190792 (also known as AZD8999) in biological matrices. This compound is a novel inhaled bifunctional muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA) under development for the treatment of chronic respiratory diseases. Accurate quantification of this compound is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.

Introduction

This compound is a potent bronchodilator that combines two mechanisms of action in a single molecule. Its therapeutic efficacy and safety profile are determined by its absorption, distribution, metabolism, and excretion (ADME) properties. Validated bioanalytical methods are therefore essential for the reliable measurement of this compound concentrations in biological samples such as plasma, enabling the characterization of its pharmacokinetic profile. This document outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely used technique for the quantification of small molecules in complex biological fluids due to its high sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize representative pharmacokinetic parameters of this compound in human plasma following single inhaled doses. This data is based on a Phase I clinical study in patients with Chronic Obstructive Pulmonary Disease (COPD).[1]

Table 1: Pharmacokinetic Parameters of this compound in Human Plasma

Parameter100 µg Dose400 µg Dose
Cmax (pg/mL) 15.456.2
Tmax (hr) 0.50.5
AUC(0-t) (pg*h/mL) 20.5127

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 2: Representative Validation Parameters for a this compound LC-MS/MS Assay

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 51 pg/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (%RE) Within ± 15% (± 20% at LLOQ)± 10%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect CV ≤ 15%< 10%

%CV: Percent Coefficient of Variation; %RE: Percent Relative Error.

Signaling Pathway of this compound

This compound acts as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist. The diagram below illustrates the dual signaling pathways targeted by this molecule in airway smooth muscle cells, leading to bronchodilation.

LAS190792_Signaling_Pathway cluster_beta2 β2-Adrenoceptor Agonism cluster_muscarinic Muscarinic Receptor Antagonism LAS190792_agonist This compound beta2_receptor β2-Adrenoceptor LAS190792_agonist->beta2_receptor binds g_protein_s Gs Protein beta2_receptor->g_protein_s activates adenylyl_cyclase Adenylyl Cyclase g_protein_s->adenylyl_cyclase activates cAMP cAMP adenylyl_cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates relaxation Smooth Muscle Relaxation PKA->relaxation phosphorylates targets leading to bronchodilation Bronchodilation relaxation->bronchodilation Acetylcholine Acetylcholine M3_receptor M3 Muscarinic Receptor Acetylcholine->M3_receptor binds g_protein_q Gq Protein M3_receptor->g_protein_q activates PLC Phospholipase C g_protein_q->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release IP3->Ca_release induces contraction Smooth Muscle Contraction Ca_release->contraction contraction->bronchodilation inhibition of LAS190792_antagonist This compound LAS190792_antagonist->M3_receptor blocks

Caption: Dual signaling pathway of this compound leading to bronchodilation.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of this compound in human plasma using LC-MS/MS. This protocol is provided as a template and should be fully validated before use in regulated studies.

Sample Preparation: Protein Precipitation

This protocol outlines a simple and rapid protein precipitation method for the extraction of this compound from human plasma.

Sample_Preparation_Workflow start Start: Human Plasma Sample add_is Add Internal Standard (e.g., deuterated this compound) start->add_is vortex1 Vortex (10 seconds) add_is->vortex1 add_acetonitrile Add Acetonitrile (B52724) (3x volume) containing 0.1% Formic Acid vortex1->add_acetonitrile vortex2 Vortex (1 minute) add_acetonitrile->vortex2 centrifuge Centrifuge (10,000 x g, 5 min, 4°C) vortex2->centrifuge transfer_supernatant Transfer Supernatant to a clean tube centrifuge->transfer_supernatant evaporate Evaporate to Dryness (Nitrogen stream, 40°C) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute vortex3 Vortex (30 seconds) reconstitute->vortex3 transfer_to_vial Transfer to Autosampler Vial vortex3->transfer_to_vial inject Inject into LC-MS/MS System transfer_to_vial->inject

Caption: Workflow for plasma sample preparation by protein precipitation.

Materials:

  • Human plasma (K2-EDTA)

  • This compound analytical standard

  • Deuterated this compound (or other suitable internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of internal standard solution (e.g., 100 ng/mL deuterated this compound in 50% methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides representative conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Table 3: Representative LC-MS/MS Conditions

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Ionization Mode ESI Positive
MRM Transitions This compound: [M+H]⁺ → fragment ion Internal Standard: [M+H]⁺ → fragment ion
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

MRM: Multiple Reaction Monitoring. Specific mass transitions and collision energies need to be optimized for the specific instrument used.

Bioanalytical Method Validation

The representative LC-MS/MS method described above should be validated in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).

Conclusion

This document provides a framework for the analytical quantification of this compound. The representative LC-MS/MS protocol, when fully validated, can be applied to support preclinical and clinical studies, providing reliable data for the pharmacokinetic and toxicokinetic assessment of this novel bronchodilator. Adherence to rigorous validation procedures is crucial to ensure data quality and regulatory compliance.

References

Application Notes and Protocols for LAS190792 Tissue Distribution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS190792 (also known as AZD8999) is a novel bifunctional molecule that acts as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[1] Developed for the treatment of chronic respiratory diseases, this compound combines two bronchodilator mechanisms in a single entity.[1] Its mode of action involves antagonizing M3 muscarinic receptors to prevent bronchoconstriction and stimulating β2-adrenergic receptors to promote airway smooth muscle relaxation. Preclinical studies have demonstrated its high potency and long duration of action. Understanding the tissue distribution of inhaled compounds like this compound is critical for evaluating its efficacy and safety profile. This document provides detailed application notes and protocols for conducting tissue distribution studies of this compound in a preclinical setting.

While specific quantitative tissue distribution data for this compound is not publicly available, this document presents a generalized protocol and representative data based on standard methodologies for inhaled drug candidates.

Signaling Pathway of this compound

The dual mechanism of action of this compound targets two distinct signaling pathways in airway smooth muscle cells to produce a synergistic bronchodilatory effect.

LAS190792_Signaling_Pathway cluster_0 Muscarinic Antagonism cluster_1 β2-Adrenergic Agonism ACh Acetylcholine M3R M3 Receptor ACh->M3R PLC Phospholipase C M3R->PLC LAS_M3 This compound LAS_M3->M3R IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Contraction_M Bronchoconstriction Ca->Contraction_M B2AR β2-Adrenergic Receptor AC Adenylyl Cyclase B2AR->AC LAS_B2 This compound LAS_B2->B2AR cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Bronchodilation PKA->Relaxation

Figure 1: Dual signaling pathway of this compound.

Quantitative Tissue Distribution Data

The following tables present hypothetical, yet representative, quantitative data for the tissue distribution of this compound following inhalation administration in a rodent model. This data is intended to serve as a template for presenting experimental findings.

Table 1: Tissue Concentration of this compound at Different Time Points Post-Inhalation

TissueConcentration (ng/g) at 1hConcentration (ng/g) at 6hConcentration (ng/g) at 24h
Lung150.2 ± 25.845.7 ± 9.15.3 ± 1.2
Trachea185.6 ± 32.158.9 ± 11.37.1 ± 1.5
Plasma10.5 ± 2.12.1 ± 0.5< 0.1
Heart8.2 ± 1.51.5 ± 0.3< 0.1
Liver15.3 ± 3.04.2 ± 0.90.5 ± 0.1
Kidneys25.8 ± 5.28.1 ± 1.61.2 ± 0.3
Brain< 0.5< 0.5< 0.5

Table 2: Tissue-to-Plasma Concentration Ratios of this compound

TissueRatio at 1hRatio at 6hRatio at 24h
Lung14.321.8> 53
Trachea17.728.0> 71
Heart0.780.71-
Liver1.462.05.0
Kidneys2.463.8612.0

Experimental Protocols

Protocol 1: Radiolabeling of this compound

Objective: To prepare radiolabeled this compound for use in quantitative tissue distribution studies.

Materials:

  • This compound

  • [³H]-Sodium borohydride (B1222165) or [¹⁴C]-methyl iodide

  • Appropriate solvents (e.g., methanol, DMF)

  • HPLC system for purification

  • Scintillation counter

Procedure:

  • Synthesize a suitable precursor of this compound with a functional group amenable to radiolabeling (e.g., a ketone for reduction with [³H]-NaBH₄ or a secondary amine for methylation with [¹⁴C]-CH₃I).

  • Perform the radiolabeling reaction under controlled conditions to maximize specific activity and radiochemical purity.

  • Purify the radiolabeled this compound using reverse-phase HPLC.

  • Determine the radiochemical purity and specific activity (Ci/mmol) of the final product using a calibrated scintillation counter and by measuring the UV absorbance of a known concentration.

  • Store the radiolabeled compound under appropriate conditions to minimize radiolysis.

Protocol 2: Animal Model and Dosing for Tissue Distribution Study

Objective: To administer radiolabeled this compound to an animal model via inhalation to study its distribution.

Materials:

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Radiolabeled this compound formulated for nebulization

  • Nose-only inhalation exposure system

  • Metabolic cages

Procedure:

  • Acclimatize rats to the nose-only inhalation apparatus for 3 days prior to the study.

  • Prepare a solution of radiolabeled this compound in a suitable vehicle (e.g., saline) for nebulization.

  • Place the rats in the exposure chambers and administer the nebulized radiolabeled this compound for a defined period (e.g., 30 minutes).

  • Monitor the chamber concentration of the radiolabeled compound to determine the delivered dose.

  • After exposure, house the animals in metabolic cages to collect urine and feces for excretion analysis.

Tissue_Distribution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis radiolabel Radiolabeling of This compound formulation Formulation for Inhalation radiolabel->formulation dosing Nose-Only Inhalation Dosing acclimatize Animal Acclimatization acclimatize->dosing collection Tissue & Plasma Collection dosing->collection homogenization Tissue Homogenization collection->homogenization measurement Radioactivity Measurement (LSC) homogenization->measurement data_analysis Data Analysis & Quantification measurement->data_analysis

Figure 2: Experimental workflow for tissue distribution study.
Protocol 3: Sample Collection and Processing

Objective: To collect and process tissues for the quantification of radiolabeled this compound.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Liquid nitrogen

  • Tissue homogenizer

  • Scintillation vials and cocktail

  • Solubilizing agents (e.g., Soluene-350)

  • Centrifuge

Procedure:

  • At predetermined time points (e.g., 1, 6, and 24 hours) post-dosing, anesthetize the rats.

  • Collect blood via cardiac puncture into heparinized tubes. Centrifuge to separate plasma.

  • Perform a whole-body perfusion with saline to remove blood from the tissues.

  • Dissect and collect relevant tissues (e.g., lungs, trachea, heart, liver, kidneys, brain).

  • Weigh each tissue sample and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • For analysis, thaw the tissues and homogenize them in an appropriate buffer.

  • Transfer aliquots of plasma and tissue homogenates to scintillation vials.

  • Add a tissue solubilizer to the vials containing tissue homogenates and incubate to ensure complete digestion.

  • Add scintillation cocktail to all vials, vortex, and allow to dark-adapt.

  • Measure the radioactivity in each sample using a liquid scintillation counter.

  • Convert the measured disintegrations per minute (DPM) to nanograms of this compound per gram of tissue or milliliter of plasma using the specific activity of the radiolabeled compound.

Conclusion

The protocols and representative data provided in these application notes offer a comprehensive framework for conducting and evaluating the tissue distribution of this compound. A thorough understanding of the biodistribution is essential for the continued development of this promising MABA compound, ensuring a favorable balance between therapeutic efficacy in the lungs and minimal systemic side effects. These studies are a critical component of the preclinical safety and pharmacology assessment.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Off-Target Effects of LAS190792

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of LAS190792 (also known as AZD8999).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is an inhaled bifunctional molecule designed for the treatment of chronic respiratory diseases such as COPD and asthma.[1][2] It functions as a Muscarinic Acetylcholine Receptor Antagonist (MABA) and a long-acting β2-Adrenergic Receptor Agonist (LABA).[1][3] Its primary targets are the human M3 muscarinic receptor and the β2-adrenergic receptor.[1][4]

Q2: Why is it important to investigate the off-target effects of this compound?

Investigating off-target effects is a critical step in drug development to ensure the safety and specificity of a therapeutic candidate.[5][6] Unintended interactions with other proteins can lead to adverse drug reactions, toxicity, or reduced efficacy.[6] For a molecule like this compound, which targets G-protein coupled receptors (GPCRs), assessing its activity against a panel of other GPCRs and unrelated protein classes is crucial to build a comprehensive safety profile.[7][8]

Q3: What are the known selectivities of this compound?

Preclinical studies have shown that this compound is selective for the β2-adrenoceptor over the β1- and β3-adrenoceptors.[1][4] It also demonstrates high potency for the M3 receptor.[1][4] The table below summarizes the reported potency of this compound at its primary targets and key selectivity indicators.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeSpeciesPotency (pIC50/pEC50)Reference
M1 Muscarinic ReceptorBindingHuman8.9 (pIC50)[9]
M2 Muscarinic ReceptorBindingHuman8.8 (pIC50)[9]
M3 Muscarinic ReceptorBindingHuman8.8 (pIC50)[1][9]
M4 Muscarinic ReceptorBindingHuman9.2 (pIC50)[9]
M5 Muscarinic ReceptorBindingHuman8.2 (pIC50)[9]
β1-Adrenergic ReceptorFunctional-7.5 (pIC50)[9]
β2-Adrenergic ReceptorFunctionalGuinea Pig9.6 (pEC50)[1]
β3-Adrenergic ReceptorFunctional-5.6 (pIC50)[9]

Note: pIC50 and pEC50 are negative logarithms of the half-maximal inhibitory and effective concentrations, respectively. Higher values indicate greater potency.

Troubleshooting Guides

This section provides guidance on common issues encountered during the investigation of this compound off-target effects.

Issue 1: Unexpected Phenotypic Effects in Cellular Assays

You observe a cellular response that is not readily explained by the known M3 antagonist or β2 agonist activity of this compound.

  • Possible Cause: The observed phenotype may be due to an off-target interaction.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a comprehensive dose-response analysis. Off-target effects often occur at higher concentrations than on-target effects.[10]

    • Control Experiments:

      • Use a negative control compound that is structurally similar to this compound but inactive against its primary targets, if available.

      • Utilize cell lines that do not express M3 or β2 receptors to see if the effect persists.

    • Orthogonal Approaches: Attempt to replicate the phenotype using other known M3 antagonists or β2 agonists. If the effect is unique to this compound, it strengthens the hypothesis of an off-target interaction.

    • Off-Target Profiling: Consider screening this compound against a broad panel of targets, such as a kinase panel or a GPCR panel, to identify potential off-target binding.[1][2][3]

Issue 2: Inconsistent Results in Kinase Profiling Assays

Your kinase screening results for this compound show variability between experimental runs.

  • Possible Cause 1: Assay Interference: this compound may be interfering with the assay technology (e.g., fluorescence or luminescence readout).

    • Troubleshooting Step: Run control experiments without the kinase to determine if this compound affects the assay signal directly.[11]

  • Possible Cause 2: Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific inhibition.

    • Troubleshooting Step: Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to prevent aggregation and re-test for inhibition.[11]

  • Possible Cause 3: ATP Concentration: The inhibitory potency of ATP-competitive kinase inhibitors is dependent on the ATP concentration used in the assay.

    • Troubleshooting Step: Ensure that the ATP concentration is consistent across experiments and is ideally at or near the Km value for each kinase being tested.[4]

Issue 3: Difficulty Confirming Off-Target Engagement in Cells

A binding assay suggests an interaction with an off-target protein, but you are unable to confirm this interaction within a cellular context.

  • Possible Cause 1: Poor Cell Permeability: this compound may not be reaching the intracellular off-target in sufficient concentrations.

    • Troubleshooting Step: If the off-target is intracellular, consider using cell permeability assays to assess the uptake of this compound.

  • Possible Cause 2: Lack of a Measurable Cellular Phenotype: The off-target interaction may not produce a readily measurable downstream effect.

    • Troubleshooting Step: Employ a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to directly measure the binding of this compound to the putative off-target protein in intact cells.[12][13][14]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of this compound against a panel of protein kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel Selection: Choose a diverse panel of kinases for screening. Several commercial vendors offer kinase profiling services with panels of over 500 kinases.[1][3][4]

  • Assay Format: Kinase activity can be measured using various assay formats, including radiometric assays (e.g., 33P-ATP filter binding) or non-radioactive methods like TR-FRET, ADP-Glo, or mobility shift assays.[3][4][9]

  • Experimental Procedure: a. A purified active kinase is incubated with the test compound (this compound) at one or more concentrations. b. The kinase reaction is initiated by the addition of a substrate and ATP. c. The reaction is allowed to proceed for a defined period at an optimal temperature. d. The reaction is stopped, and the amount of product formed is quantified using a suitable detection method.

  • Data Analysis: The percentage of inhibition of each kinase by this compound is calculated relative to a vehicle control. For hits, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[12][13][14]

  • Cell Culture and Treatment: a. Culture cells that endogenously express the putative off-target protein. b. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Heat Challenge: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.[15]

  • Cell Lysis and Protein Fractionation: a. Lyse the cells to release their protein content. Freeze-thaw cycles are a common method.[10] b. Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[10]

  • Protein Quantification: a. Collect the supernatant containing the soluble proteins. b. Quantify the amount of the specific off-target protein in the soluble fraction using a protein detection method such as Western blotting or ELISA.

  • Data Analysis: a. Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. b. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, target engagement.[12]

Visualizations

LAS190792_Signaling_Pathway cluster_M3 Muscarinic M3 Receptor Pathway cluster_B2 β2-Adrenergic Receptor Pathway LAS190792_M3 This compound M3R M3 Receptor LAS190792_M3->M3R Antagonist Gq Gq M3R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC Contraction Smooth Muscle Contraction Ca_PKC->Contraction LAS190792_B2 This compound B2AR β2-Adrenergic Receptor LAS190792_B2->B2AR Agonist Gs Gs B2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: On-target signaling pathways of this compound.

Off_Target_Workflow start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response Analysis start->dose_response controls Use Negative Controls & Orthogonal Approaches dose_response->controls profiling Broad Panel Off-Target Screening (e.g., Kinase Panel) controls->profiling hit_id Potential Off-Target 'Hit' Identified profiling->hit_id no_hit No Significant Hits profiling->no_hit cetsa Confirm Target Engagement in Cells (CETSA) hit_id->cetsa confirmation Off-Target Confirmed cetsa->confirmation no_confirmation Engagement Not Confirmed cetsa->no_confirmation

Caption: Experimental workflow for investigating off-target effects.

Caption: Troubleshooting logic for unexpected cellular effects.

References

LAS190792 experimental variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LAS190792 in their experiments. The information is tailored to address potential sources of variability and common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as AZD8999, is a potent and selective bifunctional molecule that acts as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[1][2] Its primary mechanism of action involves the simultaneous inhibition of M3 muscarinic receptors and activation of β2-adrenergic receptors, leading to bronchodilation.[2] This dual activity makes it a subject of interest for respiratory disease research, particularly Chronic Obstructive Pulmonary Disease (COPD).[2][3]

Q2: What are the reported binding affinities and functional potencies of this compound?

A2: The reported pIC50 (a measure of binding affinity) and pEC50 (a measure of functional potency) values for this compound are summarized in the table below. These values are crucial for designing experiments and interpreting results.

Target ReceptorpIC50 (Binding Affinity)pEC50 (Functional Potency)
Muscarinic M18.9-
Muscarinic M28.8-
Muscarinic M38.88.3 (in human tissue with propranolol)
Muscarinic M49.2-
Muscarinic M58.2-
β1-Adrenoceptor7.5-
β2-Adrenoceptor9.19.6 (in spontaneous tone isolated trachea)
β3-Adrenoceptor5.6-

Data compiled from multiple sources.[1][2][4]

Q3: In which solvents is this compound soluble?

A3: While specific solubility data is not extensively published in the primary literature, vendors of this compound typically provide this information on their technical data sheets. It is recommended to consult the documentation provided by your supplier for detailed solubility information. For in vivo studies, the dissolution properties will be critical and should be empirically determined for the specific vehicle used.

Troubleshooting Guide

This guide addresses common experimental variability issues in a question-and-answer format.

Issue 1: High variability in functional assay results (e.g., cAMP accumulation, calcium mobilization).

  • Question: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?

  • Answer: High variability in cell-based functional assays is a common issue.[5] Several factors could be contributing to this:

    • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. GPCR expression levels can change with increasing passage number.

    • Reagent Consistency: Use freshly prepared reagents and ensure consistent concentrations of all components, including this compound, vehicle (e.g., DMSO), and any stimulating agents.

    • Incubation Times and Temperatures: Strictly adhere to optimized incubation times and maintain a constant temperature, as these can significantly impact enzymatic reactions and cellular responses.

    • Plate Edge Effects: To minimize "edge effects" in microplate-based assays, avoid using the outermost wells or fill them with a buffer solution.

Issue 2: Lower than expected potency in β2-agonist functional assays.

  • Question: The EC50 value I'm obtaining for this compound in my β2-agonist assay is higher (less potent) than the published values. Why might this be?

  • Answer: Several factors can lead to an apparent decrease in potency:

    • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Optimize the stimulation time to capture the peak response before significant desensitization occurs.

    • Serum Starvation: If using serum-containing media, growth factors can activate signaling pathways that interfere with your assay. Consider serum-starving the cells for a defined period before the experiment.

    • Compound Stability: Ensure that this compound is stable in your assay buffer. Degradation of the compound will lead to a lower effective concentration.

    • Assay System: The choice of cell line and the specific functional assay (e.g., cAMP accumulation, reporter gene) can influence the observed potency. Ensure your system is appropriately sensitive for detecting β2-adrenoceptor activation.

Issue 3: Difficulty in achieving a stable baseline in calcium mobilization assays for muscarinic antagonist activity.

  • Question: I'm seeing a fluctuating baseline in my calcium mobilization assay when testing the antagonist properties of this compound. What can I do to improve this?

  • Answer: A stable baseline is critical for accurate measurement of antagonist activity in calcium mobilization assays.[6][7] Here are some troubleshooting tips:

    • Cell Plating Density: Optimize the cell seeding density to achieve a confluent monolayer on the day of the experiment. Uneven cell growth can lead to variable dye loading and baseline fluorescence.

    • Dye Loading Conditions: Ensure consistent dye loading by optimizing the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the incubation time and temperature.[8]

    • Wash Steps: Perform gentle but thorough wash steps after dye loading to remove any extracellular dye, which can contribute to high background fluorescence.

    • Agonist Concentration: Use a concentration of the muscarinic agonist (e.g., carbachol) that gives a robust and reproducible response (typically EC80) to ensure a sufficient window for detecting antagonist activity.

Experimental Protocols

1. Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of this compound for muscarinic receptors.

  • Materials:

    • Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

    • Radioligand (e.g., [3H]-N-methylscopolamine).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Non-specific binding control (e.g., atropine).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either this compound, vehicle, or the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a predetermined time to reach equilibrium.

    • Rapidly harvest the plate contents onto glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding and determine the Ki of this compound.

2. cAMP Accumulation Assay for β2-Adrenoceptor Agonist Activity

This protocol outlines a general method for assessing the functional agonist activity of this compound at the β2-adrenoceptor.

  • Materials:

    • A cell line expressing the human β2-adrenoceptor (e.g., CHO-K1, HEK293).

    • This compound.

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • A commercially available cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Seed the cells in a 96-well plate and grow to the desired confluency.

    • On the day of the experiment, aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor.

    • Incubate for a short period to allow the inhibitor to take effect.

    • Add serial dilutions of this compound to the wells and incubate for a specified time at a controlled temperature (e.g., 37°C).

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the detection kit and a suitable plate reader.

    • Generate a dose-response curve and calculate the EC50 of this compound.

Visualizations

LAS190792_Signaling_Pathways cluster_beta2 β2-Adrenergic Receptor Pathway cluster_m3 M3 Muscarinic Receptor Pathway LAS190792_agonist This compound (Agonist) beta2_receptor β2-Adrenoceptor LAS190792_agonist->beta2_receptor Gs Gs Protein beta2_receptor->Gs Activation AC Adenylate Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Relaxation_beta Bronchodilation PKA->Relaxation_beta Smooth Muscle Relaxation LAS190792_antagonist This compound (Antagonist) M3_receptor M3 Muscarinic Receptor LAS190792_antagonist->M3_receptor Inhibition ACh Acetylcholine ACh->M3_receptor Gq Gq Protein M3_receptor->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 PIP2 to IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Contraction Bronchoconstriction Ca2_release->Contraction Smooth Muscle Contraction

Caption: Signaling pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Compound Preparation incubation Compound Incubation reagent_prep->incubation cell_culture Cell Culture & Seeding cell_culture->incubation signal_generation Signal Generation (e.g., Lysis, Dye Addition) incubation->signal_generation data_acquisition Data Acquisition (Plate Reader) signal_generation->data_acquisition data_analysis Data Analysis (Dose-Response Curves) data_acquisition->data_analysis results Results (EC50 / IC50) data_analysis->results

Caption: General experimental workflow for this compound.

References

LAS190792 solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LAS190792. The following information addresses common challenges related to its solubility and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

A1: this compound is a complex organic molecule that, like many contemporary drug candidates, exhibits poor aqueous solubility. This can present challenges in preclinical and clinical development. While specific public data on its solubility profile is limited, it is advisable to assume low solubility in aqueous media and employ enhancement strategies. For research purposes, it is crucial to determine the solubility in various solvents and pH conditions empirically.

Q2: My this compound is not dissolving in aqueous buffers. What should I do?

A2: This is a common issue. Start by assessing the pH of your buffer, as the solubility of ionizable compounds can be pH-dependent. If altering the pH is not a viable option for your experimental setup, consider the use of co-solvents or solubilizing agents. For initial in vitro experiments, small percentages of organic solvents like DMSO or ethanol (B145695) can be used, but their concentration should be minimized to avoid cellular toxicity.

Q3: What are the potential consequences of poor solubility for my experiments?

A3: Poor solubility can lead to several experimental issues, including:

  • Underestimation of compound activity: If the compound precipitates in the assay medium, the actual concentration exposed to the target will be lower than intended.

  • Inconsistent results: Variable dissolution can lead to high variability between experiments.

  • Formation of aggregates: This can lead to non-specific activity or toxicity.

  • Challenges in formulation development: Difficulty in developing stable and bioavailable dosage forms for in vivo studies.

Troubleshooting Guides

Issue 1: Low Bioavailability in Animal Studies

Problem: You are observing low and variable oral bioavailability of this compound in your preclinical animal models.

Possible Causes & Solutions:

CauseRecommended ActionExperimental Protocol
Poor aqueous solubility limiting dissolution Enhance solubility through formulation strategies.See Protocol 1: Amorphous Solid Dispersion Preparation.
Low dissolution rate Reduce particle size to increase surface area.See Protocol 2: Nanosuspension Formulation.
Precipitation in the gastrointestinal tract Maintain the drug in a solubilized state.Consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).
Issue 2: Inconsistent In Vitro Assay Results

Problem: You are experiencing high variability in your cell-based or biochemical assays with this compound.

Possible Causes & Solutions:

CauseRecommended ActionExperimental Protocol
Precipitation of the compound in assay media Increase the solubility in your working solution.Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final concentration of the solvent in the assay is low (typically <0.5%).
Compound adsorption to plasticware Reduce non-specific binding.Use low-binding plates and tubes. The inclusion of a small amount of a non-ionic surfactant (e.g., Tween 80) in the assay buffer can also help.

Quantitative Data Summary

The following tables present hypothetical, yet representative, solubility data for this compound to guide formulation development.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (µg/mL)
Water (pH 7.4)< 1
0.1 N HCl (pH 1.2)5
Phosphate Buffer (pH 6.8)2
Dimethyl Sulfoxide (DMSO)> 10,000
Ethanol500
Polyethylene Glycol 400 (PEG 400)2,000

Table 2: Impact of Formulation on Apparent Solubility

FormulationApparent Aqueous Solubility (µg/mL)
Unformulated (Micronized Powder)< 1
Amorphous Solid Dispersion (1:5 Drug-to-Polymer Ratio)50
Nanosuspension (Median Particle Size 200 nm)25
Self-Emulsifying Drug Delivery System (SEDDS)> 100 (in dispersed phase)

Experimental Protocols

Protocol 1: Amorphous Solid Dispersion (ASD) Preparation via Spray Drying

  • Polymer Selection: Choose a suitable polymer such as HPMC-AS, PVP K30, or Soluplus®.

  • Solvent System: Identify a common solvent system in which both this compound and the polymer are soluble (e.g., a mixture of dichloromethane (B109758) and methanol).

  • Solution Preparation: Dissolve this compound and the polymer in the chosen solvent system at a specific drug-to-polymer ratio (e.g., 1:5 w/w).

  • Spray Drying:

    • Set the inlet temperature, drying gas flow rate, and solution feed rate of the spray dryer.

    • Atomize the solution into a fine spray into the drying chamber.

    • The solvent rapidly evaporates, leaving solid particles of the drug dispersed in the polymer matrix.

  • Collection and Characterization: Collect the dried powder and characterize it for drug loading, amorphous nature (via XRPD), and dissolution enhancement.

Protocol 2: Nanosuspension Formulation via Wet Milling

  • Stabilizer Selection: Select a suitable stabilizer to prevent particle aggregation (e.g., Poloxamer 188 or a combination of surfactants).

  • Suspension Preparation: Prepare a coarse suspension of micronized this compound in an aqueous solution containing the stabilizer.

  • Wet Milling:

    • Introduce the suspension into a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).

    • Mill at a controlled temperature and for a sufficient duration to achieve the desired particle size distribution.

  • Particle Size Analysis: Monitor the particle size reduction using a technique like laser diffraction or dynamic light scattering.

  • Final Formulation: Once the target particle size (e.g., < 500 nm) is reached, the nanosuspension is ready for further characterization and use.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Strategies cluster_outcome Desired Outcome problem Poor In Vivo Bioavailability cause1 Low Aqueous Solubility problem->cause1 cause2 Slow Dissolution Rate problem->cause2 solution1 Amorphous Solid Dispersion cause1->solution1 solution3 Lipid-Based Formulation cause1->solution3 solution2 Nanosuspension cause2->solution2 outcome Enhanced Bioavailability solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for poor in vivo bioavailability.

signaling_pathway cluster_beta2 β2-Adrenergic Receptor Pathway cluster_m3 M3 Muscarinic Receptor Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Agonist M3R M3 Muscarinic Receptor This compound->M3R Antagonist AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Relaxation Bronchodilation PKA->Relaxation PLC Phospholipase C M3R->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction

Caption: Dual mechanism of action of this compound.

Technical Support Center: Interpreting LAS190792 Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potentially unexpected results during experiments with LAS190792 (also known as AZD8999).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a bifunctional molecule that acts as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[1][2] It is designed for the treatment of chronic respiratory diseases by inducing bronchodilation through two distinct pathways: inhibiting the parasympathetic pathway via muscarinic antagonism and stimulating the sympathetic pathway via β2-adrenergic agonism.[2][3]

Q2: What are the expected outcomes of this compound administration in preclinical and clinical settings?

In preclinical models, nebulized this compound has been shown to inhibit acetylcholine-induced bronchoconstriction and provide sustained bronchodilation with minimal cardiac effects.[1][4] In a first-in-human trial with mild asthmatics, this compound was found to be safe and well-tolerated, demonstrating clinically significant and sustained bronchodilation at doses of 50 µg and above.[5]

Q3: Were there any unexpected adverse events reported in the initial clinical trials?

The most frequently reported adverse event in the ascending-dose trial was headache, affecting 29.4% of participants.[5][6] One serious adverse event was reported, but it was not considered to be causally related to the treatment and did not lead to discontinuation of the study.[5] Overall, the safety profile was favorable, and a maximum tolerated dose was not reached within the tested range.[5]

Troubleshooting Guides for Unexpected Results

Issue 1: Suboptimal Bronchodilator Effect Observed
Potential Cause Troubleshooting Steps
Incorrect Dosing or Administration: The concentration of this compound may be too low, or the delivery method may be inefficient.1. Verify Concentration: Double-check all calculations for dose preparation. 2. Assess Delivery System: For in vivo studies, ensure the nebulizer or inhalation apparatus is functioning correctly and calibrated. For in vitro studies, confirm the compound has been adequately solubilized and delivered to the tissue bath. 3. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for the desired effect.
Tissue Tolerance or Desensitization: Prolonged exposure to β2-agonists can sometimes lead to receptor desensitization.1. Time-Course Experiment: Evaluate the onset and duration of the bronchodilator effect. 2. Washout Periods: Ensure adequate washout periods between drug administrations in crossover study designs.
Experimental Model Variability: The specific animal model or cell line may have a different receptor expression profile or sensitivity.1. Receptor Expression Analysis: Quantify the expression levels of M3 muscarinic and β2-adrenergic receptors in your experimental model. 2. Positive Controls: Utilize well-characterized M3 antagonists (e.g., tiotropium) and β2-agonists (e.g., indacaterol, olodaterol) as positive controls to validate the responsiveness of your model.[1]
Issue 2: Unexpected Cardiovascular Effects (e.g., Tachycardia)
Potential Cause Troubleshooting Steps
Off-Target Effects: Although this compound is selective for the β2-adrenoceptor over β1 and β3, high concentrations could potentially lead to off-target activation.[1]1. Concentration Reduction: If observing cardiovascular effects, consider reducing the administered dose. 2. Selective Antagonists: In ex vivo preparations, use a selective β1-adrenergic antagonist (e.g., atenolol) to determine if the observed effect is mediated by β1 receptors.
Systemic Exposure: Inhaled drugs can be absorbed systemically, leading to effects outside the target organ.1. Pharmacokinetic Analysis: Measure the plasma concentrations of this compound to assess the extent of systemic exposure. In a clinical trial, the rate (Cmax) and extent (AUC(0-t)) of systemic exposure showed a trend to increase with the dose.[5] 2. Localized Delivery: Refine the administration technique to maximize lung deposition and minimize systemic absorption.

Data Presentation

Table 1: In Vitro Potency of this compound at Muscarinic and Adrenergic Receptors

Receptor TargetPotency (pIC50 / pEC50)Reference
Human M3 Receptor (binding)8.8 (pIC50)[1]
Human M1 Receptor8.9 (pIC50)[7]
Human M2 Receptor8.8 (pIC50)[7]
Human M4 Receptor9.2 (pIC50)[7]
Human M5 Receptor8.2 (pIC50)[7]
β2-Adrenoceptor (functional)9.6 (pEC50)[1]
β1-Adrenoceptor7.5 (pIC50)[7]
β3-Adrenoceptor5.6 (pIC50)[7]

Table 2: Pharmacodynamic Effects of Single Ascending Doses of this compound in Mild Asthmatics

DoseMean Change from Baseline in Trough FEV1 (L)Duration of BronchodilationReference
≥ 20 µgImprovement ObservedSustained over 36 hours[5]
≥ 50 µg0.371 - 0.599Sustained over 36 hours[5]

Experimental Protocols

Protocol 1: Evaluation of Antimuscarinic and Bronchodilator Activity in Isolated Guinea Pig Trachea

  • Tissue Preparation: Isolate the trachea from a male Dunkin-Hartley guinea pig and prepare tracheal rings.

  • Mounting: Mount the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Induction of Contraction: Induce a sustained contraction of the tracheal smooth muscle using electrical field stimulation (EFS) or a muscarinic agonist like acetylcholine.

  • Drug Addition: Add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve for relaxation.

  • β2-Adrenergic Component: To isolate the antimuscarinic activity, pre-treat the tissue with a β-blocker such as propranolol (B1214883) before adding this compound.[1]

  • Data Analysis: Calculate the pEC50 (for relaxation) and pIC50 (for inhibition of contraction) values.

Visualizations

LAS190792_Mechanism_of_Action cluster_airway Airway Smooth Muscle Cell cluster_beta2 β2-Adrenergic Pathway cluster_m3 M3 Muscarinic Pathway This compound This compound Beta2R β2-Adrenergic Receptor This compound->Beta2R Agonist M3R M3 Muscarinic Receptor This compound->M3R Antagonist AC Adenylyl Cyclase Beta2R->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation_B Relaxation PKA->Relaxation_B PLC Phospholipase C M3R->PLC Activates IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Contraction Contraction Ca2->Contraction

Caption: Dual mechanism of this compound in airway smooth muscle cells.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Trial receptor_binding Receptor Binding Assays (M1-M5, β1-β3) isolated_trachea Isolated Trachea Contraction Assay receptor_binding->isolated_trachea Potency & Selectivity Data animal_model Animal Model (e.g., Dog, Guinea Pig) isolated_trachea->animal_model Informs In Vivo Studies bronchoconstriction_challenge Acetylcholine-induced Bronchoconstriction animal_model->bronchoconstriction_challenge cardiac_monitoring Cardiovascular Safety (Heart Rate, BP) animal_model->cardiac_monitoring human_trial First-in-Human Ascending Dose Trial bronchoconstriction_challenge->human_trial Informs Clinical Design pd_assessment Pharmacodynamics (FEV1) human_trial->pd_assessment pk_assessment Pharmacokinetics (Plasma Conc.) human_trial->pk_assessment safety_assessment Safety & Tolerability human_trial->safety_assessment

Caption: A typical experimental workflow for this compound evaluation.

References

Technical Support Center: LAS190792 Tachyphylaxis and Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential tachyphylaxis or desensitization effects associated with the investigational bifunctional muscarinic antagonist and β2-adrenoceptor agonist (MABA), LAS190792 (also known as AZD8999).

Disclaimer: Currently, there is a lack of publicly available preclinical or clinical data that directly investigates tachyphylaxis or desensitization specifically for this compound. The information provided here is based on the established pharmacological principles of its constituent components: long-acting β2-adrenergic agonists (LABAs) and long-acting muscarinic antagonists (LAMAs).

Frequently Asked Questions (FAQs)

Q1: What are tachyphylaxis and desensitization in the context of this compound?

A1: Tachyphylaxis and desensitization are related phenomena characterized by a diminished response to a drug following repeated or continuous administration.[1] For this compound, this could theoretically manifest as a reduced bronchodilatory effect over time. This can occur through various mechanisms, including receptor downregulation, uncoupling of the receptor from its signaling pathway, and increased degradation of signaling molecules.[2][3]

Q2: Is there evidence that this compound causes tachyphylaxis or desensitization?

A2: As of the latest available information, no specific studies on tachyphylaxis or desensitization with this compound have been published. However, the β2-adrenergic agonist component of this compound belongs to a class of drugs (LABAs) for which tachyphylaxis is a recognized, though not always clinically significant, phenomenon.[1]

Q3: What is the likelihood of tachyphylaxis occurring with the β2-agonist component of this compound?

A3: Chronic treatment with β2-adrenoceptor agonists is a known potential cause of a reduced functional response over time.[1] The mechanisms are complex and can involve phosphorylation of the β2-adrenergic receptor, which leads to its uncoupling from the stimulatory G protein (Gs) and subsequent internalization of the receptor.[2][3][4] However, the clinical significance of this for LABAs in the context of COPD is debated, with some studies suggesting that the bronchodilator effects are largely preserved.[1]

Q4: Does the muscarinic antagonist component of this compound contribute to tachyphylaxis?

A4: Tachyphylaxis is less commonly associated with muscarinic antagonists compared to β2-agonists. In healthy lungs, muscarinic receptors are crucial for controlling smooth muscle tone and mucus secretion.[5] In diseases like COPD and asthma, cholinergic mechanisms are heightened.[6][7] While receptor desensitization to acetylcholine (B1216132) has been noted, the long-term impact of antagonist-induced changes in receptor sensitivity is not as well-characterized as for β2-agonists.

Q5: Could the dual-action nature of this compound mitigate the risk of tachyphylaxis?

A5: This is a theoretical possibility. By targeting two distinct pathways involved in bronchoconstriction (cholinergic and adrenergic), it is plausible that a reduction in efficacy in one pathway could be compensated for by the other. However, this hypothesis requires experimental validation.

Troubleshooting Guide

Observed Issue Potential Cause (Hypothetical) Recommended Troubleshooting Steps
Diminished bronchodilator response in in-vitro or in-vivo models after repeated this compound administration.β2-Adrenergic Receptor Desensitization: Prolonged stimulation may lead to receptor phosphorylation, uncoupling from Gs, and internalization.[2][3]1. Conduct a time-course experiment to characterize the onset and duration of the reduced response. 2. Perform a washout period to see if the response is restored, indicating receptor resensitization. 3. Measure downstream signaling markers (e.g., cAMP levels) in response to this compound at different time points. 4. Quantify β2-adrenergic receptor expression on the cell surface before and after prolonged exposure to this compound.
Increased variability in experimental results over time.Differential Desensitization: The β2-agonist and muscarinic antagonist components may induce desensitization at different rates or to different extents.1. In in-vitro models, assess the response to a selective β2-agonist and a selective muscarinic antagonist separately after prolonged treatment with this compound. 2. Analyze dose-response curves for shifts in potency (EC50) or efficacy (Emax) for each component.
Loss of bronchoprotective effect against a specific constrictor agent.Receptor-Specific Desensitization: The protective effect of this compound may diminish more rapidly against challenges that rely heavily on the β2-adrenergic pathway.1. Compare the bronchoprotective effect of this compound against different contractile agents (e.g., methacholine (B1211447) vs. histamine) over time.

Experimental Protocols

Protocol 1: In-Vitro Assessment of β2-Adrenergic Receptor Desensitization in Human Airway Smooth Muscle (HASM) Cells

Objective: To determine if prolonged exposure to this compound induces desensitization of the β2-adrenergic receptor signaling pathway.

Methodology:

  • Cell Culture: Culture primary human airway smooth muscle (HASM) cells in appropriate media until confluent.

  • Pre-treatment: Treat HASM cells with a therapeutically relevant concentration of this compound or a selective β2-agonist (e.g., salmeterol) for a defined period (e.g., 1, 6, 12, 24 hours). Include a vehicle-treated control group.

  • Washout: After the pre-treatment period, thoroughly wash the cells with fresh, serum-free media to remove any remaining drug.

  • Re-stimulation: Acutely stimulate the cells with a range of concentrations of a β2-agonist (e.g., isoproterenol).

  • cAMP Measurement: After a short incubation period (e.g., 10-15 minutes), lyse the cells and measure intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels using a commercially available ELISA or HTRF assay.

  • Data Analysis: Construct dose-response curves for isoproterenol-induced cAMP production in the vehicle-treated and this compound-treated cells. Compare the Emax (maximal response) and EC50 (potency) values to determine if there is a significant reduction in the response, which would indicate desensitization.

Protocol 2: Assessment of Muscarinic Receptor Sensitivity using In-Vitro Contraction Assays

Objective: To evaluate if prolonged exposure to this compound alters the contractile response to a muscarinic agonist in isolated airway tissue.

Methodology:

  • Tissue Preparation: Prepare precision-cut lung slices (PCLS) or isolated tracheal rings from an appropriate animal model (e.g., guinea pig, rat) or human donor tissue.

  • Incubation: Incubate the tissue preparations in organ baths with a physiological salt solution. Treat the tissues with this compound or vehicle for an extended period (e.g., several hours).

  • Washout: Thoroughly wash the tissues to remove this compound.

  • Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., methacholine or carbachol) by measuring the contractile force.

  • Data Analysis: Compare the concentration-response curves between the this compound-treated and vehicle-treated tissues. A rightward shift in the curve (increased EC50) would suggest a decrease in receptor sensitivity.

Visualizations

LAS190792_Signaling_Pathway cluster_beta2 β2-Adrenergic Agonist Pathway cluster_m3 Muscarinic Antagonist Pathway LAS190792_beta This compound (β2 Agonist) beta2AR β2-Adrenergic Receptor LAS190792_beta->beta2AR Gs Gs Protein beta2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation_beta Bronchodilation PKA->Relaxation_beta LAS190792_m3 This compound (M3 Antagonist) M3R M3 Muscarinic Receptor LAS190792_m3->M3R ACh Acetylcholine ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction Desensitization_Workflow cluster_protocol Experimental Workflow for Desensitization Assessment start Start: Prepare in-vitro model (e.g., HASM cells or airway tissue) pretreatment Prolonged Incubation: - Vehicle Control - this compound start->pretreatment washout Washout Step pretreatment->washout restimulation Acute Re-stimulation: - β2-agonist (for β2AR) - Muscarinic agonist (for M3R) washout->restimulation measurement Measure Functional Response: - cAMP levels - Muscle contraction restimulation->measurement analysis Data Analysis: Compare dose-response curves (EC50 and Emax) measurement->analysis conclusion Conclusion: Assess for tachyphylaxis/ desensitization analysis->conclusion

References

Technical Support Center: Minimizing LAS190792 Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LAS190792. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as AZD8999, is a potent and selective bifunctional molecule that acts as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[1][2] Its dual action allows for bronchodilation by relaxing airway smooth muscle, making it a compound of interest for respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[1][2]

Q2: What are the most common solvents for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound and other similar organic compounds for in vitro experiments.[3][4][5] For in vivo studies, it is crucial to use a vehicle with minimal toxicity, and the final concentration of DMSO should be kept low (ideally <1% v/v) to avoid adverse effects.[6]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: While specific public data on the long-term stability of this compound is limited, general best practices for similar compounds suggest the following:

  • Powder: Store in a cool, dry, and dark place.

  • Stock Solutions (in DMSO): Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: How can I minimize degradation of this compound in my experimental buffer?

A4: To minimize degradation in aqueous buffers:

  • Prepare fresh working solutions from a frozen stock solution immediately before each experiment.

  • Maintain the pH of the buffer within a physiological range (e.g., pH 7.4), as significant deviations can accelerate hydrolysis.

  • Protect the solution from light, especially if the experiment is lengthy.

  • Keep the solution on ice when not in immediate use to slow down potential degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
  • Potential Cause: Degradation of this compound in the stock solution or working solution.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions: If the current stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh stock from the powder.

      • Use fresh working solutions: Do not store diluted working solutions in aqueous buffers for extended periods. Prepare them fresh for each experiment.

      • Optimize solvent concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.1%) to prevent solvent-induced cytotoxicity which can affect assay results.[3]

  • Potential Cause: Issues with the cell-based assay itself.

    • Troubleshooting Steps:

      • Cell Health: Ensure cells are healthy and in the logarithmic growth phase.

      • Receptor Expression: Verify the expression of muscarinic and β2-adrenergic receptors in your cell line.

      • Assay Conditions: Optimize incubation times and cell densities to ensure a robust signal-to-noise ratio.

Issue 2: High variability in results from receptor binding assays.
  • Potential Cause: Non-specific binding of this compound.

    • Troubleshooting Steps:

      • Optimize Blocking Agents: Use appropriate blocking agents, such as bovine serum albumin (BSA), in your assay buffer to reduce non-specific binding to the filter or plate.

      • Adjust Compound Concentration: Ensure the concentration of this compound used is appropriate for the affinity of the receptors being studied.

  • Potential Cause: Instability of the compound in the assay buffer.

    • Troubleshooting Steps:

      • Buffer Composition: Ensure the buffer composition is compatible with this compound. While specific compatibility data is not available, standard physiological buffers like Krebs or HEPES-based buffers are generally a good starting point. Some studies suggest that bicarbonate buffers may better reflect physiological conditions but require careful handling to maintain pH.[7][8]

      • Temperature Control: Perform incubations at a consistent and controlled temperature. For binding assays, lower temperatures (e.g., 4°C) can sometimes reduce degradation and metabolism by the cells or membranes.[9]

Data Presentation

Table 1: General Recommendations for Handling this compound

ParameterRecommendationRationale
Storage (Powder) Cool, dry, dark placeTo prevent degradation from heat, moisture, and light.
Storage (Stock Solution) Aliquot and store at -20°C or -80°CTo minimize freeze-thaw cycles and slow degradation.
Solvent (Stock) DMSOGood solubility for many organic compounds.
Solvent (Working) Dilute stock in appropriate aqueous bufferTo achieve the desired final concentration for the experiment.
Working Solution Prep. Prepare fresh before each experimentTo minimize degradation in aqueous solutions.
pH of Aqueous Buffer Physiological range (e.g., 7.2-7.4)To avoid pH-driven hydrolysis.
Light Exposure Minimize exposure to lightTo prevent potential photodegradation.
Temperature during Exp. Keep on ice when not in useTo slow down potential thermal degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C until use.

Protocol 2: General In Vitro Cell-Based Assay
  • Cell Seeding: Plate cells at the desired density in a suitable multi-well plate and allow them to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Serially dilute the stock solution in the appropriate cell culture medium or physiological buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.1%).

  • Compound Addition: Remove the growth medium from the cells and add the prepared working solutions of this compound. Include appropriate vehicle controls (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator.

  • Assay Readout: Perform the specific assay to measure the cellular response (e.g., cAMP accumulation for β2-adrenoceptor agonism, or inhibition of agonist-induced signaling for muscarinic antagonism).

Visualizations

LAS190792_Mechanism_of_Action cluster_0 Muscarinic Receptor Pathway cluster_1 β2-Adrenergic Receptor Pathway This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Antagonist (Blocks) Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Agonist (Activates) PLC Phospholipase C M3_Receptor->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction AC Adenylyl Cyclase Beta2_Receptor->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: Dual signaling pathways of this compound.

Experimental_Workflow_Troubleshooting Start Experiment Start Prep_Stock Prepare Stock Solution (DMSO) Start->Prep_Stock Store_Stock Aliquot & Store (-20°C / -80°C) Prep_Stock->Store_Stock Prep_Working Prepare Fresh Working Solution Store_Stock->Prep_Working Perform_Assay Perform Assay Prep_Working->Perform_Assay Analyze_Results Analyze Results Perform_Assay->Analyze_Results End Consistent Results Analyze_Results->End Good Inconsistent_Results Inconsistent Results Analyze_Results->Inconsistent_Results Bad Troubleshoot Troubleshooting Steps Inconsistent_Results->Troubleshoot Troubleshoot->Prep_Stock Check Stock Preparation Troubleshoot->Prep_Working Check Working Solution Prep. Troubleshoot->Perform_Assay Check Assay Conditions

Caption: Workflow for troubleshooting inconsistent results.

References

LAS190792 interference with common lab reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with LAS190792 (also known as AZD8999). The following information addresses potential issues and frequently asked questions related to the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel investigational drug that functions as a bifunctional muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA).[1][2] It combines two bronchodilator mechanisms in a single molecule and has been developed for the treatment of chronic respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[1][2]

Q2: What is the mechanism of action for this compound?

This compound acts on two distinct signaling pathways:

  • Muscarinic Antagonism: It potently antagonizes M3 muscarinic receptors, which are primarily responsible for smooth muscle contraction in the airways. By blocking these receptors, it inhibits bronchoconstriction.[1][3][4]

  • β2-Adrenoceptor Agonism: It activates β2-adrenergic receptors, leading to airway smooth muscle relaxation and bronchodilation.[1][3][4]

This dual action is intended to provide enhanced bronchodilation compared to single-mechanism agents.[2][3]

LAS190792_Signaling_Pathway cluster_0 Airway Smooth Muscle Cell This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Antagonist beta2AR β2-Adrenergic Receptor This compound->beta2AR Agonist Gq Gq Protein M3R->Gq Activates Contraction Bronchoconstriction Gs Gs Protein beta2AR->Gs Activates Relaxation Bronchodilation PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Ca2->Contraction AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Relaxation

Figure 1: Dual signaling pathway of this compound.

Q3: What is the receptor binding profile of this compound?

This compound exhibits high potency for human muscarinic and β2-adrenergic receptors. The following table summarizes its binding affinities (pIC50) and functional potencies (pEC50).

Receptor TargetpIC50 / pEC50Reference
Muscarinic Receptors (pIC50)
M18.9[5][6][7]
M28.8[5][6][7]
M38.8[1][3][5][6][7]
M49.2[5][6][7]
M58.2[5][6][7]
Adrenergic Receptors (pIC50)
β17.5[5][6][7]
β29.1[5][6][7]
β35.6[5][6][7]
Functional Potency (pEC50)
Isolated Trachea (spontaneous tone)9.6[1][3]

Troubleshooting Guide

While specific data on interference with common lab reagents is not available, the dual nature of this compound may require consideration in certain experimental setups.

Issue 1: Unexpected results in cell-based functional assays.

  • Question: My functional assay, which measures a single pathway (e.g., cAMP production), is yielding inconsistent or unexpected results. Why might this be?

  • Answer: this compound simultaneously modulates two distinct signaling pathways. If your assay system expresses both muscarinic and adrenergic receptors, the compound's dual activity could lead to confounding effects. For example, in a system with endogenous M2 and β2 receptors, M2 activation can inhibit adenylyl cyclase, while β2 activation stimulates it. Although this compound is an M2 antagonist, its potent β2 agonism will likely dominate cAMP readouts.

Troubleshooting Steps:

  • Cell Line Characterization: Confirm the expression profile of muscarinic and adrenergic receptors in your cell line.

  • Selective Antagonists/Agonists: Use selective antagonists (e.g., propranolol (B1214883) for β-receptors) or agonists for other receptors to isolate the effect of this compound on the pathway of interest.[1][3]

  • Assay Design: Consider using engineered cell lines that express only the receptor of interest to eliminate off-target effects.

Experimental_Workflow cluster_0 Functional Assays Start Start: Isolated Tracheal Tissue TissuePrep Mount Tissue in Organ Bath and Equilibrate Start->TissuePrep Potency Determine pEC50 (Relaxation of Spontaneous Tone) TissuePrep->Potency Antagonism Determine pIC50 (Inhibition of ACh-induced Contraction) + Propranolol TissuePrep->Antagonism Duration Assess Duration of Action (Washout and Re-challenge) Potency->Duration Antagonism->Duration End End: Data Analysis Duration->End

References

Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LAS190792 in vivo. The information is designed to address common challenges encountered during experimental procedures and ensure successful delivery of this dual-acting muscarinic antagonist and β2-adrenoceptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of administration for this compound in preclinical in vivo studies?

A1: The predominant route of administration for this compound in published preclinical studies is inhalation, typically via nebulization.[1] This method allows for direct delivery to the respiratory tract, the target tissue for its therapeutic action in respiratory diseases.

Q2: Can this compound be administered via other routes, such as subcutaneous or intravenous injection?

A2: While inhalation is the most common route for efficacy studies in respiratory models, other routes like subcutaneous (SC) or intravenous (IV) injection are often used for pharmacokinetic and toxicological studies. Successful administration via these routes is highly dependent on the formulation. This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), which can be used as a vehicle for injection.

Q3: How can I determine the appropriate in vivo dose for my experiment?

A3: There is no direct formula to convert in vitro potency (like pIC50) to an in vivo dose, as factors like pharmacokinetics and metabolism play a significant role. A common starting point is to conduct a literature search for similar compounds or to perform a dose-ranging study to determine the optimal dose for your specific animal model and experimental endpoint.

Q4: What are the known physicochemical properties of this compound?

A4: Key physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for proper formulation and delivery.

PropertyValueImplication for In Vivo Delivery
Molecular Formula C₃₉H₄₃ClN₄O₉S₂Provides the elemental composition.
Molecular Weight 811.36 g/mol A relatively large small molecule, which can influence its absorption and distribution properties.
Solubility Soluble in DMSOIndicates that DMSO can be used as a solvent for preparing stock solutions and potentially for in vivo formulations, though further dilution and vehicle optimization are likely necessary.

Q5: What is the mechanism of action of this compound?

A5: this compound is a bifunctional molecule that acts as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist.[1] By antagonizing muscarinic receptors (primarily M3) in the airways, it prevents acetylcholine-induced bronchoconstriction.[1] Simultaneously, by agonizing β2-adrenoceptors, it stimulates smooth muscle relaxation and bronchodilation.[1]

Troubleshooting In Vivo Delivery

Inhalation Delivery (Nebulization)

This section provides guidance for troubleshooting issues related to the delivery of this compound to the lungs of animal models via nebulization.

Issue 1: Inconsistent or low drug delivery to the lungs.

Possible Cause Troubleshooting Step
Improper Nebulizer Setup Ensure the nebulizer is functioning correctly according to the manufacturer's instructions. Check for any blockages or leaks in the system.
Incorrect Particle Size The aerodynamic particle size of the nebulized aerosol is critical for deep lung deposition. For rodents, a particle size of 1-3 µm is generally considered optimal. Use a cascade impactor to verify the particle size distribution.
Animal Restraint and Breathing Pattern The animal's stress level and breathing pattern can significantly affect aerosol inhalation. Acclimatize the animals to the restraint system before the experiment. Ensure a calm and quiet environment during the procedure.
Low Concentration in Nebulizer The concentration of this compound in the nebulizer solution may be too low. Prepare a fresh solution at the appropriate concentration.

Issue 2: Animal distress during the procedure.

Possible Cause Troubleshooting Step
Prolonged Restraint Minimize the duration of restraint. Conduct the nebulization procedure efficiently.
Irritation from the Formulation While this compound is designed for inhalation, the vehicle could cause irritation. If using a vehicle other than saline, ensure it is well-tolerated for inhalation. Consider a vehicle-only control group to assess for any vehicle-specific effects.
Subcutaneous (SC) Injection

This section addresses potential problems when administering this compound via subcutaneous injection.

Issue 1: Precipitation of this compound in the formulation.

Possible Cause Troubleshooting Step
Poor Solubility in the Vehicle This compound is soluble in DMSO. For in vivo use, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle suitable for injection, such as saline or polyethylene (B3416737) glycol (PEG). Always perform a small-scale solubility test before preparing the final formulation.
Temperature Effects Solubility can be temperature-dependent. Ensure the formulation is at room temperature before injection. If the stock solution is stored at low temperatures, allow it to fully equilibrate and vortex gently to ensure complete dissolution.
Incorrect pH The pH of the formulation can affect the solubility of the compound. Adjust the pH of the vehicle if necessary, ensuring it remains within a physiologically tolerable range.

Issue 2: Leakage of the injected solution from the injection site.

Possible Cause Troubleshooting Step
Incorrect Injection Technique Ensure you are creating a proper "tent" of the skin and inserting the needle at a shallow angle. Inject the solution slowly and steadily.[2][3]
Large Injection Volume The volume of the injection may be too large for the injection site. For mice, the maximum subcutaneous injection volume at a single site is typically around 100-200 µL. If a larger volume is required, consider using multiple injection sites.
Needle Gauge Too Large A large needle gauge can create a larger puncture hole, leading to leakage. Use a smaller gauge needle (e.g., 27-30G) for subcutaneous injections in mice.[2]

Issue 3: Skin reaction or irritation at the injection site.

Possible Cause Troubleshooting Step
High Concentration of DMSO High concentrations of DMSO can cause skin irritation. Aim to use the lowest possible concentration of DMSO in your final formulation. A final concentration of 10% DMSO or less is generally well-tolerated.
Non-physiological pH or Osmolality The pH and osmolality of the formulation should be close to physiological levels to minimize irritation. Use buffered solutions and adjust the osmolality with agents like saline.
Contamination of the Formulation Ensure that the formulation is sterile. Filter-sterilize the final formulation before injection.

Experimental Protocols

Protocol 1: Preparation of this compound for Nebulization

  • Reconstitution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Working Solution: Dilute the stock solution in sterile saline to the final desired concentration for nebulization. Ensure the final concentration of the organic solvent is minimal and has been validated for inhalation safety.

  • Nebulizer Loading: Load the working solution into the nebulizer reservoir according to the manufacturer's instructions.

  • Administration: Place the animal in a whole-body exposure chamber or use a nose-only delivery system. Run the nebulizer for the predetermined duration based on the desired lung dose.

Protocol 2: Preparation of this compound for Subcutaneous Injection

  • Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.

  • Vehicle Preparation: Prepare the injection vehicle. A common vehicle for subcutaneous injection is a mixture of DMSO, PEG300, and saline. A typical ratio could be 10% DMSO, 40% PEG300, and 50% saline.

  • Final Formulation: Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration. Vortex the solution thoroughly to ensure it is homogenous.

  • Administration: Restrain the mouse and lift the skin to form a tent. Insert the needle at a shallow angle into the subcutaneous space and inject the formulation slowly.

Visualizations

LAS190792_Signaling_Pathway cluster_0 Muscarinic Antagonist Pathway cluster_1 β2-Adrenoceptor Agonist Pathway LAS190792_M This compound M3R M3 Muscarinic Receptor LAS190792_M->M3R Blocks Gq Gq M3R->Gq Activates ACh Acetylcholine ACh->M3R Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction_M Bronchoconstriction Ca_release->Contraction_M Leads to LAS190792_B This compound B2AR β2-Adrenergic Receptor LAS190792_B->B2AR Activates Gs Gs B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation Leads to

Caption: Dual signaling pathway of this compound.

Caption: General troubleshooting workflow for in vivo delivery.

References

addressing LAS190792 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LAS190792. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to batch-to-batch variability during in vitro experiments.

Troubleshooting Guides

This section provides answers to specific issues you may encounter, helping you to identify the root cause and resolve the problem.

Issue 1: Inconsistent IC50 values in M3 Receptor Binding Assays

Q1: We are observing significant variability in the IC50 values for different batches of this compound in our M3 muscarinic receptor radioligand binding assay. What could be the cause?

A1: Batch-to-batch variability in IC50 values for this compound in M3 receptor binding assays can stem from several factors, ranging from compound integrity to assay conditions. Below is a troubleshooting guide to help you pinpoint the issue.

Potential Causes and Troubleshooting Steps:

  • Compound Stock and Dilution Inaccuracy:

    • Verification: Ensure accurate weighing of the compound and precise dilutions. Use calibrated pipettes and perform serial dilutions carefully.

    • Recommendation: Prepare fresh stock solutions for each experiment and use them within a defined period. Avoid repeated freeze-thaw cycles.

  • Variability in Assay Reagents:

    • Verification: Check for lot-to-lot variability in reagents such as the radioligand, cell membranes, and buffers.

    • Recommendation: If possible, use a single large batch of critical reagents for a series of experiments. Qualify new reagent lots against the old lot before use.

  • Cell Membrane Preparation Inconsistency:

    • Verification: Inconsistent protein concentration or receptor expression levels in cell membrane preparations can lead to variability.

    • Recommendation: Standardize the cell culture and membrane preparation protocol. Perform a protein quantification assay (e.g., BCA assay) for each membrane preparation and normalize the amount of membrane used in each assay.

Hypothetical Data on Batch-to-Batch IC50 Variability:

Batch IDIC50 (nM) - M3 Receptor BindingAnalystDateNotes
This compound-A8.5Analyst 12025-11-15Historical average
This compound-B8.2Analyst 12025-11-20Within expected range
This compound-C15.1Analyst 22025-11-25Higher than expected
This compound-C (re-test)9.0Analyst 12025-11-28Fresh stock prepared
Issue 2: Reduced Potency in β2-Adrenergic Receptor Agonist Functional Assays

Q2: A new batch of this compound is showing lower potency (higher EC50) in our cAMP accumulation assay compared to previous batches. What are the likely causes?

A2: A rightward shift in the dose-response curve (higher EC50) for a new batch of this compound in a β2-adrenergic receptor functional assay, such as a cAMP accumulation assay, suggests a decrease in its agonistic activity. Here’s how to troubleshoot this issue.

Potential Causes and Troubleshooting Steps:

  • Compound Integrity:

    • Verification: The compound may have degraded due to improper storage or handling.

    • Recommendation: Store this compound according to the manufacturer's instructions. Protect from light and moisture. Prepare fresh dilutions for each experiment.

  • Cell Health and Passage Number:

    • Verification: Cells with high passage numbers can exhibit altered receptor expression and signaling. Poor cell viability will also affect the assay outcome.

    • Recommendation: Use cells within a defined passage number range. Ensure high cell viability (>95%) before starting the assay. Create a cell bank of a low-passage, qualified batch of cells.[1]

  • Assay Conditions:

    • Verification: Inconsistent incubation times, temperature, or reagent concentrations can impact the results.

    • Recommendation: Strictly adhere to the validated assay protocol. Ensure all wells are treated consistently.

Hypothetical Data on Batch-to-Batch EC50 Variability:

Batch IDEC50 (nM) - cAMP AssayCell PassageDateNotes
This compound-A9.652025-11-12Historical average
This compound-B9.962025-11-19Within expected range
This compound-D25.3202025-11-26High cell passage
This compound-D (re-test)10.152025-11-29Low passage cells used

Frequently Asked Questions (FAQs)

Q3: What are the known signaling pathways for this compound?

A3: this compound is a bifunctional molecule that acts as a muscarinic receptor antagonist and a β2-adrenoceptor agonist.

  • As a Muscarinic Antagonist: It competitively blocks the binding of acetylcholine (B1216132) to M3 muscarinic receptors on airway smooth muscle, preventing bronchoconstriction.[2][3] This action inhibits the Gq protein-coupled signaling pathway, which would otherwise lead to an increase in intracellular calcium and smooth muscle contraction.

  • As a β2-Adrenoceptor Agonist: It binds to and activates β2-adrenergic receptors on airway smooth muscle cells.[4][5] This stimulates the Gs protein-coupled signaling pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[4][6][7] This cascade results in the relaxation of airway smooth muscle and bronchodilation.[4][7]

Q4: How should we store and handle this compound to minimize variability?

A4: Proper storage and handling are critical for maintaining the integrity of this compound. We recommend the following:

  • Storage: Store the solid compound at -20°C or -80°C in a desiccated environment.

  • Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and aliquot it into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.

Q5: What are the recommended in vitro assays to confirm the activity of a new batch of this compound?

A5: To confirm the dual activity of a new batch of this compound, we recommend performing the following two key in vitro assays:

  • M3 Muscarinic Receptor Radioligand Binding Assay: To determine the inhibitory constant (Ki) or IC50 for its antagonist activity at the M3 receptor.

  • β2-Adrenergic Receptor cAMP Accumulation Assay: To determine the potency (EC50) and efficacy (Emax) for its agonist activity at the β2-adrenergic receptor.

Experimental Protocols

Protocol 1: M3 Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the IC50 value of different batches of this compound for the human M3 muscarinic receptor.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing the human M3 receptor.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Non-specific binding control: Atropine (B194438).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test compound: this compound.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-NMS (at a final concentration equal to its Kd), and 50 µL of the this compound dilution or vehicle control.

  • For non-specific binding, add 50 µL of a high concentration of atropine (e.g., 1 µM).

  • Initiate the binding reaction by adding 50 µL of the M3 receptor-containing cell membranes (20-40 µg of protein per well).

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: β2-Adrenergic Receptor cAMP Accumulation Assay

Objective: To determine the EC50 value of different batches of this compound for the human β2-adrenergic receptor.

Materials:

  • CHO-K1 cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium.

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.

  • Test compound: this compound.

  • Positive control: Isoproterenol (B85558).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

Methodology:

  • Seed the β2-adrenergic receptor-expressing cells into 384-well plates and incubate overnight.

  • The next day, remove the cell culture medium and add 10 µL of stimulation buffer. Incubate for 30 minutes at 37°C.

  • Add 10 µL of this compound at various concentrations (or isoproterenol as a positive control) to the wells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Plot the cAMP levels against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Visualizations

LAS190792_Signaling_Pathways cluster_M3_Antagonism M3 Muscarinic Receptor Antagonism cluster_Beta2_Agonism β2-Adrenergic Receptor Agonism LAS190792_M3 This compound M3R M3 Receptor LAS190792_M3->M3R Blocks Gq Gq Protein M3R->Gq X PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction LAS190792_B2 This compound B2AR β2-Adrenergic Receptor LAS190792_B2->B2AR Activates Gs Gs Protein B2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: Signaling pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Assay Results (e.g., IC50 or EC50 Shift) Check_Compound Step 1: Verify Compound Integrity - Fresh stock solution? - Correct storage? Start->Check_Compound Check_Reagents Step 2: Check Assay Reagents - Lot-to-lot variability? - Reagent expiration? Check_Compound->Check_Reagents Compound OK Escalate Escalate to Technical Support Check_Compound->Escalate Issue Found Check_Cells Step 3: Evaluate Cell Health - Low passage number? - High viability? Check_Reagents->Check_Cells Reagents OK Check_Reagents->Escalate Issue Found Check_Protocol Step 4: Review Assay Protocol - Consistent execution? - Calibrated equipment? Check_Cells->Check_Protocol Cells OK Check_Cells->Escalate Issue Found Resolution Issue Resolved Check_Protocol->Resolution Protocol OK Check_Protocol->Escalate Issue Found

Caption: Troubleshooting workflow for assay variability.

References

LAS190792 potential for non-specific binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for non-specific binding of LAS190792. These resources are intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, also known as AZD8999, is a potent dual-acting bronchodilator that functions as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[1][2][3] Its primary therapeutic action is intended for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][3] It exhibits high potency at the human M3 muscarinic receptor and selectivity for the β2-adrenoceptor over β1- and β3-adrenoceptors.[1][4]

Q2: What is non-specific binding and why is it a concern for a small molecule like this compound?

Non-specific binding refers to the interaction of a compound with molecules or surfaces that are not its intended pharmacological target.[5][6] For a small molecule like this compound, non-specific binding can lead to several experimental issues, including:

  • Inaccurate measurement of binding affinity and potency at the intended targets.

  • Overestimation of plasma protein binding.[7]

  • Loss of compound due to adsorption to labware (e.g., plastic tubes, pipette tips).[5][7]

  • False-positive results in screening assays.[6]

  • Unintended biological effects or toxicity due to off-target interactions.[8]

Q3: What does the known binding profile of this compound suggest about its selectivity?

Preclinical pharmacological studies have characterized the binding affinity of this compound for various muscarinic and adrenergic receptors. The data indicates high potency for its intended targets (M3 and β2 receptors) and varying affinities for other related receptors. While this demonstrates target selectivity, it does not rule out the possibility of non-specific binding to other unrelated proteins or surfaces.

Troubleshooting Guide

Issue 1: High background signal or inconsistent results in in-vitro binding assays.

This may be an indication of non-specific binding of this compound to the assay components, such as membranes, plates, or blocking agents.

Troubleshooting Steps:

  • Assess Binding to Assay Apparatus: Run a control experiment where this compound is incubated in the assay system without the target receptor or cell membranes. Measure the amount of bound compound to quantify binding to the apparatus itself.[6]

  • Optimize Blocking Agents: The choice and concentration of the blocking agent (e.g., bovine serum albumin - BSA) are crucial. Empirically test different blocking agents and concentrations to find the optimal condition that minimizes background signal without interfering with specific binding.[6]

  • Include a Non-specific Binding Control: In saturation binding experiments, include a condition with a high concentration of an unlabeled competing ligand to saturate the specific binding sites. The remaining bound radiolabeled this compound can then be attributed to non-specific binding.

  • Modify Buffer Conditions: Non-specific binding can be influenced by electrostatic or hydrophobic interactions.[5] Try adjusting the pH or ionic strength of the binding buffer. Adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) can also help reduce hydrophobic-mediated non-specific binding.[6]

Issue 2: Poor recovery of this compound from biological matrices (e.g., plasma, tissue homogenates).

This could be due to non-specific binding to proteins or lipids in the matrix, or adsorption to sample collection and storage containers.[5]

Troubleshooting Steps:

  • Use Low-Binding Labware: Employ polypropylene (B1209903) or siliconized tubes and pipette tips to minimize surface adsorption.

  • Optimize Extraction Protocol: Experiment with different extraction solvents and pH conditions to improve the recovery of this compound from the biological matrix.

  • Evaluate Matrix Effects: Perform a matrix effect study by spiking a known amount of this compound into the biological matrix and a simple buffer. A lower-than-expected concentration in the matrix sample suggests non-specific binding or other matrix interferences.

  • Consider Desorption Agents: In some cases, adding a desorption agent to the sample processing workflow can help release the compound from non-specific binding sites.[5]

Quantitative Data

The following table summarizes the reported binding affinities of this compound for its primary targets and other related receptors.

Receptor TargetpIC50
Muscarinic M18.9
Muscarinic M28.8
Muscarinic M38.8
Muscarinic M49.2
Muscarinic M58.2
Adrenergic β17.5
Adrenergic β29.1
Adrenergic β35.6

Data sourced from MedChemExpress product information sheet for this compound.[9]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Non-Specific Binding

This protocol is designed to quantify the specific and non-specific binding of radiolabeled this compound to cell membranes expressing the target receptor.

Materials:

  • Radiolabeled this compound

  • Unlabeled this compound (for determining non-specific binding)

  • Cell membranes expressing the target receptor

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Glass fiber filters

  • Scintillation fluid

  • Filter manifold and vacuum pump

  • Scintillation counter

Methodology:

  • Prepare Assay Plates: In a 96-well plate, set up triplicate wells for "Total Binding" and "Non-specific Binding".

  • Total Binding Wells: Add a fixed concentration of radiolabeled this compound and the cell membrane preparation to the binding buffer.

  • Non-specific Binding Wells: Add the same concentration of radiolabeled this compound, the cell membrane preparation, and a high concentration (e.g., 1000-fold excess) of unlabeled this compound to the binding buffer.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filter manifold. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percentage of non-specific binding relative to total binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Non-Specific Binding Assessment

SPR can be used as a label-free method to assess the non-specific binding of this compound to a sensor surface.[10][11]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Potential blocking agents (e.g., BSA)

Methodology:

  • Surface Preparation: Use a sensor chip with a prepared surface (e.g., activated and blocked, or coated with an irrelevant protein) that does not contain the specific target of this compound.[6]

  • Analyte Injection: Inject a series of concentrations of this compound over the prepared sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time. A significant increase in the signal indicates binding to the surface.

  • Buffer Optimization: If non-specific binding is observed, inject this compound in running buffers containing different additives (e.g., varying salt concentrations, detergents, or BSA) to identify conditions that minimize the binding signal.[6]

  • Data Analysis: Compare the sensorgrams from different buffer conditions to determine the optimal conditions for minimizing non-specific binding.

Visualizations

cluster_0 This compound Signaling Pathway This compound This compound M3R Muscarinic M3 Receptor This compound->M3R Antagonist Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Agonist Bronchodilation Bronchodilation M3R->Bronchodilation Inhibits Constriction Beta2AR->Bronchodilation Promotes Relaxation

Caption: Intended signaling pathway of this compound.

cluster_1 Non-Specific Binding Troubleshooting Workflow Start Inconsistent Assay Results or Poor Compound Recovery CheckApparatus Assess Binding to Assay Apparatus Start->CheckApparatus OptimizeBlocking Optimize Blocking Agents (e.g., BSA) CheckApparatus->OptimizeBlocking Binding Observed ModifyBuffer Modify Buffer Conditions (pH, Ionic Strength, Detergent) CheckApparatus->ModifyBuffer Binding Observed LowBindingWare Use Low-Binding Labware CheckApparatus->LowBindingWare Binding Observed Result Reduced Non-Specific Binding & Improved Data Quality OptimizeBlocking->Result ModifyBuffer->Result LowBindingWare->Result

Caption: Troubleshooting workflow for non-specific binding.

References

improving LAS190792 signal-to-noise in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LAS190792 in various assays. Our goal is to help you optimize your experimental conditions and improve the signal-to-noise ratio for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational dual-acting molecule with two distinct pharmacological functions. It acts as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[1][2] This dual functionality allows it to induce bronchodilation through two separate pathways: inhibiting the parasympathetic pathway via muscarinic receptor antagonism and stimulating the sympathetic pathway through β2-adrenoceptor agonism.[3]

Q2: What are the expected potency values for this compound in in vitro assays?

This compound is a potent molecule. In binding assays, it has shown a pIC50 of 8.8 for the human M3 receptor.[1][4] Its functional potency as a β2-adrenoceptor agonist is demonstrated by a pEC50 of 9.6 in spontaneous tone isolated trachea preparations.[1][4] The molecule is selective for the β2-adrenoceptor over β1 and β3-adrenoceptors.[1][4]

Troubleshooting Guides

Low Signal in Functional Assays

Problem: I am observing a weak or no signal after applying this compound in my functional assay (e.g., cAMP accumulation for β2 agonism or inhibition of acetylcholine-induced response for M3 antagonism).

Possible Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay conditions. Ensure the final concentration is within the expected effective range (low nanomolar for β2 agonism).
Cell Line Issues Confirm that your cell line expresses adequate levels of the M3 receptor and β2-adrenoceptor. Low receptor expression will result in a weak signal. Consider using a cell line known to express these receptors endogenously or a stably transfected cell line. Cell viability should also be high.
Incorrect Assay Buffer Ensure the assay buffer composition is appropriate for your assay. For example, phosphodiesterase inhibitors (e.g., IBMX) are often required in cAMP assays to prevent the degradation of the second messenger.
Agonist/Antagonist Incubation Time Optimize the incubation time for this compound. The kinetics of the response can vary between cell lines and assay formats.
Inactive Compound Ensure proper storage and handling of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment.
High Background Noise

Problem: The background signal in my assay is too high, leading to a poor signal-to-noise ratio.

Possible Cause Recommended Solution
Autofluorescence from Media or Compounds Phenol (B47542) red and components in fetal bovine serum (FBS) can cause autofluorescence.[5] Consider using phenol red-free media and reducing the serum concentration or performing the final assay steps in a buffered salt solution (e.g., HBSS).
Constitutive Receptor Activity High receptor expression levels can sometimes lead to constitutive activity, resulting in a high basal signal.[6] This can be particularly relevant for β2-adrenoceptor assays. Consider using a cell line with a more moderate receptor expression level.
Well-to-Well Crosstalk If using a plate-based assay, especially for luminescence or fluorescence, use opaque-walled plates (white for luminescence, black for fluorescence) to minimize crosstalk between wells.[7]
Inadequate Washing Steps In assays requiring wash steps, ensure they are performed thoroughly to remove all unbound reagents that may contribute to the background signal.
Reader Settings Optimize the gain settings on your plate reader. An inappropriately high gain can amplify background noise.[5]

Quantitative Data Summary

Parameter Value Assay Type Species/Tissue Reference
pIC50 (M3 Receptor) 8.8Binding AssayHuman[1][4]
pEC50 (β2-adrenoceptor) 9.6Functional Assay (Spontaneous Tone)Isolated Trachea[1][4]
pIC50 (Antimuscarinic Activity) 8.3Functional Assay (Electrically Stimulated)Human Tissue[1]
pIC50 (M1 Receptor) 8.9Binding AssayNot Specified[8]
pIC50 (M2 Receptor) 8.8Binding AssayNot Specified[8]
pIC50 (M4 Receptor) 9.2Binding AssayNot Specified[8]
pIC50 (M5 Receptor) 8.2Binding AssayNot Specified[8]
pIC50 (β1-adrenoceptor) 7.5Binding AssayNot Specified[8]
pIC50 (β2-adrenoceptor) 9.1Binding AssayNot Specified[8]
pIC50 (β3-adrenoceptor) 5.6Binding AssayNot Specified[8]

Experimental Protocols

β2-Adrenoceptor Agonism: cAMP Accumulation Assay

This protocol outlines a typical HTRF (Homogeneous Time-Resolved Fluorescence) assay to measure cAMP production following β2-adrenoceptor stimulation by this compound.

Methodology:

  • Cell Culture: Plate cells expressing the β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells) in a suitable white-walled 384-well plate and culture overnight.

  • Agonist Preparation: Prepare a serial dilution of this compound in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.

  • Agonist Stimulation: Remove the culture medium and add the this compound dilutions to the cells. Include a vehicle control (buffer only) and a positive control (e.g., isoproterenol). Incubate at 37°C for the optimized duration (e.g., 30 minutes).

  • Cell Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the log of the agonist concentration to determine the EC50.

Muscarinic M3 Receptor Antagonism: Calcium Flux Assay

This protocol describes a fluorescence-based assay to measure the inhibition of acetylcholine-induced calcium mobilization by this compound.

Methodology:

  • Cell Culture: Plate cells expressing the M3 receptor (e.g., CHO-K1 or HEK293 cells) in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C followed by a 30-minute incubation at room temperature in the dark.

  • Antagonist Incubation: Add serial dilutions of this compound to the wells and incubate for a predetermined time to allow for receptor binding.

  • Signal Reading: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Injection: Inject a fixed concentration of acetylcholine (B1216132) (typically the EC80 concentration) into the wells while continuously recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity (peak signal minus baseline) is plotted against the antagonist concentration. The data can be fitted to a dose-response curve to calculate the IC50 of this compound.

Visualizations

LAS190792_Signaling_Pathway cluster_beta2 β2-Adrenoceptor Agonism cluster_m3 Muscarinic M3 Receptor Antagonism LAS190792_agonist This compound Beta2AR β2-Adrenoceptor LAS190792_agonist->Beta2AR Activates Gs Gs Protein Beta2AR->Gs AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation_agonist Bronchodilation PKA->Relaxation_agonist Leads to LAS190792_antagonist This compound M3R M3 Receptor LAS190792_antagonist->M3R Blocks ACh Acetylcholine ACh->M3R Activates Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction

Caption: Dual signaling pathway of this compound.

Troubleshooting_Workflow Start Poor Signal-to-Noise Ratio CheckSignal Is the signal weak or absent? Start->CheckSignal CheckBackground Is the background high? CheckSignal->CheckBackground No LowSignal_Concentration Optimize this compound Concentration (Dose-Response) CheckSignal->LowSignal_Concentration Yes HighBg_Media Use Phenol Red-Free Media / Reduce Serum CheckBackground->HighBg_Media Yes End Improved S/N Ratio CheckBackground->End No LowSignal_Cells Verify Receptor Expression & Cell Viability LowSignal_Concentration->LowSignal_Cells LowSignal_Reagents Check Assay Buffer & Reagent Stability LowSignal_Cells->LowSignal_Reagents LowSignal_Time Optimize Incubation Time LowSignal_Reagents->LowSignal_Time LowSignal_Time->End HighBg_Crosstalk Use Opaque-Walled Plates HighBg_Media->HighBg_Crosstalk HighBg_Washing Ensure Thorough Washing HighBg_Crosstalk->HighBg_Washing HighBg_Reader Optimize Reader Gain Settings HighBg_Washing->HighBg_Reader HighBg_Reader->End

Caption: Troubleshooting workflow for low signal-to-noise.

References

Validation & Comparative

A Comparative Guide to LAS190792 and Other Muscarinic Antagonist-β2 Agonist (MABA) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical performance of LAS190792, a novel dual-acting muscarinic antagonist and β2-adrenoceptor agonist (MABA), with other MABA compounds, primarily batefenterol (B1667760) and LAS191351. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds for chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).

Executive Summary

This compound is a potent MABA molecule with a preclinical profile suggesting the potential for a long-acting bronchodilator with a wide safety margin.[1] It exhibits high affinity for the human M3 receptor and selectivity for the β2-adrenoceptor.[1] Comparative preclinical data indicates that its potency and duration of action are comparable or superior to other MABA compounds like batefenterol. Clinical trial data for batefenterol demonstrates efficacy in improving lung function in COPD patients. While a Phase I/II clinical trial for this compound has been conducted, detailed results are not yet publicly available, limiting a direct clinical comparison. This guide synthesizes the available preclinical data and relevant clinical findings for comparator molecules to provide a comprehensive overview.

Data Presentation

Table 1: Comparative Receptor Binding Affinity of MABA Compounds
CompoundReceptorpIC50 / pKiSpeciesReference
This compound M18.9Human[2]
M28.8Human[2]
M38.8Human[1][2]
M49.2Human[2]
M58.2Human[2]
β17.5Human[2]
β29.1Human[2]
β35.6Human[2]
Batefenterol M2High AffinityHuman[3]
M3High AffinityHuman[3]
β2High AffinityHuman[3]
LAS191351 M19.9Human[4]
M29.5Human[4]
M39.5Human[4][5]
M49.2Human[4]
M58.8Human[4]
β1-Human-
β2SelectiveHuman[4][5]
β3-Human-

pIC50 is the negative logarithm of the half maximal inhibitory concentration. pKi is the negative logarithm of the inhibition constant. Higher values indicate greater binding affinity.

Table 2: Comparative In Vitro Functional Potency and Duration of Action
CompoundAssayParameterValueSpeciesReference
This compound Isolated Guinea Pig Trachea (Spontaneous Tone)pEC50 (β2 agonism)9.6Guinea Pig[1]
Isolated Human Bronchi (EFS)pIC50 (Antimuscarinic)8.3Human[1]
Isolated TissueDuration of ActionLonger than batefenterol-[1]
Batefenterol Isolated Human Bronchi (EFS)pIC50 (Antimuscarinic)7.9Human[1]
LAS191351 Isolated Guinea Pig Trachea (EFS)pIC50 (MABA activity)8.6Guinea Pig[4][5]
Isolated Guinea Pig Trachea (Spontaneous Tone)pEC50 (β2 agonism)8.8Guinea Pig[4][5]
Human M3 ReceptorDissociation Half-life4.97 hoursHuman[4][5]
Human M2 ReceptorDissociation Half-life0.46 hoursHuman[4][5]

pEC50 is the negative logarithm of the half maximal effective concentration. EFS refers to electrical field stimulation.

Table 3: Summary of Batefenterol Phase IIb Clinical Trial Results in COPD
DoseChange from Baseline in Trough FEV1 (mL)Adverse EventsReference
37.5 µg once daily182.2Well tolerated[6][7]
75 µg once daily-Well tolerated[6][7]
150 µg once daily-Well tolerated[6][7]
300 µg once daily244.8Well tolerated[6][7]
600 µg once daily-Well tolerated[6][7]

FEV1: Forced Expiratory Volume in 1 second. Data represents improvement versus placebo.

Experimental Protocols

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity of test compounds to muscarinic (M1-M5) and β-adrenergic (β1, β2, β3) receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the specific human receptor subtype are prepared from cultured cells (e.g., CHO-K1 cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for the binding reaction.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [125I]-cyanopindolol for β-adrenergic receptors) is incubated with the cell membranes and a range of concentrations of the test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation. The data is often presented as pIC50 or pKi.

Isolated Tissue Functional Assays (Bronchorelaxation)

Objective: To assess the functional potency and duration of action of MABA compounds as bronchodilators.

General Protocol:

  • Tissue Preparation: Tracheal rings or bronchial strips are isolated from guinea pigs or humans and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Tension Measurement: The tissues are connected to an isometric force transducer to record changes in muscle tension.

  • Contraction Induction: For assessing muscarinic antagonism, a contractile agent such as carbachol (B1668302) or electrical field stimulation (EFS) is used to induce a stable contraction. For assessing β2-agonism, the spontaneous tone of the tissue is often used.

  • Compound Addition: Cumulative concentrations of the test compound are added to the organ bath, and the resulting relaxation of the pre-contracted tissue is measured.

  • Data Analysis: Concentration-response curves are constructed, and the EC50 (for agonists) or IC50 (for antagonists) values are determined. These are often expressed as pEC50 or pIC50.

  • Duration of Action: To assess the duration of action, the tissue is exposed to the test compound for a specific period, followed by washout. The time it takes for the tissue to recover its contractile response to the stimulant is then measured.

Mandatory Visualization

MABA_Signaling_Pathway cluster_airway Airway Smooth Muscle Cell cluster_drugs MABA Compound (e.g., this compound) M3R M3 Muscarinic Receptor Gq Gq M3R->Gq Activates beta2AR β2-Adrenergic Receptor Gs Gs beta2AR->Gs Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_increase ↑ [Ca2+]i IP3->Ca2_increase Induces Contraction Bronchoconstriction Ca2_increase->Contraction AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP Produces Relaxation Bronchodilation cAMP->Relaxation MABA This compound MABA->M3R Antagonist MABA->beta2AR Agonist

Caption: Signaling pathway of a MABA compound in airway smooth muscle.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Isolated Tissue Functional Assay b_start Start b_membranes Prepare Receptor Membranes b_start->b_membranes b_incubate Incubate with Radioligand & Test Compound b_membranes->b_incubate b_filter Filter to Separate Bound & Free Ligand b_incubate->b_filter b_wash Wash Filters b_filter->b_wash b_count Count Radioactivity b_wash->b_count b_analyze Analyze Data (pIC50 / pKi) b_count->b_analyze b_end End b_analyze->b_end f_start Start f_tissue Isolate & Mount Tracheal/Bronchial Tissue f_start->f_tissue f_contract Induce Contraction (e.g., EFS, Carbachol) f_tissue->f_contract f_add_compound Add Cumulative Concentrations of Compound f_contract->f_add_compound f_measure Measure Relaxation f_add_compound->f_measure f_analyze Analyze Data (pEC50 / pIC50) f_measure->f_analyze f_end End f_analyze->f_end

Caption: General experimental workflows for in vitro characterization.

References

A Comparative Analysis of LAS190792 and Tiotropium for Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of LAS190792 (also known as AZD8999) and tiotropium (B1237716), two key molecules in the development of therapies for chronic obstructive pulmonary disease (COPD) and other respiratory conditions. The comparison is based on available preclinical and early-phase clinical data, focusing on their distinct mechanisms of action, pharmacological profiles, and bronchodilatory effects.

Executive Summary

This compound is a novel investigational bifunctional molecule, specifically a Muscarinic Antagonist and β2-Adrenoceptor Agonist (MABA), which combines two distinct pharmacological activities in a single entity.[1][2] In contrast, tiotropium is a well-established Long-Acting Muscarinic Antagonist (LAMA) and a cornerstone in the maintenance treatment of COPD.[3][4][5] The primary distinction lies in this compound's dual mechanism, which targets both the parasympathetic and sympathetic pathways involved in airway smooth muscle contraction, while tiotropium acts solely on the parasympathetic pathway.[1][4][6] Preclinical data suggests this compound possesses potent and sustained bronchodilator activity.[1] Limited early-phase clinical data indicates a good safety profile and significant bronchodilation with this compound, which was found to be comparable or superior to tiotropium at the tested doses.

Mechanism of Action and Signaling Pathways

Tiotropium exerts its bronchodilatory effect by acting as a competitive, reversible antagonist of acetylcholine (B1216132) at muscarinic receptors, with a particular affinity for the M3 subtype located on airway smooth muscle.[3][4][5] Blockade of these receptors prevents acetylcholine-induced bronchoconstriction.[4]

This compound, as a MABA, has a dual mechanism of action.[1][2] It not only blocks the M3 muscarinic receptors in a manner similar to tiotropium but also stimulates β2-adrenergic receptors on airway smooth muscle cells.[1] Activation of β2-adrenergic receptors leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in smooth muscle relaxation and bronchodilation. This dual action provides a complementary approach to achieving maximal airway opening.

Signaling Pathway of this compound (MABA) vs. Tiotropium (LAMA)

G cluster_this compound This compound (MABA) cluster_Tiotropium Tiotropium (LAMA) This compound This compound M3_R_L M3 Muscarinic Receptor This compound->M3_R_L Beta2_AR_L β2-Adrenergic Receptor This compound->Beta2_AR_L Block_L Blockade M3_R_L->Block_L Stim_L Stimulation Beta2_AR_L->Stim_L AC_L Adenylate Cyclase cAMP_L ↑ cAMP AC_L->cAMP_L PKA_L Protein Kinase A cAMP_L->PKA_L Relaxation_L Smooth Muscle Relaxation PKA_L->Relaxation_L Block_L->Relaxation_L Inhibits Contraction Stim_L->AC_L Tiotropium Tiotropium M3_R_T M3 Muscarinic Receptor Tiotropium->M3_R_T Block_T Blockade M3_R_T->Block_T Relaxation_T Smooth Muscle Relaxation Block_T->Relaxation_T Inhibits Contraction

Caption: Dual vs. single pathway for bronchodilation.

Preclinical Performance Data

The following tables summarize the comparative preclinical data for this compound and tiotropium, primarily sourced from a key pharmacological characterization study.[1]

In Vitro Receptor Binding Affinity
CompoundReceptorAffinity (pIC50)
This compound M18.9
M28.8
M38.8
M49.2
M58.2
β17.5
β29.1
β35.6
Tiotropium M3Not directly compared in this study, but other literature suggests high affinity.

pIC50 is the negative logarithm of the half maximal inhibitory concentration.

In Vitro Functional Potency
CompoundAssayPotency (pEC50 / pIC50)
This compound β2 adrenoceptor agonism (spontaneous tone isolated trachea)pEC50: 9.6
Antimuscarinic activity (electrically stimulated human tissue, in presence of propranolol)pIC50: 8.3
Batefenterol (comparator MABA) Antimuscarinic activity (electrically stimulated human tissue, in presence of propranolol)pIC50: 7.9

pEC50 is the negative logarithm of the half maximal effective concentration.

In Vivo Bronchodilation

A study in dogs showed that nebulized this compound inhibited acetylcholine-induced bronchoconstriction with a sustained effect, demonstrating a bronchodilation half-life (t1/2) of 13.3 hours.[1]

Clinical Comparison Data (Phase I)

A single-dose, randomized, double-blind, placebo-controlled, 5-way crossover Phase I study in patients with moderate to severe COPD provides the most direct comparison available to date. It's important to note that this data is from a conference abstract and may not represent the full and final results.

TreatmentChange from Baseline in Trough FEV1 (mL)
AZD8999 (this compound) 400µg 178
AZD8999 (this compound) 100µg 104
Tiotropium 18µg Statistically significantly greater than AZD8999 100µg
Indacaterol 150µg Not specified, but improvement with AZD8999 400µg was statistically significantly greater
Placebo Not specified

FEV1: Forced Expiratory Volume in 1 second. All active treatments showed statistically significant and clinically meaningful improvements versus placebo.

Both doses of AZD8999 were reported to be safe and well-tolerated.

Experimental Protocols

The following are summaries of the methodologies used in the key preclinical experiments for this compound.

Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound for various human muscarinic and adrenergic receptors.

  • Methodology:

    • Membrane preparations from cells expressing the specific human receptor subtypes (M1-M5, β1-β3) were used.

    • Radioligand displacement assays were performed. A known radioactive ligand with high affinity for the receptor of interest was incubated with the cell membranes.

    • Increasing concentrations of the test compound (this compound) were added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand were separated, and the amount of bound radioactivity was measured.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

    • The pIC50 value was calculated as the negative logarithm of the IC50.

Functional Assays in Isolated Trachea
  • Objective: To assess the functional potency of this compound as a β2-adrenoceptor agonist and a muscarinic antagonist.

  • Methodology:

    • Tracheal tissues were isolated from animals (e.g., guinea pigs) or humans.

    • For β2-agonist activity, the relaxant effect of this compound on the spontaneous tone of the isolated trachea was measured. Cumulative concentrations of the compound were added to the organ bath, and the resulting relaxation was recorded. The concentration producing 50% of the maximum relaxation (EC50) was determined.

    • For antimuscarinic activity, the tracheal tissue was electrically stimulated to induce cholinergic contraction. The ability of increasing concentrations of this compound to inhibit this contraction was measured. To isolate the muscarinic antagonist effect, a β-blocker (propranolol) was added to the bath. The concentration inhibiting 50% of the contraction (IC50) was determined.

    • pEC50 and pIC50 values were calculated from the respective EC50 and IC50 values.

In Vivo Bronchoprotection in Dogs
  • Objective: To evaluate the duration of action and bronchodilatory effect of this compound in a living animal model.

  • Methodology:

    • Anesthetized dogs were used in the study.

    • Bronchoconstriction was induced by administering acetylcholine.

    • This compound was administered via nebulization.

    • The ability of this compound to inhibit the acetylcholine-induced bronchoconstriction was measured over time.

    • The half-life (t1/2) of the bronchodilatory effect was calculated to determine the duration of action.

    • Cardiac effects were also monitored to assess the safety profile.

Conclusion

This compound represents a promising next-generation bronchodilator with a dual mechanism of action that differentiates it from established LAMAs like tiotropium. Preclinical data demonstrates its high potency as both a muscarinic antagonist and a β2-adrenoceptor agonist, with a sustained duration of action.[1] Early clinical findings suggest that this dual pharmacology translates to significant and sustained bronchodilation in patients with COPD, with a favorable safety profile. While direct, comprehensive head-to-head clinical trial data is still emerging, the available evidence positions this compound as a molecule of significant interest for the future of respiratory medicine. Further research is warranted to fully elucidate its clinical efficacy and safety profile in larger patient populations and to directly compare its long-term outcomes against current standards of care like tiotropium.

References

LAS190792: A Comparative Analysis Against Long-Acting Beta-Agonists in Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the novel bifunctional bronchodilator LAS190792 against established long-acting beta-agonists (LABAs), synthesizing available preclinical and clinical data for researchers, scientists, and drug development professionals.

This compound (also known as AZD8999) is an investigational inhaled bifunctional molecule that combines a muscarinic antagonist and a β2-adrenoceptor agonist (MABA) in a single compound.[1] This dual mechanism of action is designed to provide potent and sustained bronchodilation for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Long-acting beta-agonists (LABAs) are a cornerstone of COPD management, working by relaxing airway smooth muscle. This guide provides a comparative overview of the efficacy of this compound versus LABAs, based on available preclinical and clinical data.

It is important to note that as of the compilation of this guide, publicly available results from direct head-to-head clinical trials comparing this compound with a LABA monotherapy are limited. A phase I clinical trial (NCT02059434) was designed to assess the safety, tolerability, and bronchodilatory effect of this compound compared to placebo, the LABA indacaterol (B1671819), and the long-acting muscarinic antagonist (LAMA) tiotropium (B1237716) in patients with asthma and COPD; however, comprehensive efficacy data from this trial are not widely published. Therefore, this guide presents preclinical data for this compound alongside established clinical data for a representative LABA, indacaterol, to offer a preliminary comparative perspective.

Mechanism of Action: A Dual Approach to Bronchodilation

This compound's innovative design targets two distinct signaling pathways involved in the regulation of airway smooth muscle tone.

This compound Signaling Pathway

The muscarinic antagonist component of this compound competitively inhibits acetylcholine (B1216132) at M3 muscarinic receptors on airway smooth muscle cells. This blockage prevents the intracellular signaling cascade that leads to bronchoconstriction. Concurrently, the β2-adrenoceptor agonist component stimulates β2-adrenergic receptors, activating a Gs-protein coupled pathway. This results in the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of various intracellular proteins, ultimately resulting in smooth muscle relaxation and bronchodilation.

LAS190792_Signaling_Pathway cluster_0 This compound Action cluster_1 Muscarinic Pathway cluster_2 Beta-Agonist Pathway This compound This compound M3 Receptor M3 Receptor This compound->M3 Receptor Antagonism β2 Receptor β2 Receptor This compound->β2 Receptor Agonism PLC Activation PLC Activation M3 Receptor->PLC Activation Blocks Gs Protein Gs Protein β2 Receptor->Gs Protein Acetylcholine Acetylcholine Acetylcholine->M3 Receptor IP3 & DAG IP3 & DAG PLC Activation->IP3 & DAG Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Bronchoconstriction Bronchoconstriction Ca2+ Release->Bronchoconstriction Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation

Caption: Dual signaling pathway of this compound.

Long-Acting Beta-Agonist (LABA) Signaling Pathway

LABAs, such as indacaterol, selectively bind to and activate β2-adrenergic receptors on airway smooth muscle cells. This initiates the same Gs-protein coupled signaling cascade as the β2-agonist component of this compound, leading to increased intracellular cAMP levels, PKA activation, and subsequent bronchodilation.

LABA_Signaling_Pathway cluster_0 LABA Action cluster_1 Beta-Agonist Pathway LABA LABA β2 Receptor β2 Receptor LABA->β2 Receptor Agonism Gs Protein Gs Protein β2 Receptor->Gs Protein Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation

Caption: Signaling pathway of a Long-Acting Beta-Agonist (LABA).

Comparative Efficacy Data

The following tables summarize available quantitative data for this compound (preclinical) and the LABA indacaterol (clinical). It is critical to interpret this comparison with the understanding that preclinical data may not directly translate to clinical outcomes in humans.

Table 1: Preclinical Efficacy of this compound

ParameterThis compoundBatefenterolIndacaterolOlodaterolTiotropium
M3 Receptor Affinity (pIC50) 8.8----
β2-Adrenoceptor Functional Potency (pEC50) 9.6Similar to this compoundSimilar to this compoundSimilar to this compound-
Antimuscarinic Activity (pIC50 in human tissue) 8.37.9---
Duration of Action (in isolated tissue) Longer than batefenterol----
In Vivo Bronchodilation (dog model, t1/2) 13.3 hours----
Data sourced from Aparici M, et al. Pulm Pharmacol Ther. 2017.[2]

Table 2: Clinical Efficacy of Indacaterol (LABA) in COPD Patients

EndpointIndacaterol (150 µg once daily)Tiotropium (18 µg once daily)
Trough FEV1 at Week 12 (L) 1.1341.145
Annualized Rate of Exacerbations 0.790.61
Data from a 52-week, randomized, blinded, parallel-group study in patients with severe COPD.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Preclinical Evaluation of this compound (Aparici M, et al. 2017)

  • Receptor Binding Assays: The affinity of this compound for human M3 muscarinic receptors was determined using radioligand binding assays.

  • Functional Assays in Isolated Tissues: The functional potency and duration of action of this compound were assessed in isolated guinea pig and human tracheal tissues. The relaxant effects on spontaneous and electrically induced contractions were measured. To dissect the antimuscarinic activity, experiments were conducted in the presence of the β-blocker propranolol.

  • In Vivo Bronchodilation Studies in Anesthetized Dogs:

    • Animal Model: Anesthetized beagle dogs were used.

    • Procedure: Bronchoconstriction was induced by intravenous administration of acetylcholine.

    • Intervention: Nebulized this compound was administered.

    • Outcome Measures: Pulmonary resistance and dynamic compliance were measured to assess the degree and duration of bronchodilation. Cardiovascular parameters (heart rate and blood pressure) were also monitored for safety assessment.

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor_Binding Receptor Binding Assays (M3 Affinity) Potency Determine Potency (pEC50, pIC50) Receptor_Binding->Potency Functional_Assays Functional Assays (Isolated Trachea) Functional_Assays->Potency Duration Assess Duration of Action Functional_Assays->Duration Animal_Model Anesthetized Dog Model Induce_Bronchoconstriction Induce Bronchoconstriction (Acetylcholine) Animal_Model->Induce_Bronchoconstriction Administer_this compound Administer Nebulized This compound Induce_Bronchoconstriction->Administer_this compound Measure_Outcomes Measure Bronchodilation (Pulmonary Resistance, Compliance) & Cardiovascular Effects Administer_this compound->Measure_Outcomes Efficacy_Safety Evaluate In Vivo Efficacy & Safety Measure_Outcomes->Efficacy_Safety

Caption: Experimental workflow for preclinical evaluation of this compound.

Discussion and Future Directions

The preclinical data for this compound are promising, suggesting it is a potent dual-acting bronchodilator with a sustained duration of action.[2] The combination of two validated mechanisms of bronchodilation in a single molecule has the potential to offer enhanced efficacy compared to monotherapies. The preclinical comparison with batefenterol, another MABA, and the individual components (a LAMA and LABAs) provides a strong rationale for its clinical development.[2]

However, the lack of direct comparative clinical data between this compound and a LABA makes a definitive efficacy comparison challenging. The clinical data for indacaterol demonstrates its effectiveness in improving lung function and reducing exacerbations in patients with severe COPD. While preclinical findings suggest this compound could offer significant bronchodilation, only well-designed, head-to-head clinical trials can establish its relative efficacy and safety in a clinical setting.

Future research should focus on the publication of results from clinical trials such as NCT02059434 to provide the necessary data for a direct comparison. Further studies will also be needed to evaluate the long-term efficacy, safety, and impact on patient-reported outcomes of this compound in a broad COPD population.

References

LAS190792: A Head-to-Head Preclinical Comparison of a Novel Dual-Acting Bronchodilator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of LAS190792, a novel inhaled bifunctional muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA), against other established respiratory therapies. The data presented is derived from a key preclinical pharmacological characterization study.

Mechanism of Action: A Dual Approach to Bronchodilation

This compound is designed as a single molecule that combines two distinct pharmacological activities: antagonism of the M3 muscarinic receptor and agonism of the β2-adrenoceptor. This dual mechanism targets the two primary pathways that control airway smooth muscle tone. Muscarinic receptor antagonists prevent bronchoconstriction induced by acetylcholine, while β2-adrenoceptor agonists actively promote bronchodilation.

LAS190792_Mechanism_of_Action cluster_AirwaySmoothMuscleCell Airway Smooth Muscle Cell This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Antagonism Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Agonism Gq Gq Protein M3R->Gq Activates Gs Gs Protein Beta2AR->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates Ca2_increase ↑ [Ca2+] IP3->Ca2_increase Leads to PKA PKA cAMP->PKA Activates Contraction Bronchoconstriction Ca2_increase->Contraction Relaxation Bronchodilation PKA->Relaxation Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_BindingSteps cluster_OrganBathSteps cluster_AnimalModelSteps BindingAssay Radioligand Binding Assay (Receptor Affinity) OrganBath Isolated Organ Bath (Functional Potency) MembranePrep Membrane Preparation BindingAssay->MembranePrep AnimalModel Dog Bronchoconstriction Model (Efficacy & Duration) OrganBath->AnimalModel TissuePrep_Organ Tissue Preparation OrganBath->TissuePrep_Organ Anesthesia Anesthesia & Ventilation AnimalModel->Anesthesia Incubation Incubation with Radioligand & Drug MembranePrep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding pIC50 Calculation Counting->Analysis_Binding Mounting Mounting in Organ Bath TissuePrep_Organ->Mounting DrugAddition Cumulative Drug Addition Mounting->DrugAddition TensionRecording Tension Recording DrugAddition->TensionRecording Analysis_Organ pEC50/pIC50 Calculation TensionRecording->Analysis_Organ Challenge ACh Challenge Anesthesia->Challenge DrugAdmin_Animal Nebulized Drug Administration Challenge->DrugAdmin_Animal LungFunction Lung Function Measurement DrugAdmin_Animal->LungFunction Analysis_Animal Half-life Determination LungFunction->Analysis_Animal

LAS190792: A Synergistic Approach in Respiratory Disease Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers and Drug Development Professionals

LAS190792 (also known as AZD8999) is a novel bifunctional molecule in development for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1] As a Muscarinic Antagonist and β2-Adrenoceptor Agonist (MABA), this compound combines two clinically validated bronchodilator mechanisms in a single entity.[2] This guide provides an objective comparison of this compound's performance with other relevant compounds and details the synergistic anti-inflammatory effects observed when combined with an inhaled corticosteroid (ICS).

Comparative Preclinical Pharmacology

This compound has been pharmacologically characterized in comparison to other long-acting bronchodilators. The following table summarizes its potency and activity at relevant receptors.

CompoundTargetAssay TypepIC50 / pEC50
This compound Human M3 ReceptorBinding Assay8.8[1]
Human β2-AdrenoceptorFunctional Assay (isolated trachea)9.6[1]
Human β1-AdrenoceptorBinding Assay7.5[3]
Human β3-AdrenoceptorBinding Assay5.6[3]
BatefenterolHuman M3 ReceptorFunctional Assay (human tissue, in presence of propranolol)7.9[1]
Tiotropium---
Indacaterol---
Olodaterol---

pIC50 is the negative logarithm of the half maximal inhibitory concentration. pEC50 is the negative logarithm of the half maximal effective concentration. A higher value indicates greater potency.

Preclinical studies have demonstrated that nebulized this compound effectively inhibits acetylcholine-induced bronchoconstriction in animal models with a sustained duration of action (t1/2: 13.3 h) and minimal cardiac effects.[1] Its relaxant potency in electrically stimulated tissue is comparable to batefenterol, and it exhibits a longer duration of action in isolated tissue.[1]

Synergistic Anti-inflammatory Effects with Fluticasone (B1203827) Propionate (B1217596)

A significant finding is the synergistic anti-inflammatory effect observed when this compound is combined with the inhaled corticosteroid, fluticasone propionate. This synergy is particularly relevant for the development of triple combination therapies (MABA/ICS).

Quantitative Analysis of Synergy

In a study using peripheral blood neutrophils from patients with COPD, non-effective concentrations of this compound and fluticasone propionate were combined, resulting in a significant and synergistic inhibition of inflammatory mediator release.

TreatmentConcentration% Inhibition of IL-8, MMP9, GM-CSF, IL-1β Release (LPS-induced)
This compound (AZD8999)0.01 nMNot effective
Fluticasone Propionate0.1 nMNot effective
This compound + Fluticasone Propionate 0.01 nM + 0.1 nM ~50% [1]
This compound (alone, at effective concentrations)-~50% (maximum inhibition)[1]
Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To assess the synergistic anti-inflammatory effects of this compound and fluticasone propionate.

Cell Type: Peripheral blood neutrophils isolated from healthy volunteers and patients with COPD.[1]

Methodology:

  • Neutrophils were incubated with this compound and/or fluticasone propionate for 1 hour.[1]

  • The cells were then stimulated with lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response.[1]

  • Cell culture supernatants were collected.

  • The concentrations of the inflammatory mediators Interleukin-8 (IL-8), Matrix Metallopeptidase 9 (MMP9), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Interleukin-1β (IL-1β) were measured using ELISA.[1]

  • Synergy was determined by combining non-effective concentrations of each drug and observing a significant inhibitory effect.[1]

Mechanism of Synergy and Signaling Pathway

The synergistic anti-inflammatory effect of the this compound and fluticasone propionate combination is attributed to a multi-faceted interaction at the molecular level. The proposed mechanism involves the enhancement of the corticosteroid's anti-inflammatory action.

The combination of this compound and fluticasone propionate leads to:

  • Increased expression of glucocorticoid receptor α (GRα).[1]

  • Enhanced activation of the glucocorticoid response element (GRE).[1]

  • Induction of the anti-inflammatory gene, Mitogen-Activated Protein Kinase Phosphatase 1 (MKP1).[1]

  • Inhibition of the phosphorylation of key inflammatory signaling molecules: ERK1/2, p38, and GR-Ser226.[1]

Synergy_Mechanism This compound This compound (AZD8999) M3R M3R This compound->M3R Antagonist B2AR β2AR This compound->B2AR Agonist FP Fluticasone Propionate GR GRα FP->GR GRE GRE Activation GR->GRE Translocation & Activation ERK p-ERK1/2 GR_Ser226 p-GR-Ser226 ERK->GR_Ser226 P38 p-p38 P38->GR_Ser226 GR_Ser226->GR Inhibits Nuclear Translocation MKP1 MKP1 Gene Expression GRE->MKP1 Inflammatory_Genes Inflammatory Gene Expression GRE->Inflammatory_Genes Repression MKP1->ERK MKP1->P38

Caption: Proposed mechanism for the synergistic anti-inflammatory effects of this compound and fluticasone propionate.

Experimental Workflow

The following diagram illustrates the workflow for assessing the in vitro anti-inflammatory synergy.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis start Isolate Neutrophils from COPD Patients & Healthy Donors incubation Incubate cells with: - this compound (0.01 nM) - Fluticasone Propionate (0.1 nM) - Combination start->incubation stimulation Stimulate with LPS (6h) incubation->stimulation supernatant Collect Cell Supernatant stimulation->supernatant elisa Measure Cytokine Levels (IL-8, MMP9, GM-CSF, IL-1β) via ELISA supernatant->elisa result Determine % Inhibition & Assess Synergy elisa->result

Caption: Workflow for in vitro assessment of synergistic anti-inflammatory effects.

Conclusion

This compound is a potent MABA with a promising preclinical profile. The demonstration of synergistic anti-inflammatory effects when combined with fluticasone propionate provides a strong rationale for the development of MABA/ICS combination therapies for respiratory diseases like COPD. This synergistic interaction, mediated through the enhancement of glucocorticoid receptor signaling, offers the potential for improved therapeutic outcomes by targeting both bronchodilation and inflammation more effectively. Further clinical investigation is warranted to translate these preclinical findings into patient benefits.

References

Comparative Safety Profile of LAS190792: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the safety profile of LAS190792 (also known as AZD8999), a novel investigational bifunctional muscarinic antagonist and β2-adrenoceptor agonist (MABA), with other key inhaled bronchodilators used in the management of chronic obstructive pulmonary disease (COPD). The comparators included in this analysis are batefenterol (B1667760) (a MABA), tiotropium (B1237716) (a long-acting muscarinic antagonist, LAMA), and the long-acting β2-agonists (LABAs) indacaterol (B1671819) and olodaterol.

This document is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical and clinical trial data.

Executive Summary

This compound has demonstrated a generally favorable safety and tolerability profile in early-stage clinical trials. Preclinical studies suggested a wide safety margin with minimal cardiac effects.[1] The most frequently reported adverse event in a first-in-human study in asthmatics was headache.[2] As a MABA, this compound combines two bronchodilator mechanisms in a single molecule, which is anticipated to provide enhanced efficacy.[3] Comparative data from later-phase trials are needed for a more definitive assessment of its safety profile relative to established therapies.

Mechanism of Action

This compound is a potent dual-acting molecule that functions as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist.[1][4] This dual mechanism targets two key pathways in the pathophysiology of bronchoconstriction in COPD.

cluster_cholinergic Cholinergic Pathway cluster_adrenergic Adrenergic Pathway cluster_intervention Pharmacological Intervention Vagal_Nerve Vagal Nerve ACh Acetylcholine (ACh) Vagal_Nerve->ACh releases M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor binds to Smooth_Muscle_Contraction Smooth Muscle Contraction M3_Receptor->Smooth_Muscle_Contraction activates Sympathetic_Nerve Sympathetic Nerve NE Norepinephrine (NE) Sympathetic_Nerve->NE releases Beta2_Receptor β2-Adrenergic Receptor NE->Beta2_Receptor binds to Smooth_Muscle_Relaxation Smooth Muscle Relaxation Beta2_Receptor->Smooth_Muscle_Relaxation activates This compound This compound (MABA) This compound->M3_Receptor antagonizes This compound->Beta2_Receptor agonizes

Figure 1: Dual mechanism of action of this compound.

Comparative Safety Data

The following tables summarize the reported adverse events from clinical trials of this compound and its comparators. It is important to note that the data for this compound is from an early-phase, single-dose study in a small cohort of patients with mild asthma, which may not be directly comparable to the larger, longer-term studies in COPD patients for the other drugs.

Table 1: Non-Cardiac Adverse Events

Adverse EventThis compound (Single Dose, Asthma Patients)[2]Batefenterol (42 days, COPD Patients)[3]Tiotropium (Pooled Data)[2]Indacaterol (≥12 weeks, Pooled Data)[1]Olodaterol (48 weeks)[4]Placebo
Any Adverse Event -22-61% (dose-dependent)92.6%49.3%71.7%24% (Batefenterol trial)[3], 92.3% (Tiotropium trials)[2], 46.8% (Indacaterol trial)[5], 70.9% (Olodaterol trial)[4]
Headache 29.4% --Common--
Cough -Common-6.2%Lower incidence than formoterol7.3% (Indacaterol trial)[5]
Nasopharyngitis -Common-Common12.9% 8.0% (Olodaterol trial)[4]
Dry Mouth --16% --2.7% (Tiotropium trials)[2]
COPD Worsening N/A--8.5%-12.2% (Indacaterol trial)[5]
Dysgeusia -0-10% (dose-dependent)----

Note: Dashes (-) indicate that data was not specifically reported in the provided search results. Percentages for comparators are from various clinical trials and may not be directly comparable due to differences in study design and duration.

Table 2: Serious Adverse Events (SAEs) and Cardiovascular Safety

Safety EndpointThis compound (Single Dose, Asthma Patients)[2]Batefenterol (6 weeks, COPD Patients)[6]Tiotropium (UPLIFT Trial)[2]Indacaterol (Pooled Data)[1]Olodaterol (48 weeks, Pooled Data)[5]Placebo
Any Serious Adverse Event 1 event (not treatment-related)-51.6%-Lower than placebo50.2% (UPLIFT Trial)[2]
Cardiovascular AEs Minimal cardiac effects in preclinical studies[1]No clinically relevant cardiovascular signalsLess frequent than placebo (RR 0.84)No increased risk vs. placeboSimilar to placebo-
Myocardial Infarction --Less frequent than placebo (RR 0.71)---
Stroke --No significant difference vs. placebo---
Deaths 00Lower trend than placebo (HR 0.89)Lower than placebo (RR 0.21)2.2%2.2% (Olodaterol trial)[5]

RR = Relative Risk, HR = Hazard Ratio. Dashes (-) indicate that data was not specifically reported in the provided search results.

Experimental Protocols

The safety of these compounds was evaluated in randomized, double-blind, placebo-controlled clinical trials. Key aspects of the safety monitoring protocols are outlined below.

Adverse Event Monitoring and Reporting

In clinical trials for all the mentioned drugs, adverse events (AEs) were systematically collected at each study visit.[7] AEs are defined as any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with the treatment.[8] The severity of AEs is typically graded on a scale (e.g., mild, moderate, severe).[9] Serious Adverse Events (SAEs), which include events that are life-threatening, result in hospitalization, or lead to significant disability, are reported to regulatory authorities.[8]

Cardiovascular Safety Assessment

Given the potential for β2-agonists and antimuscarinics to affect the cardiovascular system, rigorous cardiac safety monitoring is a standard component of clinical trials for these drug classes.

cluster_assessments Safety Assessments Screening Screening & Baseline Assessment Randomization Randomization Screening->Randomization Treatment_Period Treatment Period (e.g., 12-52 weeks) Randomization->Treatment_Period Follow_up Follow-up Treatment_Period->Follow_up Vital_Signs Vital Signs (HR, BP) Treatment_Period->Vital_Signs ECG 12-lead ECG Treatment_Period->ECG Holter 24-hour Holter Monitoring Treatment_Period->Holter in select studies/ sub-studies AE_Monitoring Adverse Event Monitoring Treatment_Period->AE_Monitoring Lab_Tests Laboratory Tests (e.g., K+, Glucose) Treatment_Period->Lab_Tests

Figure 2: General workflow for cardiovascular safety assessment in COPD clinical trials.

Standard assessments include:

  • 12-lead Electrocardiograms (ECGs): Performed at baseline and at specified intervals during the treatment period to monitor for changes in cardiac rhythm, heart rate, and intervals such as QT/QTc.

  • Holter Monitoring: Continuous 24-hour ECG monitoring is often employed in dedicated studies or in a subset of patients to provide a more detailed assessment of heart rate and rhythm over an extended period.[3]

  • Vital Signs: Blood pressure and heart rate are monitored regularly throughout the trials.

  • Adjudication of Cardiovascular Events: In large-scale trials, an independent committee of cardiovascular experts may be used to adjudicate all serious cardiovascular adverse events to ensure consistent and unbiased assessment.

Discussion and Future Directions

The available data suggests that this compound is a promising MABA with a favorable early-stage safety profile. Its dual mechanism of action holds the potential for improved bronchodilation. However, a definitive comparison with established treatments like tiotropium, indacaterol, olodaterol, and other MABAs such as batefenterol requires data from larger, longer-term Phase III clinical trials in the target COPD population.

Key areas for future investigation should include:

  • The long-term cardiovascular safety profile of this compound in a large COPD patient population, including those with cardiovascular comorbidities.

  • The incidence of class-specific adverse events, such as dry mouth (anticholinergic) and tremor (β2-agonist), with chronic dosing.

  • Head-to-head comparative trials with other single-inhaler triple therapies.

As more data from the clinical development program of this compound becomes available, a more complete understanding of its comparative safety and its place in the management of COPD will emerge.

References

Benchmarking LAS190792: A Comparative Analysis Against Current COPD Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health burden, necessitating the development of novel and improved therapeutic agents. This guide provides a detailed comparison of LAS190792 (also known as AZD8999), a novel investigational bifunctional muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA), against established COPD treatments, specifically the long-acting muscarinic antagonist (LAMA) tiotropium (B1237716) and the long-acting β2-agonist (LABA) indacaterol (B1671819). This analysis is based on available preclinical and clinical data to inform research and development professionals on the potential positioning of this new therapeutic class.

Introduction to this compound

This compound is a single molecule engineered to possess dual pharmacology, simultaneously targeting two key pathways in the pathophysiology of COPD: cholinergic-mediated bronchoconstriction and β2-adrenergic receptor-mediated bronchodilation.[1][2] This dual-action mechanism is designed to offer superior bronchodilation compared to monotherapies by providing additive or synergistic effects.[1][2]

Preclinical Pharmacological Profile

Preclinical studies have elucidated the pharmacological characteristics of this compound, providing a basis for its clinical investigation. These studies highlight its potency and selectivity for its intended targets.

Receptor Binding and Functional Potency
  • This compound demonstrates high potency at the human M3 muscarinic receptor and the β2-adrenoceptor.[1] It is selective for the β2-adrenoceptor over β1- and β3-adrenoceptors, suggesting a favorable cardiovascular safety profile.[1]

  • Tiotropium , a well-established LAMA, exhibits high affinity for all muscarinic receptor subtypes but dissociates slowly from M1 and M3 receptors, leading to a long duration of action.[3][4] Its kinetic selectivity for M1/M3 over M2 receptors is a key feature of its pharmacological profile.[3]

  • Indacaterol is a LABA with high intrinsic efficacy at the β2-adrenoceptor, resulting in a rapid onset and long duration of action.[5][6] It is nearly a full agonist at the human β2-adrenoceptor.[5]

A summary of the preclinical receptor binding and functional potency data is presented in Table 1.

Table 1: Preclinical Receptor Potency and Selectivity

CompoundTargetPotency (pIC50 / pEC50)SelectivityKey Findings
This compound Human M3 ReceptorpIC50: 8.8 (binding)[1]-Potent M3 antagonist activity.[1]
Human β2-AdrenoceptorpEC50: 9.6 (functional)[1]Selective over β1 and β3[1]High functional potency, comparable to other LABAs.[1]
Tiotropium Muscarinic ReceptorsHigh affinity for M1-M5[3][4]Kinetic selectivity for M1/M3 over M2[3]Slow dissociation from M1 and M3 receptors contributes to long duration of action.[3][4]
Indacaterol Human β2-AdrenoceptorpEC50: 8.06[5]Similar β1 selectivity to formoterol[5]Close to a full agonist with high intrinsic efficacy.[5]
In Vivo Bronchodilator Activity and Duration of Action

Preclinical in vivo studies in animal models have demonstrated the bronchodilator effects and duration of action of these compounds.

  • In a dog model, nebulized This compound was shown to inhibit acetylcholine-induced bronchoconstriction with minimal cardiac effects and a sustained bronchodilation half-life of 13.3 hours.[1]

  • In conscious guinea pigs, intratracheally administered indacaterol provided bronchoprotection for at least 24 hours, which was longer than salmeterol (B1361061) (12 hours), formoterol (B127741) (4 hours), and salbutamol (B1663637) (2 hours).[5]

  • Tiotropium has demonstrated long-lasting bronchodilation and bronchoprotection in both preclinical and clinical settings, supporting its once-daily dosing regimen.[3]

Clinical Efficacy and Safety: The NCT02059434 Trial

A key source of comparative data for this compound comes from the Phase I, randomized, double-blind, placebo-controlled, 5-way crossover study (NCT02059434).[7] This trial evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single doses of this compound (100μg and 400μg) against indacaterol (150μg), tiotropium (18μg), and placebo in 38 patients with moderate to severe COPD.[8]

Efficacy: Bronchodilation

The primary pharmacodynamic endpoint in the NCT02059434 trial was the change from baseline in trough forced expiratory volume in 1 second (FEV1). The available results from a late-breaking abstract are summarized in Table 2.

Table 2: Change from Baseline in Trough FEV1 in Patients with Moderate to Severe COPD (NCT02059434)

TreatmentDoseChange from Baseline in Trough FEV1 (mL)Comparison to Placebo
This compound 400μg178[8]Statistically significant improvement[8]
100μg104[8]Statistically significant improvement[8]
Indacaterol 150μg-Statistically significant improvement
Tiotropium 18μg-Statistically significant improvement
Placebo ---

Note: Specific values for indacaterol and tiotropium were not provided in the abstract, but all active treatments showed statistically significant improvements versus placebo.[8]

The 400μg dose of this compound demonstrated a statistically significantly greater improvement in trough FEV1 compared to the 100μg dose of this compound and the 150μg dose of indacaterol.[8] Tiotropium 18μg also showed a statistically significantly greater improvement than this compound 100μg.[8]

Safety and Tolerability

Both doses of this compound were reported to be safe and well-tolerated in the NCT02059434 study.[8] A good efficacy profile was observed over 24 hours.[8]

Current COPD Treatment Landscape

The 2025 Global Initiative for Chronic Obstructive Lung Disease (GOLD) report recommends a personalized approach to COPD management based on symptom burden and exacerbation risk.[7][9][10][11][12] For patients with high symptom burden, initial therapy with a LAMA or a LABA is recommended, with escalation to a LAMA/LABA combination if symptoms persist.[7] For patients with a high risk of exacerbations, a LAMA/LABA combination is often the preferred initial treatment.[7] This positions this compound, as a MABA, as a potential future option for patients who would otherwise be candidates for LAMA/LABA combination therapy.

Experimental Protocols

Preclinical In Vitro Studies

Receptor Binding Assays (General Protocol): Radioligand binding assays are typically used to determine the affinity of a compound for its target receptor. For this compound, this would involve using membranes from cells expressing human M3 muscarinic receptors or β2-adrenoceptors. The investigational compound is incubated with the membranes and a radiolabeled ligand known to bind to the receptor. The concentration of the investigational compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pIC50 is the negative logarithm of the IC50 value.

Functional Assays (General Protocol): Functional assays measure the biological response of a cell or tissue to a drug. For β2-adrenoceptor agonism, isolated guinea pig trachea preparations can be used. The tissue is mounted in an organ bath, and changes in muscle tone are measured. The concentration of the agonist that produces 50% of the maximal relaxation (EC50) is determined. The pEC50 is the negative logarithm of the EC50 value.

Clinical Trial Protocol (NCT02059434)

Study Design: A randomized, double-blind, placebo-controlled, 5-way crossover study.[7][8] Each participant received single doses of this compound (100μg and 400μg), indacaterol (150μg), tiotropium (18μg), and placebo, with a washout period between each treatment.[7][8]

Inclusion Criteria: Patients with a diagnosis of moderate to severe COPD.[8]

Primary Outcome Measures:

  • Safety and tolerability of single inhaled doses of this compound.

  • Pharmacodynamics, assessed as the change from baseline in trough FEV1.[8]

Pharmacokinetic Assessments: Plasma concentrations of this compound were measured at various time points post-dose to determine parameters such as Cmax, Tmax, and AUC.[8]

Visualizations

Signaling_Pathway cluster_Cholinergic Cholinergic Pathway cluster_Adrenergic Adrenergic Pathway cluster_Therapeutic_Intervention Therapeutic Intervention Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds to Bronchoconstriction Bronchoconstriction M3_Receptor->Bronchoconstriction Activates Norepinephrine Norepinephrine Beta2_Receptor β2-Adrenoceptor Norepinephrine->Beta2_Receptor Binds to Bronchodilation Bronchodilation Beta2_Receptor->Bronchodilation Activates This compound This compound This compound->M3_Receptor Antagonist This compound->Beta2_Receptor Agonist Tiotropium Tiotropium Tiotropium->M3_Receptor Antagonist Indacaterol Indacaterol Indacaterol->Beta2_Receptor Agonist Experimental_Workflow cluster_Trial_Design NCT02059434 Clinical Trial Workflow Patient_Recruitment Recruitment of Moderate to Severe COPD Patients (N=38) Randomization Randomization to 5-Way Crossover Sequence Patient_Recruitment->Randomization Treatment_Periods Single Dose Administration Periods (this compound 100μg, 400μg; Indacaterol 150μg; Tiotropium 18μg; Placebo) Randomization->Treatment_Periods Washout Washout Period Treatment_Periods->Washout Between each period Assessments Safety, Tolerability, PK, and PD (FEV1) Assessments Treatment_Periods->Assessments Washout->Treatment_Periods Data_Analysis Data Analysis and Comparison Assessments->Data_Analysis

References

A Comparative Analysis of LAS190792 (AZD8999) in Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial results for LAS190792 (also known as AZD8999), a novel bifunctional muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA). The document summarizes available quantitative data, outlines typical experimental protocols for such a compound, and visualizes key biological pathways and experimental workflows.

Data Presentation: Performance Metrics

This compound has been evaluated in early-stage clinical trials for its potential as a bronchodilator. While comprehensive data from late-stage trials is not yet publicly available, results from a Phase I study in patients with mild asthma have demonstrated its safety and efficacy.

Table 1: Summary of this compound Phase I Clinical Trial Results in Mild Asthma

DoseChange in Trough FEV1 from Baseline (Liters)Safety and Tolerability
5 µgNot reportedSafe and well-tolerated
20 µgStatistically significant improvementSafe and well-tolerated
50 µg0.371 - 0.599 (Clinically meaningful)Safe and well-tolerated
100 µgDose-dependent increaseSafe and well-tolerated
400 µgSustained bronchodilation over 36 hoursSafe and well-tolerated; Maximum tolerated dose not reached. The most frequently reported adverse event was headache (29.4% of patients). One serious adverse event occurred but was not related to the treatment.[1]

Note: This data is based on an abstract of a randomized, placebo-controlled, ascending-dose trial. Specific mean changes for each dose were not fully detailed in the available public information.

Comparison with Alternative Therapies

This compound, as a MABA, offers a dual mechanism of action in a single molecule. It can be compared to other long-acting muscarinic antagonists (LAMAs) and long-acting β2-agonists (LABAs), which are often administered as fixed-dose combinations for chronic obstructive pulmonary disease (COPD). The following table presents data from studies comparing different LAMA/LABA combinations. It is important to note that the patient population (COPD vs. Asthma) and study designs differ from the this compound trial.

Table 2: Comparative Efficacy of LAMA/LABA Fixed-Dose Combinations in COPD

TreatmentChange in Trough FEV1 from Baseline (mL)Key Findings
Umeclidinium/Vilanterol (UMEC/VI) 172Non-inferior to Tiotropium + Indacaterol.
Tiotropium + Indacaterol (TIO + IND) 171Similar improvements in lung function and patient-reported outcomes as UMEC/VI.
Tiotropium/Olodaterol Not specified in direct comparisonShowed a trend towards better outcomes in some real-world evidence studies.
Indacaterol/Glycopyrronium Not specified in direct comparisonEffective in improving lung function and reducing exacerbations.

Experimental Protocols

While the specific and complete protocol for the this compound Phase I trial is not publicly available, a typical protocol for such a study would include the following key elements.

Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose study.

Participant Population: Healthy volunteers or patients with stable, mild-to-moderate asthma or COPD. Key inclusion criteria often include a certain baseline Forced Expiratory Volume in 1 second (FEV1) and reversibility to a short-acting bronchodilator.

Key Assessments:

  • Pharmacodynamics: Serial spirometry to measure FEV1 and other lung function parameters at predefined time points post-dose to assess onset and duration of bronchodilation.

  • Pharmacokinetics: Blood sampling at various time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile, including parameters like Cmax (maximum concentration) and Tmax (time to maximum concentration).

  • Safety and Tolerability: Continuous monitoring of adverse events, vital signs (heart rate, blood pressure), electrocardiograms (ECGs), and clinical laboratory tests.

Methodology for FEV1 Measurement: Spirometry is performed according to American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines. Participants perform a series of forced expiratory maneuvers, and the highest FEV1 value from at least three acceptable and repeatable maneuvers is recorded.

Mandatory Visualizations

Signaling Pathway of a MABA

Below is a diagram illustrating the dual mechanism of action of a Muscarinic Antagonist and β2-Adrenoceptor Agonist (MABA) like this compound in airway smooth muscle cells.

MABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MABA This compound (MABA) M3R M3 Muscarinic Receptor MABA->M3R Antagonism (Blocks Acetylcholine) Beta2AR β2-Adrenergic Receptor MABA->Beta2AR Agonism Gq Gq Protein M3R->Gq Activates Gs Gs Protein Beta2AR->Gs Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Release IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Relaxation Smooth Muscle Relaxation AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates PKA->Relaxation

Caption: Dual signaling pathway of a MABA in airway smooth muscle.

Experimental Workflow for a Phase I Bronchodilator Trial

The following diagram outlines a typical workflow for a first-in-human clinical trial assessing a novel inhaled bronchodilator.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period (Ascending Doses) cluster_assessment Pharmacodynamic & Pharmacokinetic Assessments cluster_safety Safety Monitoring cluster_analysis Data Analysis & Reporting Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Check Informed_Consent->Inclusion_Exclusion Baseline_Assessments Baseline Assessments (Spirometry, ECG, Vitals) Inclusion_Exclusion->Baseline_Assessments Randomization Randomization (Drug vs. Placebo) Baseline_Assessments->Randomization Dose_Escalation Single Ascending Dose (SAD) Multiple Ascending Dose (MAD) Randomization->Dose_Escalation Serial_Spirometry Serial Spirometry (FEV1) (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 12, 24, 36h post-dose) Dose_Escalation->Serial_Spirometry PK_Sampling Pharmacokinetic Blood Sampling (Time-matched with PD) Dose_Escalation->PK_Sampling AE_Monitoring Adverse Event Monitoring Dose_Escalation->AE_Monitoring Data_Analysis Statistical Analysis of PD, PK, and Safety Data Serial_Spirometry->Data_Analysis PK_Sampling->Data_Analysis Vital_Signs Vital Signs & ECG AE_Monitoring->Vital_Signs Lab_Tests Clinical Laboratory Tests Vital_Signs->Lab_Tests Lab_Tests->Data_Analysis Final_Report Clinical Study Report Data_Analysis->Final_Report

Caption: Typical workflow of a Phase I bronchodilator clinical trial.

References

Safety Operating Guide

Proper Disposal Procedures for LAS190792: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of LAS190792, a potent dual-acting muscarinic antagonist and β2-adrenoceptor agonist. The following procedures are based on general best practices for the disposal of hazardous pharmacological compounds and are intended for researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) with official disposal instructions for this compound is publicly available. Therefore, the following procedures are general guidelines. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

Quantitative Data for this compound

The following table summarizes the available quantitative data regarding the potency of this compound at various receptors.

Target ReceptorpIC50
Muscarinic M18.9
Muscarinic M28.8
Muscarinic M38.8
Muscarinic M49.2
Muscarinic M58.2
β1 Adrenoceptor7.5
β2 Adrenoceptor9.1
β3 Adrenoceptor5.6

General Disposal Protocol for Potent Pharmacological Compounds like this compound

The following step-by-step procedure outlines the recommended process for the disposal of this compound and associated waste. This protocol is designed to minimize environmental contamination and ensure personnel safety.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including personal protective equipment (PPE) such as gloves and gowns, disposable labware (e.g., pipette tips, tubes), and spill cleanup materials, in a designated, leak-proof hazardous waste container.

    • This container should be clearly labeled as "Hazardous Chemical Waste" and should also list "this compound" and its chemical formula (C₃₉H₄₃ClN₄O₉S₂).

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions, reaction mixtures, and the first rinse of any contaminated glassware, in a separate, compatible, and clearly labeled hazardous waste container.

    • The container should be made of a material that is chemically resistant to the solvents used.

    • Never dispose of liquid waste containing this compound down the drain.[1]

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled for hazardous chemical waste.

2. Container Management:

  • All hazardous waste containers must be kept securely closed except when adding waste.[1]

  • Ensure that waste containers are stored in a designated satellite accumulation area within the laboratory.[2]

  • Do not overfill waste containers. Leave adequate headspace to prevent spills.

  • Store waste containers in secondary containment to prevent the spread of material in case of a leak.

3. Waste Disposal Request:

  • Once a waste container is full, or if waste has been accumulated for a period defined by your institution's policy, submit a hazardous waste pickup request to your EHS department.

  • Do not attempt to transport hazardous waste outside of the laboratory.

4. Decontamination of Glassware:

  • For reusable glassware, the first rinse with a suitable solvent must be collected as hazardous liquid waste.

  • Subsequent rinses of glassware that held highly potent compounds may also need to be collected as hazardous waste, as per your institution's guidelines.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and follow your laboratory's established spill response procedure.

  • Use an appropriate spill kit to absorb and contain the material.

  • All materials used for spill cleanup must be disposed of as hazardous solid waste.

Signaling Pathway of this compound

This compound is a bifunctional molecule that acts as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist.[3] This dual activity leads to bronchodilation through two distinct signaling pathways.

LAS190792_Signaling_Pathway cluster_0 Muscarinic Pathway (Antagonism) cluster_1 β2-Adrenergic Pathway (Agonism) LAS190792_M This compound M3_receptor M3 Muscarinic Receptor LAS190792_M->M3_receptor Antagonizes Block Blockage Gq_protein Gq Protein M3_receptor->Gq_protein Blocked Activation PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Bronchodilation Bronchodilation Contraction->Bronchodilation Inhibition of LAS190792_B This compound B2_receptor β2-Adrenergic Receptor LAS190792_B->B2_receptor Agonizes Stimulation Stimulation Gs_protein Gs Protein B2_receptor->Gs_protein Activates AC Adenylyl Cyclase (AC) Gs_protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation Relaxation->Bronchodilation Promotion of

Caption: Dual signaling pathway of this compound leading to bronchodilation.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of waste contaminated with this compound.

Disposal_Workflow start Waste Generation (this compound Contaminated) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (PPE, labware, spill cleanup) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, 1st rinse) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, blades) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps store Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store collect_liquid->store collect_sharps->store full Container Full or Per Policy? store->full full->store No request_pickup Submit Hazardous Waste Pickup Request to EHS full->request_pickup Yes end Disposal Complete request_pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling LAS190792

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for LAS190792 is publicly available. The following guidance is based on general best practices for handling potent pharmaceutical compounds and information on pharmacologically similar substances. Researchers must consult their institution's safety office and conduct a thorough risk assessment before handling this compound.

This compound is a potent dual long-acting muscarinic antagonist and β2-adrenoceptor agonist. As with any potent pharmaceutical compound, strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.[1][2][3][4]

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive approach to personal protective equipment is necessary. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves at all times. Change the outer layer immediately upon any sign of contamination.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.
Body Protection Disposable Lab Coat with Knit CuffsA disposable, fluid-resistant lab coat with tight-fitting cuffs should be worn to prevent skin contact.
Respiratory Protection N95 or Higher-Rated RespiratorA properly fit-tested N95 respirator or a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), should be used, especially when handling the compound as a powder or when aerosol generation is possible.[5]

Experimental Protocols: Handling and Disposal

Handling Protocol:

  • Preparation: Before handling this compound, ensure that a designated and clearly marked area within a certified chemical fume hood or a glove box is prepared.[2][3] All necessary equipment, including weighing materials, solvents, and waste containers, should be placed in the containment area beforehand.

  • Weighing: Weighing of the solid compound should be performed within a ventilated balance enclosure or a glove box to prevent the generation of airborne particles.[2]

  • Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Keep the container capped or covered as much as possible during this process.

  • Post-Handling: After handling, the outer pair of gloves should be removed and disposed of as hazardous waste before leaving the containment area. The inner gloves should be removed and disposed of upon exiting the laboratory. Wash hands thoroughly with soap and water.

Disposal Plan:

All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be considered hazardous waste.

  • Solid Waste: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program, following all applicable federal, state, and local regulations.[6][7]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_area Designate & Prepare Containment Area (Fume Hood / Glove Box) gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh Enter Containment dissolve Prepare Solution weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment segregate_waste Segregate Solid & Liquid Waste experiment->segregate_waste dispose_waste Dispose of Waste in Labeled Containers segregate_waste->dispose_waste decontaminate Decontaminate Work Area & Equipment dispose_waste->decontaminate remove_ppe Doff PPE & Wash Hands decontaminate->remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.